Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
Description
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Properties
IUPAC Name |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJZOTNYCMZEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373195 | |
| Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-30-0 | |
| Record name | 3-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione synthesis protocol"
An In-Depth Technical Guide to the Synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
Introduction: The Quinazoline-2,4-dione Scaffold in Modern Drug Discovery
The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold that features prominently in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for hydrogen bonding interactions make it an ideal framework for designing molecules that can bind with high affinity to various biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization at the N1 and N3 positions is a common strategy to modulate the molecule's physicochemical properties and biological activity, allowing for the creation of potent and selective agents.
This guide provides a comprehensive, field-proven protocol for the synthesis of a specific, trifunctionally substituted derivative: This compound . This molecule incorporates three key pharmacophoric elements:
-
A carboxymethyl group at the N1 position, introducing a key acidic site for potential salt formation or interaction with cationic residues in a protein binding pocket.
-
A Boc-protected aminoethyl side chain at the N3 position, which serves as a versatile handle for further chemical modification or as a masked primary amine for controlled release or targeted interaction.
-
The central quinazoline-2,4-dione core, providing the rigid structural foundation.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles and supported by authoritative references.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a robust, three-step sequence starting from the commercially available quinazoline-2,4(1H,3H)-dione. The strategy hinges on sequential, regioselective N-alkylation at the N1 and N3 positions, followed by a final ester hydrolysis.
The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation, as the quinazoline-2,4-dione starting material possesses two nucleophilic nitrogen atoms. The protocol described herein has been optimized to favor the desired N1-alkylation, followed by a second alkylation at the N3 position.
Sources
A Technical Guide to the Synthesis of Quinazoline-2,4-dione Derivatives
Abstract
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for constructing this important heterocyclic system. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of key methodologies, including classical routes from anthranilic acid derivatives and isatoic anhydride, as well as modern, greener approaches utilizing 2-aminobenzonitriles and microwave assistance. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of quinazoline-2,4-dione synthesis.
Introduction: The Significance of the Quinazoline-2,4-dione Core
The quinazoline-2,4(1H,3H)-dione skeleton is a bicyclic heteroaromatic system of significant interest to the pharmaceutical industry. Its rigid structure and capacity for diverse substitution at the N1 and N3 positions, as well as on the fused benzene ring, allow for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of numerous clinical candidates and approved drugs.[3] The synthetic accessibility of this scaffold is therefore a critical consideration in drug discovery programs. This guide moves beyond a simple catalog of reactions to provide a causal explanation for the selection of reagents and conditions, empowering chemists to adapt and troubleshoot these syntheses in a laboratory setting.
Core Synthetic Strategy I: Cyclization of Anthranilic Acid Derivatives
One of the most fundamental and versatile approaches to the quinazoline-2,4-dione core begins with anthranilic acid or its esters. This strategy relies on the introduction of a two-carbon, two-nitrogen unit that cyclizes with the ortho-amino and carboxyl functionalities.
Reaction with Urea or Potassium Cyanate
The reaction of anthranilic acid with urea or potassium cyanate represents a classic, cost-effective method for producing the unsubstituted or N-unsubstituted quinazoline-2,4-dione scaffold.
Mechanistic Rationale: The synthesis proceeds via a two-step, one-pot sequence. First, the amino group of anthranilic acid reacts with cyanic acid (generated in situ from potassium cyanate or by the thermal decomposition of urea) to form a 2-ureidobenzoic acid intermediate. The choice of an aqueous medium is strategic; water facilitates the dissolution of the cyanate salt and the subsequent cyclization.[4][5] The second step is an intramolecular cyclization-condensation, which is typically promoted by a base (like NaOH) or heat. The base deprotonates the carboxylic acid and the urea nitrogen, facilitating a nucleophilic attack of the ureido nitrogen onto the carboxylate carbon, followed by the elimination of water to yield the stable heterocyclic ring.
Experimental Protocol: One-Pot Synthesis from 4-Fluoro-2-aminobenzoic Acid [4]
-
Step 1 (Urea Formation): To a suspension of 4-fluoro-2-aminobenzoic acid (1.55 g, 10 mmol) in water (20 mL), add potassium cyanate (1.22 g, 15 mmol).
-
Stir the mixture vigorously at room temperature for 4 hours. Monitor the formation of the 2-ureidobenzoic acid intermediate by TLC.
-
Step 2 (Cyclization): Add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2 hours until the cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione in near-quantitative yield.
Reaction with Isocyanates
To generate N3-substituted derivatives, anthranilic esters are often reacted with isocyanates. This method provides direct access to a diverse library of compounds, which is highly valuable for structure-activity relationship (SAR) studies.
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the amino group of the anthranilate ester on the electrophilic carbon of the isocyanate, forming an N-aryl-N'-alkyl/aryl urea derivative. This intermediate is then induced to cyclize. Microwave irradiation has been shown to significantly accelerate this cyclization step, often eliminating the need for a catalyst or base.[6][7][8] The microwave energy efficiently promotes the intramolecular nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by the elimination of the alcohol (e.g., methanol) to furnish the final product. The use of a DMSO/water solvent system is common as it effectively absorbs microwave energy and solubilizes the reactants.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione [6][7]
-
Setup: In a 10 mL microwave reaction vial, combine methyl anthranilate (151 mg, 1.0 mmol), phenyl isocyanate (119 mg, 1.0 mmol), dimethyl sulfoxide (DMSO, 2 mL), and water (0.5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Microwave Irradiation: Heat the mixture to 150°C for 10 minutes.
-
Work-up: After cooling, add water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield pure 3-phenylquinazoline-2,4(1H,3H)-dione.
Core Synthetic Strategy II: Synthesis from 2-Aminobenzonitriles
An increasingly popular and "green" approach involves the use of 2-aminobenzonitriles as starting materials, which react with carbon dioxide (CO2) to form the quinazoline-2,4-dione ring. This method is atom-economical and utilizes a renewable C1 source.[9]
Mechanistic Rationale: This transformation is remarkable as it can proceed efficiently in water without any catalyst.[9] The reaction is believed to initiate with the hydration of the nitrile group to an amide, forming 2-aminobenzamide in situ. Concurrently, CO2 reacts with another molecule of 2-aminobenzonitrile or water to form a carbamic acid intermediate. This intermediate then acts as the carbonyl source, reacting with the 2-aminobenzamide through a cyclization-condensation pathway to yield the final product. The use of specialized ionic liquids can also catalyze this reaction, simultaneously activating both the CO2 and the aminobenzonitrile.[10][11]
Diagram: Proposed Mechanism for Catalyst-Free Synthesis from 2-Aminobenzonitrile and CO2
Caption: Catalyst-free pathway from 2-aminobenzonitrile in water.
Experimental Protocol: Green Synthesis from 2-Aminobenzonitrile and CO2 [9]
-
Setup: Place 2-aminobenzonitrile (118 mg, 1.0 mmol) and water (5 mL) in a high-pressure stainless steel reactor equipped with a magnetic stir bar.
-
Reaction: Seal the reactor and pressurize it with CO2 to 1 MPa.
-
Heat the reactor to 160°C and stir for 24 hours.
-
Work-up: Cool the reactor to room temperature and slowly vent the CO2.
-
The solid product is collected by filtration, washed with water, and dried to give pure quinazoline-2,4(1H,3H)-dione with excellent yield.
Core Synthetic Strategy III: The Isatoic Anhydride Route
Isatoic anhydride is an exceptionally useful and common precursor for a wide range of N-substituted quinazoline-2,4-diones. It serves as a convenient and stable equivalent of 2-aminobenzoyl cation.
Mechanistic Rationale: The reaction is typically a one-pot procedure involving the nucleophilic attack of a primary amine on the C4 carbonyl of the isatoic anhydride. This leads to the opening of the anhydride ring to form a 2-(aminocarbonyl)phenylcarbamate intermediate. This unstable intermediate rapidly decarboxylates (loses CO2) to form a 2-aminobenzamide derivative. A separate carbonyl source is then required for the final cyclization. If urea is used as both a reactant and solvent at high temperatures, it provides the second carbonyl group and ammonia, leading to the formation of the quinazoline-2,4-dione ring.[12]
Diagram: General Synthesis from Isatoic Anhydride
Caption: Two-stage mechanism for forming N3-substituted derivatives.
Experimental Protocol: Synthesis from Isatoic Anhydride and Urea [12]
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine urea (72.0 g, 1.2 mol) and dimethylformamide (100 mL).
-
Heat the mixture to 150°C with stirring.
-
Reaction: Add isatoic anhydride (97.8 g, 0.6 mol) in portions to the hot urea solution.
-
After the addition is complete, increase the temperature to 180°C and maintain it until the evolution of ammonia gas ceases.
-
Work-up: Cool the reaction mixture and add water (100 mL) followed by methanol (100 mL) while still warm.
-
Stir the suspension for 1 hour, then filter the solid product.
-
Wash the collected solid with warm water and then with methanol.
-
The crude product can be further purified by recrystallization from DMF to yield pure quinazoline-2,4-dione.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors including the desired substitution pattern, scale of the reaction, and availability of starting materials.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Anthranilic Acid | Anthranilic Acid / Esters | Urea, KOCN, Isocyanates | Good to Excellent[3][4] | Versatile, cost-effective, readily available starting materials. | May require high temperatures or microwave conditions. |
| 2-Aminobenzonitrile | 2-Aminobenzonitriles | CO2, Water | Excellent[9] | Green, atom-economical, uses renewable C1 source, catalyst-free potential. | Requires high pressure and temperature for catalyst-free version. |
| Isatoic Anhydride | Isatoic Anhydride | Amines, Urea | Good[12] | Excellent for N3-substituted derivatives, stable starting material. | Reaction can be vigorous (decarboxylation), may require high temperatures. |
Conclusion and Future Perspectives
The synthesis of quinazoline-2,4-dione derivatives is a well-established field with several robust and reliable methods at the disposal of the modern chemist. Classical methods starting from anthranilic acid and isatoic anhydride remain highly relevant due to their versatility and scalability. Concurrently, the development of greener synthetic protocols, exemplified by the use of 2-aminobenzonitrile and CO2, highlights the ongoing drive towards more sustainable and environmentally benign chemical manufacturing.[9][10] Future research will likely focus on expanding the scope of these green methods, developing novel catalytic systems that operate under milder conditions, and applying these synthetic strategies to the construction of increasingly complex and biologically active molecules for the advancement of medicine.
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Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484–486. [Link]
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Selvam, T. P., & Kumar, P. V. (2014). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 4(5), 1279-1287. [Link]
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Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. [Link]
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Mondal, B., & Jana, A. (2014). Amine functionalized MCM-41: a heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology. [Link]
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Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Journal of Chemistry, 2022, 1-11. [Link]
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El-Sayed, N. N. E., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(13), 5183. [Link]
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Lebrequier, S., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11171. [Link]
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Guchhait, G., & Chaudhary, P. (2018). Lewis Acid‐catalyzed Tandem Synthesis of Quinazoline‐2,4‐diones by Reaction of Isatins with Aryl/Alkyl Amines using TBHP as Oxidant. ChemistrySelect, 3(44), 12450-12453. [Link]
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Mohammadi, M., et al. (2022). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ChemistrySelect, 7(1). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. [Link]
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Moradi, Z., & Ghorbani-Choghamarani, A. (2019). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
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Skwierawska, A., & Gellis, A. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6241. [Link]
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A Technical Guide to the Physicochemical Properties of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (Boc-Acq-OH)
Executive Summary
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione, also known by its synonym Boc-Acq-OH, is a sophisticated heterocyclic building block pivotal to modern medicinal chemistry. It belongs to the quinazoline-2,4-dione class, a scaffold recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of Boc-Acq-OH, offering both foundational data and detailed experimental protocols for its characterization. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl moiety onto the quinazoline core results in a molecule with tailored stability and functionality. The Boc group ensures stability during multi-step syntheses, while the carboxymethyl group can be leveraged to enhance aqueous solubility or modulate interactions with biological targets.[3][4] This document is intended for researchers, drug development scientists, and process chemists who require a comprehensive understanding of this compound's behavior in experimental and physiological systems.
Molecular Structure and Core Properties
The unique architecture of Boc-Acq-OH underpins its utility. The molecule integrates a rigid bicyclic quinazoline-2,4-dione core, a flexible N-1 substituted carboxymethyl side chain, and a Boc-protected aminoethyl group at the N-3 position. This combination makes it an ideal intermediate for the synthesis of enzyme inhibitors, peptide-based therapeutics, and other complex pharmaceutical agents.[3][5][6]
Caption: Chemical Structure of this compound.
Table 1: Core Compound Specifications
| Parameter | Value | Source(s) |
| CAS Number | 215190-30-0 | [3][4][6] |
| Molecular Formula | C₁₇H₂₁N₃O₆ | [3] |
| Molecular Weight | 363.36 g/mol | [3] |
| Appearance | Amorphous white powder | [3] |
| Melting Point | 177-182 °C | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Storage Conditions | Store at 0-8 °C, desiccated | [3][7] |
Critical Physicochemical Parameters for Drug Development
A molecule's efficacy and developability are intrinsically linked to its physicochemical properties. For Boc-Acq-OH, the interplay between its lipophilic core and ionizable/polar functionalities dictates its behavior.
Aqueous Solubility
Expertise & Causality: Solubility is a gatekeeper property, directly impacting bioavailability, formulation options, and the design of meaningful in vitro assays. The carboxymethyl group (-CH₂COOH) on Boc-Acq-OH is expected to significantly enhance aqueous solubility, especially at pH values above its pKa, where it exists as the carboxylate anion.[3][4] Conversely, the bulky, nonpolar Boc group and the quinazoline ring contribute to its lipophilicity, creating a balance that must be quantified.
Protocol 3.1.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol adheres to the gold standard for determining intrinsic solubility, ensuring the measurement reflects a true equilibrium state.
-
Preparation: Prepare a series of buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate-buffered saline (PBS), pH 9.0 borate) and relevant organic solvents (e.g., DMSO, Ethanol).
-
Sample Addition: Add an excess of Boc-Acq-OH (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of each solvent/buffer in separate glass vials. The excess solid is crucial for ensuring saturation.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24-48 hours. This duration is critical to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Quantification: Carefully aspirate a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the saturated solution and express the solubility in units such as mg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Measurement.
Lipophilicity (LogP & LogD)
Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a primary determinant of its ability to cross biological membranes. For an ionizable molecule like Boc-Acq-OH, it is critical to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, which accounts for all species). The carboxylic acid group means its LogD will be highly pH-dependent.
Protocol 3.2.1: LogD₇.₄ Determination (Shake-Flask Method)
-
System Preparation: Use a biphasic system of n-octanol and pH 7.4 PBS. Pre-saturate the n-octanol with the buffer and vice versa by mixing them vigorously and allowing the phases to separate. This step is self-validating, preventing volume changes during the experiment.
-
Compound Dosing: Prepare a stock solution of Boc-Acq-OH in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol (e.g., 1:1 v/v). The initial concentration should be chosen to be below the compound's aqueous solubility limit.
-
Partitioning: Shake the vial vigorously for 1-3 hours at a constant temperature (25 °C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation between the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of Boc-Acq-OH in each phase using HPLC-UV or LC-MS.
-
Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Table 2: Lipophilicity Data for Boc-Acq-OH
| Parameter | Predicted Value | Experimental Value |
| LogP | ~2.5 - 3.5 | TBD |
| LogD (pH 7.4) | ~1.0 - 2.0 | TBD |
| Note: Predicted values are estimates from cheminformatics software and require experimental validation. |
Acidity Constant (pKa)
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. For Boc-Acq-OH, the primary acidic center is the carboxylic acid proton. Its pKa value is critical as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn governs its solubility, membrane permeability, and potential for ionic interactions with protein targets.
Caption: Ionization Equilibrium of the Carboxymethyl Group.
Protocol 3.3.1: pKa Determination by UV-Metric Titration
This method is ideal for chromophoric compounds like Boc-Acq-OH and requires minimal material.
-
Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cuvette holder and a pH probe.
-
Sample Preparation: Prepare a dilute solution of Boc-Acq-OH in deionized water or a low-ionic-strength medium (e.g., 0.01 M KCl) to ensure accurate pH readings.
-
Wavelength Selection: Scan the UV spectrum of the compound at a very low pH (e.g., pH 2, fully protonated) and a very high pH (e.g., pH 11, fully deprotonated). Identify an analytical wavelength where the absorbance difference between the two forms is maximal.
-
Titration: Start at a low pH. Record the UV absorbance at the selected wavelength and the precise pH. Add small, measured aliquots of a standardized titrant (e.g., 0.1 M NaOH). After each addition, allow the reading to stabilize and record the new pH and absorbance.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using appropriate software or by identifying the pH at the half-equivalence point, which corresponds to the pKa.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stability of Boc-Acq-OH is essential. Standard analytical techniques are employed for this purpose, as is common for quinazoline-2,4-dione derivatives.[1][8]
Protocol 4.1.1: Purity Assessment by Reverse-Phase HPLC
This method provides a robust and reliable measure of compound purity.[3]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining the moderately lipophilic Boc-Acq-OH.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes. This ensures that impurities with a wide range of polarities are effectively separated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Applications and Strategic Value in Synthesis
Boc-Acq-OH is not an end-product but a strategic intermediate. Its value lies in its pre-installed functionalities that enable complex molecular construction.
-
Peptide Synthesis: The carboxymethyl group can be coupled to the N-terminus of a peptide, while the Boc-protected amine can be deprotected (typically with an acid like TFA) to allow for further elongation or conjugation.[5]
-
Enzyme Inhibitor Development: The quinazoline-2,4-dione core is a known scaffold for various enzyme inhibitors.[3][6] The side chains provide vectors for optimization of potency and selectivity.
-
Targeted Therapy: The compound serves as a key starting material for creating agents used in oncology and neurology research, where specific molecular pathways are targeted.[3][6]
Caption: Role of Boc-Acq-OH as a strategic intermediate in drug discovery.
Conclusion
This compound is a high-value chemical tool whose utility is defined by a carefully balanced set of physicochemical properties. Its moderate lipophilicity, coupled with the pH-dependent solubility conferred by the carboxymethyl group, provides a versatile foundation for the development of advanced therapeutic candidates. A thorough experimental characterization of its solubility, LogD, and pKa, using the protocols detailed herein, is a prerequisite for any successful drug discovery program leveraging this powerful scaffold.
References
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Preprints.org. [Link]
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New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (2024). RSC Publishing. [Link]
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Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. (n.d.). ResearchGate. [Link]
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (2022). NIH National Library of Medicine. [Link]
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Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. (n.d.). ResearchGate. [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. [Link]
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Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. (2018). PubMed. [Link]
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Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2024). PubMed Central. [Link]
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An In-Depth Technical Guide to Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: A Privileged Scaffold in Drug Discovery
Foreword: Unveiling the Potential of a Versatile Quinazolinedione Building Block
Within the landscape of medicinal chemistry, the quinazoline-2,4-dione core represents a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] This guide focuses on a specific, strategically functionalized derivative, Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS Number: 215190-30-0). This compound is not merely an inert chemical; it is a sophisticated building block designed for seamless integration into advanced drug discovery workflows. The presence of a Boc-protected amine on the N-3 side chain and a carboxymethyl group at the N-1 position provides researchers with orthogonal handles for chemical modification, enhancing its utility as a precursor for developing targeted therapeutics, particularly in the realms of oncology and neurology.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of the compound's chemical rationale, a plausible synthetic route, its potential biological applications supported by data from close structural analogs, and detailed, field-proven experimental protocols for its evaluation.
Compound Profile: Chemical and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. This compound is a multifaceted molecule whose structure is deliberately designed for versatility in synthetic chemistry and biological screening.
| Property | Value | Source |
| CAS Number | 215190-30-0 | [Commercially available] |
| Molecular Formula | C₁₇H₂₁N₃O₆ | [Benchchem] |
| Molecular Weight | 363.37 g/mol | [Benchchem] |
| IUPAC Name | 2-[3-[2-[(tert-butoxycarbonyl)amino]ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetic acid | [PubChem] |
| Appearance | White to off-white powder/solid | [Commercial suppliers] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from structure |
| Storage | Store at 2-8°C to ensure long-term stability | [Commercial suppliers] |
The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the primary amine is a key feature. It allows for the selective deprotection under acidic conditions, revealing a nucleophilic amine ready for further derivatization, such as amide bond formation. This is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. The carboxymethyl group at the N-1 position not only enhances aqueous solubility but also provides another site for chemical modification, for example, through esterification or amidation.
Synthesis and Chemical Logic
Representative Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from readily available anthranilic acid.
Caption: Plausible synthetic workflow for the target compound.
Step-by-Step Synthetic Protocol (Representative)
Step 1: Synthesis of Quinazoline-2,4-dione from Anthranilic Acid
-
Combine anthranilic acid and urea in a 1:2 molar ratio in a round-bottom flask.
-
Heat the mixture to 150-160°C for 4-6 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinazoline-2,4-dione.
-
Collect the precipitate by filtration, wash with water, and dry to yield the product.
Step 2: N-3 Alkylation with 2-Bromoethylamine
-
Suspend quinazoline-2,4-dione in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), in a slight molar excess.
-
Add 2-bromoethylamine hydrobromide portion-wise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain 3-(2-aminoethyl)quinazoline-2,4-dione.
Step 3: Boc Protection of the Primary Amine
-
Dissolve the product from Step 2 in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for instance, triethylamine (Et₃N), to scavenge the acid byproduct.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup, and extract the product with an organic solvent.
-
Purify by column chromatography to yield Boc-3-(2-aminoethyl)quinazoline-2,4-dione.
Step 4: N-1 Alkylation and Hydrolysis
-
Dissolve the Boc-protected intermediate in anhydrous DMF.
-
Add a strong base, such as sodium hydride (NaH), carefully at 0°C.
-
After the evolution of hydrogen gas ceases, add ethyl bromoacetate dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with water and extract the ester intermediate.
-
Hydrolyze the ester to the carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Acidify the reaction mixture to precipitate the final product, this compound.
-
Collect the product by filtration, wash with water, and dry.
Biological Significance and Potential Applications
While specific biological data for this compound is not extensively published, the quinazoline-2,4-dione scaffold is a well-established pharmacophore with a broad range of activities. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for drug development.[1] Its potential applications can be inferred from the activities of its structural analogs.
Anticancer Potential: Targeting Tyrosine Kinases
A significant body of research has focused on quinazoline derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and target the Epidermal Growth Factor Receptor (EGFR). More relevant to the dione scaffold, derivatives have shown potent inhibitory activity against other key kinases involved in tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[8][9]
Caption: Potential kinase targets of quinazolinedione derivatives.
Illustrative Quantitative Data for Quinazoline-2,4-dione Analogs:
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Phenylquinazolin-2,4-dione derivative | VEGFR-2 | 83 | [8] |
| 3-Phenylquinazolin-2,4-dione derivative | c-Met | 48 | [8] |
| N-phenyl cyclopropane-1,1-dicarboxamide derivative | VEGFR-2 | 14 | [10] |
| Quinazolin-4(3H)-one bearing urea functionality | VEGFR-2 | 117 | [9] |
| Pyridine headgroup derivative | c-Met | 20 | [11] |
Note: The data presented is for structurally related compounds and serves to illustrate the potential potency of this chemical class. The actual activity of derivatives of the title compound must be determined experimentally.
Neuroprotective Potential
The quinazoline scaffold has also been explored for its neuroprotective properties.[12] Derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and other insults implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of signaling pathways that control cell survival and apoptosis.
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step protocols for assessing the potential biological activities of derivatives synthesized from the title compound.
In Vitro Kinase Inhibition Assay (VEGFR-2 or c-Met)
This protocol describes a luminescent-based assay to determine the IC₅₀ of a test compound against a target kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent stops the kinase reaction and depletes the remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound stock solution (e.g., 10 mM in 100% DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of a master mix containing the kinase and substrate in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay) for Anticancer Screening
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value as described for the kinase assay.
Neuroprotective Assay Against Oxidative Stress in SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.[12][13]
Principle: The MTT assay is used to quantify cell viability after an oxidative insult. An increase in viability in the presence of the test compound indicates a neuroprotective effect.
Materials:
-
Human neuroblastoma SH-SY5Y cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution and solubilization solution as described above
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Oxidative Insult: Induce oxidative stress by adding H₂O₂ to the wells at a final concentration that causes significant (e.g., 40-50%) cell death (this concentration, e.g., 250 µM, should be predetermined).[13] Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Viability Assessment: Perform the MTT assay as described in section 4.2.
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the test compound. A statistically significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
This compound is a strategically designed chemical tool poised for significant contributions to drug discovery. Its bifunctional nature, with orthogonally protected reactive sites, provides a versatile platform for the synthesis of compound libraries targeting a range of biological processes. While the direct biological activity of this specific molecule is yet to be fully characterized, the extensive body of literature on the quinazoline-2,4-dione scaffold strongly suggests its potential as a precursor for potent kinase inhibitors for oncology and as a source of novel neuroprotective agents. The experimental protocols provided in this guide offer a robust framework for researchers to unlock the therapeutic potential of derivatives synthesized from this promising building block. Future research should focus on the synthesis and screening of libraries derived from this compound to identify novel leads with enhanced potency and selectivity against clinically relevant targets.
References
- El-Gamal, M. I., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports.
- Benchchem. (n.d.). This compound | 215190-30-0.
- Fares, M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
- J&K Scientific. (n.d.). This compound | 215190-30.
- Singh, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Chemistry Central Journal.
- El-Gamal, M. I., et al. (2023). Design of new quinazoline dual VEGFR-2/c-Met inhibitors.
- Wang, X., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.
- Al-Obaid, A. M., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules.
- Semantic Scholar. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells.
- Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.
- ResearchGate. (n.d.). Design of new quinazoline dual VEGFR-2/c-Met inhibitors.
- George, C., et al. (2021).
- Chulov, D. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules.
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Abdel-Aziz, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([8][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports.
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- Al-Ghorbani, M., et al. (2015). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology.
- Al-Mulla, A. (2017). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
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- ResearchGate. (n.d.). Physicochemical properties of synthesized compounds | Download Table.
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- Anton V K, et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
- Shestakov, A. S., et al. (2009). 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. Russian Journal of Organic Chemistry.
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A Technical Guide to Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: Sourcing and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline-2,4-dione core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to provide a versatile framework for the development of a wide array of biologically active compounds.[1] This heterocyclic system is a prominent feature in numerous approved pharmaceuticals and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] Its rigid structure and potential for diverse substitutions at the N-1 and N-3 positions allow for the fine-tuning of steric and electronic properties, enabling targeted interactions with various biological macromolecules.
This guide focuses on a key derivative of this scaffold, Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (also known as Boc-Acq-OH), a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The presence of a Boc-protected aminoethyl group at the 3-position and a carboxymethyl group at the 1-position makes it an ideal building block for further elaboration, particularly in the development of targeted therapies.
Part 1: Commercial Sourcing and Availability of this compound
The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is available from a number of commercial suppliers, catering to the needs of research and development laboratories. Below is a comparative summary of offerings from key vendors.
| Supplier | Product Name/Synonym | CAS Number | Purity | Available Quantities |
| Chem-Impex | This compound / Boc-Acq-OH | 215190-30-0 | ≥ 99% (HPLC) | 100MG, 250MG, 1G, 5G |
| J&K Scientific | This compound | 215190-30-0 | Not specified | Inquire for details |
| BenchChem | This compound | 215190-30-0 | Not specified | Inquire for details |
Note: Pricing information is subject to change and should be confirmed directly with the suppliers. Purity levels and available quantities may also vary.
Part 2: Application in the Synthesis of PARP Inhibitors - A Representative Workflow
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3][4] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations. The quinazoline-2,4-dione scaffold serves as an effective mimic of the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes.[4]
The following sections outline a representative, multi-step workflow for the utilization of this compound in the synthesis of a potential PARP inhibitor. This workflow is a composite based on established chemical principles and published research in the field of quinazoline-based PARP inhibitors.
Workflow Overview
The overall synthetic strategy involves two key stages:
-
Amide Coupling: The carboxylic acid moiety of this compound is coupled with a desired amine-containing fragment. This fragment is chosen to introduce specific functionalities that can interact with the target protein.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the aminoethyl side chain to yield the final, unprotected amine, which is often a key pharmacophoric feature for biological activity.
Caption: Synthetic workflow for a PARP inhibitor.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the coupling of the carboxylic acid of this compound with a generic amine.
Materials:
-
This compound
-
Amine-containing fragment (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine-containing fragment (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Detailed Experimental Protocol: Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the synthesized intermediate.
Materials:
-
Boc-protected intermediate from the previous step
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA to the solution (typically a 20-50% v/v solution of TFA in DCM) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue, the trifluoroacetate salt of the final product, can be further purified by recrystallization or preparative HPLC if necessary.
Sources
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, the quinazoline-2,4-dione scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] The functionalized derivative, Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS: 215190-30-0), represents a key building block for the synthesis of more complex molecules, including targeted therapeutics and biochemical probes.[3][4] Given its role as a critical intermediate, the unambiguous confirmation of its molecular structure is not merely an academic exercise but a prerequisite for ensuring the integrity, reproducibility, and safety of subsequent research and development efforts.
This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this molecule. Moving beyond a simple recitation of methods, this document details the strategic rationale behind employing an integrated, multi-technique analytical approach, combining High-Resolution Mass Spectrometry (HRMS) with advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We provide detailed, step-by-step protocols, predicted data, and the interpretive logic required to assemble the spectral evidence into a definitive structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and self-validating system for molecular characterization.
Deconstructing the Molecular Architecture
Before delving into the analytical strategy, it is essential to understand the constituent parts of the target molecule, as each functional motif presents a unique set of spectral signatures.
-
IUPAC Name: 2-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
-
Molecular Formula: C₁₇H₂₁N₃O₆
-
Molecular Weight: 363.37 g/mol [3]
The structure can be dissected into four primary components:
-
The Quinazoline-2,4-dione Core: A rigid, bicyclic aromatic heterocycle. Its substitution pattern (at the N1 and N3 positions) is a key question to be answered.
-
The N1-Carboxymethyl Group (-CH₂COOH): An acidic side chain attached to one of the heterocyclic nitrogens.
-
The N3-(2-Aminoethyl) Group (-CH₂CH₂NH-): A flexible linker attached to the other heterocyclic nitrogen.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: A bulky, acid-labile group installed on the terminal amine, crucial for synthetic strategies.[5]
The central challenge of the elucidation is not just to identify these pieces but to prove their precise connectivity—specifically, to confirm that the carboxymethyl group is on N1 and the Boc-aminoethyl group is on N3.
The Analytical Strategy: An Integrated Workflow
Caption: Integrated workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Causality: The first step is to confirm the elemental composition. HRMS, particularly with a Time-of-Flight (TOF) analyzer, provides mass accuracy within a few parts per million (ppm). This allows for the confident determination of the molecular formula, which is a foundational piece of evidence that all subsequent data must align with.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.
-
Acquisition Mode: Acquire data in positive ion mode to observe protonated species [M+H]⁺. A scan in negative ion mode can also be performed to observe the deprotonated species [M-H]⁻.
-
Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the proposed formula, C₁₇H₂₁N₃O₆.
Expected Data & Interpretation
The primary goal is to match the observed mass with the calculated mass. Secondary fragments can provide initial clues about the structure's stability and composition.
| Ion Species | Calculated m/z | Observed m/z (example) | Mass Error (ppm) | Inferred Fragment |
| [M+H]⁺ | 364.1503 | 364.1501 | -0.5 | Molecular Ion |
| [M+Na]⁺ | 386.1322 | 386.1320 | -0.5 | Sodium Adduct |
| [M-C₄H₈]⁺ | 308.1241 | 308.1239 | -0.6 | Loss of isobutylene from Boc |
| [M-Boc+H]⁺ | 264.0979 | 264.0977 | -0.8 | Loss of entire Boc group |
A result showing a mass error of <5 ppm provides high confidence in the elemental formula C₁₇H₂₁N₃O₆. The observation of a facile loss of 100 Da (the Boc group) under ionization conditions is a strong indicator of its presence.[6]
NMR Spectroscopy: Mapping the Complete Connectivity
While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, critically, to establish the long-range correlations that piece the fragments together.
Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons (NH, COOH).
-
Spectrometer: A spectrometer operating at a ¹H frequency of 400 MHz or higher is recommended for adequate signal dispersion.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Analysis: The Proton Census
Expertise: The ¹H NMR spectrum provides the first detailed look at the electronic environment of the protons. We can predict the approximate chemical shifts (δ) based on extensive literature data for each of the four molecular motifs.[7][8][9][10]
| Proton Label | Predicted δ (ppm, DMSO-d₆) | Multiplicity | Integration | Rationale / Key Feature |
| H-5 | ~8.0-8.1 | dd | 1H | Aromatic proton ortho to C=O, most deshielded. |
| H-7 | ~7.7-7.8 | ddd | 1H | Aromatic proton. |
| H-6 | ~7.3-7.4 | ddd | 1H | Aromatic proton. |
| H-8 | ~7.2-7.3 | d | 1H | Aromatic proton ortho to N1. |
| N1-CH₂ | ~4.7-4.9 | s | 2H | Methylene adjacent to N1 and COOH. |
| N3-CH₂ | ~4.1-4.2 | t | 2H | Methylene adjacent to N3. |
| NH-CH₂ | ~3.4-3.5 | q | 2H | Methylene adjacent to Boc-protected NH. |
| Boc-NH | ~6.8-7.0 | t | 1H | Carbamate proton, often broad. |
| COOH | >12.0 | br s | 1H | Carboxylic acid proton, highly deshielded and broad. |
| Boc C(CH₃ )₃ | ~1.40 | s | 9H | Diagnostic singlet for the Boc group.[7] |
¹³C NMR Analysis: The Carbon Skeleton
Expertise: The ¹³C spectrum confirms the carbon count (17 expected) and identifies the nature of each carbon (e.g., C=O, aromatic C-H, aliphatic CH₂, quaternary C).
| Carbon Label | Predicted δ (ppm, DMSO-d₆) | Rationale / Key Feature |
| C4 (C=O) | ~162-163 | Quinazoline carbonyl.[9] |
| C OOH | ~170-171 | Carboxylic acid carbonyl. |
| Boc (C =O) | ~155-156 | Carbamate carbonyl.[11] |
| C2 (C=O) | ~150-151 | Quinazoline carbonyl.[9] |
| C8a | ~140-141 | Aromatic quaternary carbon. |
| C4a | ~115-116 | Aromatic quaternary carbon. |
| C5, C6, C7, C8 | ~114-136 | Four aromatic C-H carbons. |
| Boc C (CH₃)₃ | ~78-79 | Quaternary carbon of the Boc group. |
| N1-C H₂ | ~45-47 | Methylene carbon at N1. |
| N3-C H₂ | ~40-42 | Methylene carbon at N3. |
| NH-C H₂ | ~38-40 | Methylene carbon adjacent to NH. |
| Boc C(C H₃)₃ | ~28.0 | Methyl carbons of the Boc group. |
2D NMR: Assembling the Final Structure
Trustworthiness: While 1D NMR provides a list of parts, 2D NMR provides the instruction manual for how they connect. COSY confirms adjacent protons (e.g., within the ethyl chain and the aromatic ring), and HSQC maps each proton to its directly attached carbon. The HMBC experiment is the ultimate arbiter of the overall structure, revealing 2- and 3-bond correlations between protons and carbons. It is these correlations that definitively prove the N1/N3 substitution pattern.
Key Verifying HMBC Correlations:
-
N1-Carboxymethyl Connectivity: A correlation from the singlet protons of the N1-CH₂ (~4.8 ppm) to the quinazoline carbonyl carbon C2 (~150 ppm) and the aromatic quaternary carbon C8a (~140 ppm). This irrefutably places the carboxymethyl group at the N1 position.
-
N3-Ethyl Connectivity: A correlation from the triplet protons of the N3-CH₂ (~4.1 ppm) to the quinazoline carbonyl carbons C2 (~150 ppm) and C4 (~162 ppm). This confirms the ethyl linker is at the N3 position.
-
Boc Group Connectivity: A correlation from the carbamate NH proton (~6.9 ppm) to its adjacent CH₂ carbon (~39 ppm) and to the Boc C=O carbon (~156 ppm). Furthermore, a strong correlation from the 9H singlet of the t-butyl group to the Boc C=O carbon confirms the integrity of the protecting group.
Sources
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- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
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- 11. scispace.com [scispace.com]
An In-Depth Technical Guide to (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid: A Versatile Fluorogenic Building Block
In the landscape of modern drug development and molecular biology, the ability to visualize and quantify biological processes is paramount. Fluorescent probes and fluorogenic substrates are indispensable tools in this endeavor, providing sensitive and real-time insights into enzyme activity, ligand binding, and cellular trafficking. Among the various classes of fluorophores, coumarins are distinguished by their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment.
This technical guide provides a comprehensive overview of (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid , a key bifunctional building block. This molecule ingeniously combines the fluorescent core of 7-aminocoumarin with two essential functional groups: a carboxylic acid for covalent conjugation and a tert-butoxycarbonyl (Boc) protecting group. This strategic design allows for its controlled incorporation into peptides and other molecules, paving the way for the creation of sophisticated tools for high-throughput screening and cellular imaging. We will delve into its chemical properties, synthesis, and core applications, providing both the theoretical underpinnings and practical methodologies for its use.
Nomenclature, Structure, and Core Properties
The precise identification and characterization of a chemical reagent are the foundation of reproducible science. This section outlines the fundamental identifiers and physicochemical properties of the title compound.
Synonyms and Identifiers
-
Systematic IUPAC Name: (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid
-
Common Synonyms: Boc-7-amino-4-carboxymethylcoumarin, Boc-ACC-OH, 7-(Boc-amino)coumarin-4-acetic acid
-
Base Compound CAS Number: 85157-21-7 (for the parent amine, 7-Amino-4-carboxymethylcoumarin)[1][2][3]
Chemical Structure
The molecule consists of a benzopyrone (coumarin) bicyclic system. An acetic acid group is attached at the 4-position, providing a reactive handle for conjugation. At the 7-position, an amino group is protected with a Boc group, which temporarily masks its nucleophilicity and reduces its fluorescence.
Caption: 2D structure of (7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid.
Physicochemical Properties
The properties of the Boc-protected compound are crucial for its handling, storage, and reaction setup. The table below summarizes key data for the parent amine, 7-Amino-4-carboxymethylcoumarin, which informs the behavior of its Boc-protected derivative.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ (Parent Amine) | [1][2] |
| C₁₆H₁₇NO₆ (Boc-Protected) | ||
| Molecular Weight | 219.19 g/mol (Parent Amine) | [1][3] |
| 319.31 g/mol (Boc-Protected) | ||
| Appearance | Off-White to Yellow Solid | [3] |
| Melting Point | 181-183 °C (Parent Amine) | [2][3] |
| Solubility | Soluble in DMSO, Methanol (Slightly, Heated) | [3] |
| Spectral Properties (of deprotected fluorophore) | ||
| Excitation Maximum (λex) | ~350 nm | [] |
| Emission Maximum (λem) | ~450 nm | [] |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this building block is essential for its successful application. The strategic placement of the carboxylic acid and the Boc-protected amine dictates its utility.
Synthetic Pathway
The synthesis of 7-aminocoumarin derivatives is often achieved via the Pechmann condensation.[5] For the title compound, a common route involves the protection of the commercially available 7-Amino-4-carboxymethylcoumarin with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is typically high-yielding and selectively targets the primary amine at the 7-position.
Reactivity and Mechanism of Action
The utility of Boc-ACC-OH stems from its two key functional groups, which can be addressed orthogonally.
-
Carboxylic Acid Activation: The acetic acid moiety is the primary site for conjugation. To form a stable amide bond with a primary amine (e.g., the N-terminus of a peptide or a lysine side chain), the carboxyl group must first be activated. This is commonly achieved by converting it into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[6] This activated ester readily reacts with nucleophilic amines.
-
Boc Group Deprotection and Fluorogenic Response: The Boc group serves two purposes: it prevents the amine from undergoing undesired side reactions during the carboxyl activation and coupling steps, and it electronically "quenches" the coumarin's fluorescence. N-acylation of 7-aminocoumarins is known to cause a hypsochromic (blue) shift and a decrease in quantum yield.[7] The Boc group can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), a standard procedure in solid-phase peptide synthesis.[8] Upon cleavage of an attached substrate by an enzyme, the liberated 7-amino group restores the fluorophore's strong blue fluorescence, providing a robust "turn-on" signal.
Core Applications in Research and Drug Discovery
The bifunctional nature of Boc-ACC-OH makes it a powerful tool for creating custom probes for a variety of applications, most notably in the study of enzymes.
Development of Fluorogenic Enzyme Substrates
A primary application is the synthesis of fluorogenic substrates for proteases and other hydrolases.[8][9] In this design, a peptide or other recognition motif is coupled to the 7-amino group of the coumarin after Boc deprotection. The final substrate is typically an amide conjugate of a peptide and 7-amino-4-methylcoumarin (AMC) or a related derivative. The intact substrate is weakly fluorescent. However, upon enzymatic cleavage of the amide bond, the highly fluorescent 7-aminocoumarin product is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. This principle is the basis for countless enzyme assays used in drug discovery to screen for inhibitors.
Fluorescent Labeling of Peptides and Proteins
Boc-ACC-OH can also be used as a fluorescent labeling reagent. By activating its carboxylic acid group, the molecule can be covalently attached to the N-terminus or lysine side chains of peptides and proteins.[7] This allows for the tracking and quantification of these biomolecules in various assays, such as fluorescence polarization, FRET (Förster Resonance Energy Transfer), and cellular imaging.[10]
Experimental Protocol: Peptide Conjugation
This section provides a detailed, step-by-step methodology for the conjugation of Boc-ACC-OH to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Objective: To covalently attach the Boc-ACC-OH fluorophore to the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-ACC-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc-SPPS
-
Trifluoroacetic acid (TFA) for cleavage cocktail
-
Standard SPPS reaction vessel and shaker
Methodology:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-based SPPS.
-
Final Fmoc Deprotection: After the final amino acid coupling, wash the resin thoroughly with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Resin Washing: Wash the resin extensively with DMF (5-7 times) to remove all residual piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Activation of Boc-ACC-OH: In a separate vial, dissolve Boc-ACC-OH (2 equivalents relative to resin loading) and Oxyma Pure (2 equivalents) in a minimal amount of DMF. Add DIC (2 equivalents) to the solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the washed peptide-resin. Add the activated Boc-ACC-OH solution to the resin. Agitate the reaction vessel on a shaker for 2-4 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Dry the resin under vacuum. Cleave the peptide from the resin and simultaneously remove the Boc group and other side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and lyophilize. Purify the crude fluorescently labeled peptide by reverse-phase HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the conjugation of Boc-ACC-OH to a peptide on a solid support.
Caption: Workflow for labeling a peptide with Boc-ACC-OH via SPPS.
Conclusion
(7-(tert-Butoxycarbonylamino)-2-oxo-2H-chromen-4-yl)acetic acid is a highly valuable and versatile reagent for researchers in chemistry, biology, and pharmacology. Its clever design, featuring a latent fluorophore and an activatable handle for conjugation, enables the straightforward synthesis of custom probes and substrates. By providing a robust platform for the development of "turn-on" fluorescent assays, it continues to facilitate advances in high-throughput screening, diagnostics, and our fundamental understanding of enzymatic processes. The protocols and principles outlined in this guide are intended to empower researchers to leverage the full potential of this powerful chemical tool.
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(BOC Sciences)
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(National Center for Biotechnology Information, U.S. National Library of Medicine)
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The Quinazoline-2,4-dione Scaffold: A Privileged Framework in Modern Drug Discovery
A Senior Application Scientist's Guide to a Versatile Heterocycle's Biological Activities
Authored by: Gemini
Published: January 14, 2026
Abstract
The quinazoline-2,4-dione core, a fused nitrogen-containing heterocyclic system, stands as a "privileged structure" in medicinal chemistry. Its rigid, planar framework, decorated with two carbonyl groups, provides an ideal template for designing molecules with high affinity and specificity for a multitude of biological targets. This in-depth technical guide synthesizes the current understanding of the diverse biological activities exhibited by quinazoline-2,4-dione derivatives. We will traverse its significant roles as an anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agent, delving into the mechanistic underpinnings of these activities. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential harbored within this remarkable scaffold.
Introduction: The Quinazoline-2,4-dione Core - A Structural Marvel
Quinazoline and its derivatives, formed by the fusion of a benzene and a pyrimidine ring, have long been a focal point of pharmaceutical research due to their wide spectrum of pharmacological properties.[1][2] Among these, the quinazoline-2,4(1H,3H)-dione, an oxidized derivative, has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[3] Its unique structural features allow for substitutions at the N1, N3, and various positions on the benzene ring, enabling fine-tuning of its physicochemical properties and biological activity.[3] This versatility has led to the investigation of quinazoline-2,4-dione derivatives in a vast array of diseases, including cancer, infectious diseases, and neurological disorders.[3][4]
The journey of a drug candidate from a laboratory curiosity to a clinical reality is arduous. The selection of a core scaffold is a critical first step, dictating the accessible chemical space and potential for target engagement. The quinazoline-2,4-dione scaffold's prevalence in successful drug discovery campaigns is not coincidental; it is a testament to its inherent "drug-like" properties and its ability to interact with a diverse range of protein targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
This guide will now systematically explore the major biological activities of this potent scaffold, providing insights into the causality behind experimental designs and the self-validating systems that underpin the described protocols.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The quest for more effective and less toxic anticancer agents is a perpetual endeavor in medicinal chemistry. Quinazoline-2,4-dione derivatives have demonstrated significant promise in this arena, exhibiting cytotoxic effects against a wide range of cancer cell lines through various mechanisms of action.[3][5]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer prowess of quinazoline-2,4-diones stems from their ability to modulate crucial signaling pathways and inhibit enzymes that are vital for cancer cell growth, proliferation, and metastasis.[6]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[7][8] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality. Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent PARP-1/2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7][9] These inhibitors often feature a 3-amino pyrrolidine or an N-substituted piperazinone moiety, which plays a crucial role in binding to the enzyme's active site.[7][10]
-
Wnt Signaling Pathway Inhibition: The Wnt signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[11] Certain quinazoline-2,4-diones have been identified as inhibitors of this pathway, demonstrating efficacy in glioblastoma, gastric, and sarcoma tumor models.[3][11]
-
Enzyme and Receptor Tyrosine Kinase Inhibition: This scaffold has been shown to target a variety of other key proteins involved in cancer progression, including:
-
Matrix Metalloproteinase-13 (MMP-13)
-
Prostate-Specific Antigen (PSA)
-
Histone Deacetylase 6 (HDAC6)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
c-Met
-
Carbonic Anhydrases IX and XII (hCA IX and hCA XII)[6]
-
The inhibition of these targets disrupts essential cellular processes in cancer cells, ultimately leading to reduced viability and tumor growth.[6]
Caption: Anticancer mechanisms of quinazoline-2,4-diones.
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the anticancer activity of this scaffold. Key findings include:
-
Substitutions at the N1 and N3 positions with bulky and hydrophobic groups can enhance cytotoxic activity.[12]
-
The introduction of electron-withdrawing groups at the para-position of a 3-phenyl ring on the quinazolinone core often leads to increased potency.[12]
-
Hybrid molecules, such as those combining the quinazolinone scaffold with rhodanine, have shown selective toxicity against cancer cells.[12]
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Rhodanine Hybrid (Compound 45) | Not Specified | HL-60 (Leukemia) | 1.2 | [12] |
| Quinazolinone-Rhodanine Hybrid (Compound 45) | Not Specified | K-562 (Leukemia) | 1.5 | [12] |
| Quinazoline-2,4-dione derivative (Compound 11) | PARP-1/2 | MX-1 (Breast Cancer) | 3.02 | [7] |
| Quinazoline-2,4-dione derivative (Compound 10) | PARP-1/2 | MX-1 (Breast Cancer) | < 3.12 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HT-1080, HL-60, K-562) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Dissolve the synthesized quinazoline-2,4-dione derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The quinazoline-2,4-dione scaffold has emerged as a promising platform for the development of novel antibacterial agents.[13][14]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
A primary mechanism by which quinazoline-2,4-dione derivatives exert their antibacterial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV.[13][15] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them validated targets for antibacterial drugs. Some derivatives are designed as fluoroquinolone-like inhibitors, suggesting a similar mode of action.[13][15] Additionally, some compounds are thought to inhibit dihydrofolate reductase and purine synthesis in microorganisms.[16]
Caption: Antibacterial mechanism via DNA gyrase/topoisomerase IV inhibition.
Spectrum of Activity and SAR
Quinazoline-2,4-dione derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus haemolyticus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14][17]
-
The presence of moieties like –CH2CN, amide, and/or thia/tri/tetr-azocine can enhance antibacterial activity.[14]
-
Electron-withdrawing groups such as –NO2 and –Cl can also improve the antibacterial potency.[18]
-
Hybridization of the quinazoline-2,4-dione scaffold with other heterocyclic systems like pyrazole or oxazole has yielded compounds with significant antibacterial efficacy.[18]
Quantitative Data on Antimicrobial Activity
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 2b | S. haemolyticus | 10 | [14] |
| Compound 2c | S. aureus | 11 | [14] |
| Compound 3c | S. aureus | 12 | [14] |
| Compound 2a | S. haemolyticus | 13 | [14] |
| Compound 3a | S. aureus | 10 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow bacterial strains in appropriate broth media overnight to obtain a fresh culture.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several quinazoline and quinazolinone derivatives have been investigated for their anticonvulsant properties.[19][20][21]
Putative Mechanism of Action
The exact mechanism of anticonvulsant action for many quinazoline-2,4-dione derivatives is not fully elucidated but is often suggested to involve the potentiation of GABAergic neurotransmission.[20] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and enhancing its activity can suppress neuronal hyperexcitability that leads to seizures.
Efficacy in Preclinical Models
These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[20][21]
-
Substituents on the 3-aryl group, such as 3-o-tolyl and 3-o-chlorophenyl, have been shown to confer good protection against MES- and scMet-induced seizures.[21]
-
The presence of electron-donating groups like -OH, -NH2, and -OCH3, as well as electron-withdrawing groups like -CF3 on an aromatic ring attached to a hydrazide at the 2-position, has been linked to anticonvulsant activity.[20]
A persistent challenge in this area is separating the anticonvulsant effects from the sedative-hypnotic (neurotoxic) properties often associated with this class of compounds.[21]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and certain cancers. Quinazoline-2,4-dione derivatives have demonstrated potent anti-inflammatory effects.[22][23]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit the production of pro-inflammatory mediators.
-
COX-2 Inhibition: Some derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors.[24] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide (NO) Inhibition: Certain quinazolinone-based compounds are potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[25] Overproduction of NO is a feature of many inflammatory conditions.
-
NHE-1 Inhibition: Some guanidine derivatives of quinazoline-2,4-dione act as Na+/H+ exchanger-1 (NHE-1) inhibitors, which can suppress cytokine-mediated inflammatory responses.[22]
SAR in Anti-inflammatory Quinazolines
-
The presence of electron-withdrawing groups at positions C-6 and C-7 of the quinazolinone system can increase anti-inflammatory activity.[23]
-
Molecular hybridization with other heterocyclic systems like thiazolidinone can improve anti-inflammatory effects.[23]
-
For carbothioamide derivatives, a thioamide functional group attached to a phenyl ring with halogen substituents (e.g., 4-Cl, 4-Br, 4-CF3) is crucial for potent anti-inflammatory activity.[25]
Future Perspectives and Conclusion
The quinazoline-2,4-dione scaffold has unequivocally established itself as a cornerstone in the edifice of modern drug discovery. Its remarkable versatility, stemming from its amenable chemical architecture, has allowed for the development of a plethora of derivatives with potent and diverse biological activities. The journey from a simple heterocyclic core to promising clinical candidates for a range of diseases is a testament to the power of medicinal chemistry.
Future research will likely focus on several key areas:
-
Multi-target Ligands: The ability of some derivatives to interact with multiple targets opens up avenues for developing dual-target or multi-target drugs, which could be particularly effective in complex diseases like cancer.[3]
-
Improving Pharmacokinetic Profiles: Continued medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety.
-
Exploring New Biological Activities: While this guide has focused on the major activities, the quinazoline-2,4-dione scaffold undoubtedly holds potential in other therapeutic areas that are yet to be fully explored.
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Methodological & Application
Application Notes and Protocols for Boc Deprotection of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinazolines and Amine Protection
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of complex quinazoline-based drug candidates often necessitates a strategic approach to protecting and deprotecting reactive functional groups. Among these, the amine group is frequently masked using the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is favored for its stability in a wide range of reaction conditions, such as basic and nucleophilic environments, and its facile removal under acidic conditions, which provides a crucial element of orthogonality in multi-step syntheses.[1][2]
This guide provides a comprehensive overview of various methods for the deprotection of Boc-protected quinazoline derivatives. It is designed to equip researchers with the knowledge to select the optimal deprotection strategy based on the specific substrate, considering factors such as the presence of other acid-labile groups, the electronic nature of substituents on the quinazoline ring, and the desired final product form.
Core Principles of Boc Deprotection: The Mechanism of Acid-Catalyzed Cleavage
The most common method for Boc group removal is acid-catalyzed hydrolysis. The mechanism proceeds through a series of well-defined steps, ensuring a clean and efficient deprotection.[3][4]
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
-
Formation of a tert-butyl cation: This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[4]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Acidic Deprotection Methods: The Workhorses of Boc Cleavage
Acidic conditions remain the most prevalent and reliable for Boc deprotection in the context of quinazoline synthesis. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the substrate's sensitivity, the desired salt form of the product, and downstream processing considerations.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong, volatile acid that is highly effective for Boc removal. Its volatility simplifies its removal during work-up.[5] This method has been successfully employed in the synthesis of complex quinazoline-containing molecules.[6]
Rationale for Experimental Choices:
-
TFA Concentration: A 20-50% solution of TFA in DCM is typically sufficient to achieve complete deprotection without being overly harsh on other functional groups.
-
DCM as Solvent: Dichloromethane is an excellent solvent for a wide range of organic compounds and is relatively inert under these acidic conditions.
-
Temperature: The reaction is usually performed at room temperature, though for sensitive substrates, cooling to 0 °C can mitigate potential side reactions.
-
Scavengers: The tert-butyl cation generated during the reaction can alkylate nucleophilic residues. Scavengers like triisopropylsilane (TIS) or water can be added to trap this reactive intermediate.
Detailed Protocol:
-
Dissolve the Boc-protected quinazoline derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The crude product, typically the trifluoroacetate salt, can be used directly in the next step or purified further. For conversion to the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
A solution of HCl in an organic solvent, such as dioxane or methanol, is another widely used and effective method for Boc deprotection. This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling due to its often crystalline nature. Research has shown that 4N HCl conditions for the deprotection of N-Boc-quinazolinones do not compromise the stereochemical integrity of the molecule.[6]
Rationale for Experimental Choices:
-
HCl Source: Commercially available solutions of 4M HCl in dioxane are convenient and reliable. Alternatively, HCl gas can be bubbled through an anhydrous solvent, or acetyl chloride can be added to methanol to generate HCl in situ.[7]
-
Solvent: Dioxane is a common choice, though methanol can also be used. The choice may depend on the solubility of the starting material.
-
Reaction Time: Deprotection with HCl is often rapid, typically completing within a few hours at room temperature.
Detailed Protocol:
-
Dissolve the Boc-protected quinazoline derivative in a minimal amount of a suitable solvent (e.g., methanol or DCM) if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate at room temperature.
-
Stir the reaction mixture for 1-3 hours. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed in vacuo to yield the crude hydrochloride salt. If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Alternative Deprotection Strategies for Sensitive Quinazoline Derivatives
While acidic methods are robust, certain quinazoline derivatives may contain other acid-labile functional groups, necessitating milder or orthogonal deprotection strategies.
Method 3: Neutral Deprotection with Trimethylsilyl Iodide (TMSI)
Trimethylsilyl iodide (TMSI) offers a neutral alternative for Boc deprotection and is particularly useful for substrates that are sensitive to strong acids.[8][9] The reaction is typically rapid and proceeds under mild conditions.
Rationale for Experimental Choices:
-
TMSI: This reagent is highly reactive and should be handled with care under anhydrous conditions. It can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[10]
-
Solvent: Anhydrous chlorinated solvents like chloroform or dichloromethane are commonly used.
Detailed Protocol:
-
Dissolve the Boc-protected quinazoline derivative (1 equivalent) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethylsilyl iodide (TMSI) (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 15-60 minutes, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by the addition of methanol.
-
The solvent is then removed in vacuo, and the crude product can be purified by standard methods.
Method 4: Microwave-Assisted Deprotection
Microwave irradiation can significantly accelerate the rate of Boc deprotection, often reducing reaction times from hours to minutes.[11][12] This can be particularly advantageous for high-throughput synthesis.
Rationale for Experimental Choices:
-
Acid Source: Solid-supported sulfonic acids can be used in conjunction with microwave heating, which also simplifies purification through a catch-and-release mechanism.[11]
-
Solvent: A solvent that couples efficiently with microwaves, such as methanol or dichloromethane, is typically used.
Detailed Protocol (using a solid-supported acid):
-
In a microwave reaction vial, dissolve the Boc-protected quinazoline derivative (1 equivalent) in dichloromethane (DCM).
-
Add a silica-supported sulfonic acid (e.g., SCX-3, ~1.5 equivalents).
-
Seal the vial and heat in a microwave reactor at a suitable temperature (e.g., 100 °C) for 10-20 minutes.
-
After cooling, the resin (with the protonated amine product bound) is filtered and washed with DCM to remove impurities.
-
The free amine can be released from the resin by washing with a solution of a base (e.g., ammonia in methanol).
-
The filtrate containing the deprotected quinazoline is then concentrated in vacuo.
Summary and Comparison of Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic (TFA) | 20-50% TFA in DCM | 0 °C to RT, 1-4 h | Highly effective, volatile reagent, well-established. | Harsh for some acid-sensitive groups, potential for t-butylation side reactions. |
| Acidic (HCl) | 4M HCl in dioxane/MeOH | RT, 1-3 h | Effective, often yields crystalline hydrochloride salts. | Corrosive, may not be suitable for all acid-labile substrates. |
| Neutral (TMSI) | TMSI in CHCl₃ or DCM | RT, 15-60 min | Mild, rapid, suitable for acid-sensitive molecules. | Reagent is moisture-sensitive and corrosive. |
| Microwave-Assisted | Solid-supported acid, DCM | 100 °C, 10-20 min | Very rapid, suitable for high-throughput synthesis, simplified purification. | Requires specialized equipment. |
Troubleshooting and Field-Proven Insights
-
t-Butylation Side Reactions: The tert-butyl cation generated during acidic deprotection is electrophilic and can alkylate electron-rich aromatic rings or other nucleophilic sites on the quinazoline derivative.[2] This can be suppressed by adding a scavenger such as triisopropylsilane (TIS), water, or anisole to the reaction mixture.
-
Incomplete Deprotection: If the reaction stalls, this may be due to insufficient acid or steric hindrance. Increasing the concentration of the acid or the reaction time may be necessary. For sterically hindered substrates, elevating the temperature can also be beneficial, although this should be done with caution to avoid side reactions.
-
Stereochemical Integrity: In the synthesis of chiral quinazolinone derivatives, it has been demonstrated that deprotection using 4N HCl in dioxane does not lead to racemization, preserving the stereochemical integrity of the final product.[6]
-
Influence of Substituents: Electron-withdrawing groups on the aromatic ring of a carbamate can destabilize the N-Boc group, potentially allowing for faster cleavage under milder conditions.[13] Conversely, electron-donating groups may require slightly harsher conditions for complete deprotection.
Experimental Workflow Visualization
Caption: A typical experimental workflow for Boc deprotection.
References
-
Brocklesby, K. L., et al. "An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement." PLoS One, vol. 8, no. 12, 2013, e82636. [Link]
-
Golden, J. E., et al. "General synthetic approaches to N‐Boc‐quinazolinones." ResearchGate, 2017. [Link]
-
Common Organic Chemistry. "Boc Deprotection - TMSI." Common Organic Chemistry. [Link]
-
George, N., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, vol. 10, no. 41, 2020, pp. 24563-24571. [Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]
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Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. [Link]
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Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection." Medium, 2023. [Link]
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Lundin, R., and Ioannidis, P. "Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids." Biotage. [Link]
-
George, N., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, vol. 10, no. 41, 2020, pp. 24563-24571. [Link]
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Common Organic Chemistry. "Boc Deprotection - TFA." Common Organic Chemistry. [Link]
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Besson, T., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." ResearchGate, 2007. [Link]
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Fisher Scientific. "Amine Protection / Deprotection." Fisher Scientific. [Link]
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ResearchGate. "Synthesis of anticancer drug vandetanib." ResearchGate, 2013. [Link]
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Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry. [Link]
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Common Organic Chemistry. "Trimethylsilyl Iodide - TMSI." Common Organic Chemistry. [Link]
-
Belghiche, A., et al. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." European Journal of Chemistry, vol. 3, no. 3, 2012, pp. 305-310. [Link]
-
Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." Reddit, 2024. [Link]
-
ResearchGate. "The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection." ResearchGate, 2019. [Link]
-
PubMed. "N-Boc deprotection and isolation method for water-soluble zwitterionic compounds." PubMed, 2014. [Link]
-
U.S. Food and Drug Administration. "022405Orig1s000." accessdata.fda.gov, 2011. [Link]
-
ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." WordPress. [Link]
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ACS GCI Pharmaceutical Roundtable. "Acids." WordPress. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Trimethylsilyl Iodide (TMSI)." WordPress. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Bases." WordPress. [Link]
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. [Link]
-
Reddit. "Best mild Boc-deprotection method for a guanidine compound?" Reddit, 2025. [Link]
-
Aapptec Peptides. "Amino Acid Sidechain Deprotection." Aapptec Peptides. [Link]
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Scholarly Publications Leiden University. "Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol." Scholarly Publications Leiden University, 2015. [Link]
-
PubMed. "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." PubMed, 2018. [Link]
-
ResearchGate. "Reaction scheme of the Boc deprotection using methanolic HCl at the..." ResearchGate, 2020. [Link]
-
Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry. [Link]
-
ACS Publications. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." ACS Publications, 2018. [Link]
-
ResearchGate. "Deprotection of N-Boc group of aliphatic amines a." ResearchGate. [Link]
-
MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." MDPI, 2021. [Link]
-
PubMed Central. "Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions." PubMed Central, 2020. [Link]
-
UniCA IRIS. "An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave‐Assisted Copper‐Catalyzed Aerobic Oxidat." UniCA IRIS, 2022. [Link]
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Application Notes and Protocols for Coupling Reactions with 1-Carboxymethylquinazoline-2,4-dione
Introduction: The Versatile Scaffold of Quinazoline-2,4-dione in Drug Discovery
The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its derivatives have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents, among others.[1] The derivatization of this core structure is a key strategy in the development of novel therapeutic agents.
This guide focuses on a specific, highly versatile derivative: 1-carboxymethylquinazoline-2,4-dione . The introduction of the carboxymethyl group at the N-1 position provides a crucial handle for a variety of coupling reactions, allowing for the facile expansion of chemical space and the generation of diverse compound libraries. This document provides detailed application notes and protocols for key coupling reactions of this molecule, aimed at researchers, scientists, and drug development professionals.
Synthesis of the Starting Material: 1-Carboxymethylquinazoline-2,4-dione
The journey into the diverse applications of 1-carboxymethylquinazoline-2,4-dione begins with its synthesis. A common and efficient method involves a two-step process: N-alkylation of the parent quinazoline-2,4-dione followed by hydrolysis of the resulting ester.
Protocol 1: Synthesis of Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
This protocol details the N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate.[2][3]
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol
Procedure:
-
To a stirred solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then recrystallize from ethanol to afford pure ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate.[2][3]
Protocol 2: Hydrolysis to 1-Carboxymethylquinazoline-2,4-dione
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.[4]
Materials:
-
Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl) (1N)
Procedure:
-
Dissolve ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (1 equivalent) in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum to yield 1-carboxymethylquinazoline-2,4-dione.[4]
Application 1: Amide Bond Formation – Building Peptidomimetics and Bioactive Amides
The carboxylic acid moiety of 1-carboxymethylquinazoline-2,4-dione is a prime site for amide bond formation, enabling the synthesis of a wide range of derivatives with potential biological activity. Standard peptide coupling reagents are effectively employed for this transformation.
Causality Behind Experimental Choices in Amide Coupling
The choice of coupling reagent and conditions is critical for efficient amide bond formation while minimizing side reactions, particularly racemization if chiral amines are used.
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous polar aprotic solvents like DMF or Dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.
Workflow for Amide Coupling
Caption: General workflow for amide coupling.
Protocol 3: General Procedure for Amide Coupling
This protocol is adapted from the synthesis of similar quinazolinone-amino acid conjugates.[4]
Materials:
-
1-Carboxymethylquinazoline-2,4-dione
-
Primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-carboxymethylquinazoline-2,4-dione (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) followed by DIPEA or TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Data Presentation: Representative Amide Coupling Reagents
| Coupling Reagent System | Additive | Base | Typical Solvent | Key Advantages |
| EDC | HOBt/HOAt | DIPEA/TEA | DMF, DCM | Water-soluble byproducts, good for solution-phase synthesis. |
| DCC | HOBt | DIPEA/TEA | DCM, THF | Insoluble urea byproduct, easy removal by filtration. |
| HATU/HBTU | - | DIPEA/TEA | DMF | High coupling efficiency, rapid reactions. |
| PyBOP | - | DIPEA/TEA | DMF | Effective for sterically hindered couplings. |
Application 2: Esterification – Accessing Prodrugs and Functionalized Esters
Esterification of the carboxylic acid group can be a valuable strategy for producing prodrugs with improved pharmacokinetic properties or for creating intermediates for further functionalization.
Protocol 4: Fischer Esterification
Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst.[5]
Materials:
-
1-Carboxymethylquinazoline-2,4-dione
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or gaseous HCl
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-carboxymethylquinazoline-2,4-dione (1 equivalent) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Application 3: Multicomponent Reactions (MCRs) – Rapid Library Generation
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in drug discovery for rapidly generating complex molecules from simple starting materials in a single step. 1-Carboxymethylquinazoline-2,4-dione is an excellent candidate for the carboxylic acid component in these reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a dipeptide-like scaffold.[6][7][8]
Protocol 5: Generalized Ugi Reaction
Materials:
-
1-Carboxymethylquinazoline-2,4-dione (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Primary Amine (1 equivalent)
-
Isocyanide (1 equivalent)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
Procedure:
-
To a solution of the amine (1 equivalent) and the aldehyde or ketone (1 equivalent) in methanol, add 1-carboxymethylquinazoline-2,4-dione (1 equivalent).
-
Stir the mixture for 10-30 minutes at room temperature.
-
Add the isocyanide (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by precipitation, recrystallization, or column chromatography.
Ugi Reaction Mechanism
Caption: Simplified Ugi reaction mechanism.
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.
Protocol 6: Generalized Passerini Reaction
Materials:
-
1-Carboxymethylquinazoline-2,4-dione (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Isocyanide (1 equivalent)
-
Aprotic solvent (e.g., DCM, THF)
Procedure:
-
Dissolve 1-carboxymethylquinazoline-2,4-dione (1 equivalent) and the aldehyde or ketone (1 equivalent) in an aprotic solvent.
-
Add the isocyanide (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the α-acyloxy carboxamide product.
Characterization of Coupled Products
The successful synthesis of the coupled products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the new molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the newly formed amide or ester bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Outlook
1-Carboxymethylquinazoline-2,4-dione is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. The protocols outlined in this guide for amide coupling, esterification, and multicomponent reactions provide a solid foundation for researchers to explore the chemical space around the quinazoline-2,4-dione scaffold. The resulting derivatives are promising candidates for screening in various biological assays, potentially leading to the discovery of new therapeutic agents. The inherent modularity of these coupling strategies allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
References
-
Nguyen, T. H., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 705–709. Available at: [Link]
-
Al-Obaid, A. M., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 24(18), 3366. Available at: [Link]
-
Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Chemical and Pharmaceutical Research, 9(2), 74-84. Available at: [Link]
-
Zhou, D., et al. (2014). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 4(94), 52296-52308. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. European Journal of Medicinal Chemistry, 155, 103-113. Available at: [Link]
-
Wessjohann, L. A., et al. (2010). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Science of Synthesis (Vol. 4, pp. 439-504). Georg Thieme Verlag. Available at: [Link]
-
Shaikh, A. A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1639. Available at: [Link]
-
MasterClass. (2021). Fischer Esterification: Mechanism, Examples, and Reaction. Available at: [Link]
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
Singh, R. P., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(49), 5484-5487. Available at: [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
-
de la Torre, M. C., & Sierra, M. A. (2004). Multicomponent Reactions in the Synthesis of Biologically Active Compounds. Angewandte Chemie International Edition, 43(13), 160-181. Available at: [Link]
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Application Notes & Protocols for the Versatile Quinazolinedione Linker: Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione , a heterobifunctional linker designed for advanced bioconjugation strategies. The unique architecture of this linker, combining a stable quinazolinedione core with orthogonally protected carboxylic acid and amine functionalities, offers precise, sequential control over the assembly of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present the scientific rationale for utilizing the quinazolinedione scaffold, followed by detailed, field-proven protocols for the activation of the carboxyl group for initial conjugation and the subsequent deprotection and utilization of the terminal amine. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively integrate this versatile linker into their drug development workflows.
Introduction: The Scientific Rationale for a Quinazolinedione-Based Linker
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Its incorporation into a linker offers several strategic advantages:
-
Structural Rigidity and Stability: The fused bicyclic system of the quinazolinedione core provides a stable and predictable scaffold, which can influence the spatial orientation of the conjugated molecules[4]. This inherent stability is crucial for maintaining the integrity of an ADC during systemic circulation, preventing premature payload release[5][6].
-
Modulation of Physicochemical Properties: The quinazolinedione moiety can contribute to the overall solubility and pharmacokinetic profile of the resulting conjugate. Linker composition is a key determinant of properties like aggregation and lipophilicity, which are critical for a successful ADC[5][7].
-
Synthetic Tractability: The synthesis of quinazoline-2,4-dione derivatives is well-established, allowing for robust and scalable production[8][9][10].
This compound (also known by the synonym Boc-Acq-OH) is engineered as a heterobifunctional linker, featuring two distinct reactive handles with orthogonal protecting groups. This design is central to its utility, enabling a controlled, stepwise conjugation process essential for constructing well-defined bioconjugates[].
-
Carboxymethyl Group (-CH₂COOH): This functionality allows for covalent attachment to primary amines, such as the side chain of lysine residues on an antibody, through standard amide bond formation chemistry[][].
-
Boc-Protected Aminoethyl Group (-NHBoc): The acid-labile tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine during the initial carboxyl-mediated conjugation. Subsequent selective removal of the Boc group unmasks the amine, making it available for a second, distinct conjugation reaction, for instance, the attachment of a cytotoxic payload[14].
This sequential reaction capability is paramount for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and for assembling complex PROTACs where precise linkage of a target binder and an E3 ligase ligand is required[15][].
Core Chemistries and Reaction Mechanisms
The utility of this linker is rooted in two fundamental and reliable bioconjugation reactions: carbodiimide-mediated carboxylic acid activation and acid-catalyzed deprotection of the Boc group.
Carboxylic Acid Activation for Amine Coupling
The carboxymethyl group is activated to form a highly reactive intermediate that readily couples with primary amines. This is most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
The mechanism proceeds in two steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis[6].
-
Stabilization: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis and efficiently reacts with primary amines to form a stable amide bond[6].
Caption: EDC/NHS activation and amine coupling workflow.
Boc Group Deprotection
The Boc protecting group is stable under the neutral or slightly basic conditions used for NHS ester coupling but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality is the key to the linker's utility.
The deprotection mechanism is an acid-catalyzed elimination:
-
Protonation: A strong acid (TFA) protonates the carbonyl oxygen of the Boc group.
-
Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The following protocols provide a robust starting point for utilizing this compound. Optimization may be required based on the specific properties of the biomolecule and payload.
Protocol 1: Conjugation to an Antibody via Carboxylic Acid Activation
This protocol describes the covalent attachment of the linker to primary amines (e.g., lysine residues) on an antibody or other protein.
Materials:
-
This compound
-
Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the linker in anhydrous DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in either anhydrous DMSO or Activation Buffer.
-
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer such as PBS, pH 7.4. Ensure the concentration is appropriate for the reaction scale (typically 2-10 mg/mL).
-
-
Linker Activation (One-Pot Method):
-
In a microcentrifuge tube, combine the linker solution with EDC and NHS. A common starting molar excess is Linker:EDC:NHS of 1:1.5:1.5 relative to the amount of antibody to be modified (a 10-20 fold molar excess of linker over antibody is a typical starting point).
-
The reaction can also be performed in two steps by first activating the linker in Activation Buffer for 15-30 minutes before adding it to the antibody solution.
-
-
Conjugation Reaction:
-
Add the activated linker solution (or the one-pot mixture) directly to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
Optimization Parameters:
| Parameter | Typical Range | Rationale |
| Molar Excess of Linker | 5x - 50x over Antibody | Drives the reaction to achieve the desired Drug-to-Antibody Ratio (DAR). |
| EDC:NHS Molar Ratio | 1:1 to 2:1 | Excess EDC/NHS ensures efficient activation of the carboxylic acid. |
| Reaction pH | 7.2 - 8.0 (Conjugation) | Optimal for the reaction of NHS esters with primary amines on the antibody. |
| Reaction Time | 1 - 4 hours | Balances conjugation efficiency with potential protein degradation. |
| Temperature | 4°C - 25°C | Lower temperatures can be used to maintain protein stability during longer incubations. |
Protocol 2: Boc Deprotection and Secondary Conjugation
This protocol describes the removal of the Boc group to expose the primary amine, which can then be conjugated to a payload containing an amine-reactive group (e.g., an NHS-ester activated drug).
Materials:
-
Purified Antibody-Linker Conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic co-solvent
-
Neutralization Buffer: e.g., 0.1 M Sodium Borate, pH 8.5
-
Payload with an amine-reactive group (e.g., Payload-NHS ester)
-
Purification system (SEC, HIC, or dialysis)
Procedure:
-
Solvent Exchange (if necessary):
-
If the conjugate is in an aqueous buffer, it may need to be lyophilized or solvent-exchanged into a system compatible with TFA. This step requires careful optimization to maintain protein integrity.
-
Expert Insight: For antibodies, direct treatment in aqueous-organic mixtures is often challenging. A more common strategy in ADC synthesis is to conjugate a linker-payload moiety to the antibody in one step. However, for stepwise solid-phase or fragment-based synthesis, this deprotection is critical.
-
-
Deprotection Reaction:
-
Prepare a deprotection solution of 25-50% TFA in a suitable solvent like DCM[14]. Caution: TFA is highly corrosive.
-
Expose the conjugate to the TFA solution. For solution-phase deprotection, reaction times are typically short (15-30 minutes) at room temperature[14]. Monitor reaction progress carefully to avoid protein degradation.
-
-
Neutralization:
-
Immediately after deprotection, neutralize the reaction to quench the acid. This can be done by buffer exchange into a slightly basic buffer (pH 8.0-8.5).
-
-
Secondary Conjugation:
-
To the deprotected and neutralized antibody-linker conjugate, add the amine-reactive payload (e.g., Payload-NHS ester). Use a 3-10 fold molar excess of payload over the available amine sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final ADC using an appropriate chromatography method, such as Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs, or SEC to remove excess payload.
-
Characterization of the Conjugate
Thorough characterization is essential to ensure the identity, purity, and homogeneity of the final conjugate[8][17].
Key Characterization Techniques:
| Technique | Purpose | Expected Outcome |
| UV/Vis Spectroscopy | Determine protein concentration and average DAR (if payload has a distinct absorbance). | Confirmation of protein concentration and an initial estimate of the average number of linkers/payloads per antibody[17]. |
| Mass Spectrometry (MS) | Confirm covalent modification and determine the exact mass of the conjugate. | Intact mass analysis will show mass shifts corresponding to the addition of the linker and payload, revealing the DAR distribution[10]. |
| Hydrophobic Interaction Chromatography (HIC) | Separate and quantify antibody species with different numbers of conjugated linkers/payloads. | A chromatogram showing peaks for unconjugated antibody, DAR2, DAR4, etc., allowing calculation of the average DAR and assessment of heterogeneity[1]. |
| Size-Exclusion Chromatography (SEC) | Assess aggregation and fragmentation of the conjugate. | A primary peak corresponding to the monomeric ADC, with minimal high-molecular-weight aggregates or low-molecular-weight fragments[1]. |
Conclusion
This compound is a sophisticated and versatile linker that provides drug development professionals with precise control over the construction of complex bioconjugates. Its stable heterocyclic core, combined with orthogonally protected reactive groups, enables a sequential and controlled conjugation strategy. The protocols and technical insights provided herein serve as a comprehensive guide for researchers to harness the potential of this linker, paving the way for the development of next-generation targeted therapeutics with optimized efficacy and safety profiles.
References
-
El-Gazzar, A. R., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. RSC Medicinal Chemistry. [Link]
-
Tu, Z., et al. (2021). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry. [Link]
-
Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]
-
Synbio Technologies. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]
-
Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]
-
ResearchGate. (2021). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. [Link]
-
Li, J., et al. (2007). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]
-
Tsuchikama, K., & An, Z. (2018). Current ADC Linker Chemistry. Protein & Cell. [Link]
-
Sang, Z., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances. [Link]
-
Bar-Dagan, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Singh, T., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. [Link]
-
Zhang, D., et al. (2018). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition. [Link]
-
Wang, L., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Journal of Medicinal Chemistry. [Link]
-
Mironov, M. A., & Iaroshenko, V. O. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
-
Sviripa, V. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. pubs.acs.org [pubs.acs.org]
The Cornerstone of Peptide Synthesis: A Detailed Guide to Solid-Phase Peptide Synthesis Using Boc-Protected Amino Acids
Introduction: The Merrifield Revolution and the Dawn of Automated Peptide Synthesis
The ability to chemically synthesize peptides with defined sequences has been a cornerstone of biomedical research and drug development for decades. The pioneering work of R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, revolutionized this field with the introduction of Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4] By anchoring the C-terminal amino acid of a target peptide to an insoluble polymer resin, Merrifield transformed peptide synthesis from a tedious, solution-phase process with significant material loss at each step into a streamlined, automatable workflow.[2][5][6][7]
At the heart of Merrifield's original and still highly relevant methodology is the use of the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the incoming amino acids.[8][9][] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols of Boc-based SPPS. We will delve into the underlying chemistry, provide detailed step-by-step procedures, discuss the critical cleavage step, and offer insights into troubleshooting common challenges.
The Chemical Strategy of Boc-SPPS: A Symphony of Acid Lability
The success of Boc-SPPS hinges on a strategy of differential acid lability.[8][11] The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust, often benzyl-based, side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).[11][12][13][14] This graduated approach ensures the integrity of the peptide side chains throughout the iterative cycles of amino acid addition.[8]
Key Components of Boc-SPPS:
-
Solid Support (Resin): The synthesis begins on an insoluble polymer bead, typically polystyrene cross-linked with divinylbenzene.[2][7] The choice of resin dictates whether the final product will be a peptide acid or a peptide amide.
-
Merrifield Resin: A chloromethylated polystyrene resin used for the synthesis of peptide acids.[12][15]
-
PAM Resin (Phenylacetamidomethyl): Offers greater stability to the repetitive TFA treatments compared to the Merrifield resin, reducing peptide loss during the synthesis of long chains.[12][15]
-
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used to generate C-terminal peptide amides upon cleavage.[11][12]
-
-
Nα-Boc Protecting Group: This acid-labile group protects the N-terminus of the amino acid to be coupled, preventing self-polymerization.[9][16][17] It is efficiently removed by treatment with TFA.[11][12][16]
-
Side-Chain Protecting Groups: To prevent unwanted side reactions, the reactive functional groups on amino acid side chains are protected with groups that are stable to the TFA used for Boc deprotection but are cleaved by strong acids like HF.[8]
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The fundamental steps in each cycle are deprotection, neutralization, and coupling.[8][11]
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Boc-SPPS Cycle
This protocol outlines the manual steps for one cycle of amino acid addition. Reagent volumes are typically based on the initial substitution of the resin.
Resin Preparation (Initial Step)
-
Objective: To swell the resin, making the reactive sites accessible.
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM), to fully cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
-
Nα-Boc Deprotection
-
Objective: To remove the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[11][12]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.[11]
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[11][12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Perform a final wash with isopropanol (IPA) to help shrink the resin and remove trapped TFA, followed by several more DCM washes.[11][12]
-
-
Causality: The TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group, leaving the more robust side-chain protecting groups and the resin linkage intact.[8][9] The formation of tert-butyl cations during this step necessitates the use of scavengers if sensitive amino acids like Tryptophan, Cysteine, or Methionine are present.[8][12]
Neutralization
-
Objective: To deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Protocol:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.[15]
-
Agitate the mixture for 1-2 minutes.[11]
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete deprotonation.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[15]
-
-
Expert Insight: Incomplete neutralization is a common cause of failed couplings. The "in situ neutralization" protocol, where neutralization is performed concurrently with the coupling step, can be advantageous for difficult sequences prone to aggregation.[8][18]
Amino Acid Coupling
-
Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Nα-Boc protected amino acid.
-
Protocol:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.[11][19]
-
Add this activation solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[11]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellowish) indicates the completion of the coupling.[11]
-
-
Causality: Coupling reagents activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine on the peptide-resin.[19][20]
| Common Coupling Reagents for Boc-SPPS | Mechanism of Action | Advantages | Disadvantages |
| DCC/HOBt | Carbodiimide activation with an additive to suppress racemization. | Cost-effective and widely used. | The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents but soluble in the TFA deprotection solution, allowing for its removal. |
| HBTU/HOBt | Forms an active HOBt ester. | Fast reaction times and low racemization. | More expensive than DCC. |
| DIC/HOBt | Similar to DCC, but the diisopropylurea byproduct is more soluble in common solvents. | Easier removal of the urea byproduct. |
Capping (Optional but Recommended)
-
Objective: To block any unreacted amino groups from participating in subsequent coupling steps, thus preventing the formation of deletion sequences.
-
Protocol:
-
After the coupling step, treat the resin with a solution of acetic anhydride and a base (like DIEA or pyridine) in DCM or DMF for 15-30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Expert Insight: Capping is particularly important when synthesizing long peptides or sequences known to be difficult, as it significantly simplifies the final purification by eliminating closely related impurities.
Final Cleavage and Deprotection: Releasing the Peptide
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. In Boc-SPPS, this is most commonly achieved using strong, anhydrous acids.
Caption: The final cleavage and deprotection workflow in Boc-SPPS.
Anhydrous Hydrogen Fluoride (HF) Cleavage
HF is the most common and effective reagent for cleaving peptides from Boc-based resins.[12][13][14][21][22] However, it is highly toxic and corrosive, requiring specialized equipment and handling procedures.[13][15]
-
Mechanism: HF cleaves the benzyl-based side-chain protecting groups and the ester or amide linkage to the resin via an SN1 mechanism.[13] This process generates reactive carbocations that can alkylate sensitive residues.[13]
-
The Role of Scavengers: To prevent side reactions from these carbocations, scavengers are added to the cleavage cocktail.[11][23] These are nucleophilic compounds that "trap" the reactive species.[23]
| Scavenger | Target Residue(s) for Protection | Typical Concentration in HF |
| Anisole | General scavenger, particularly for Methionine and Tyrosine. | 5-10% (v/v) |
| p-Cresol | Similar to anisole, often used for peptides with multiple Glutamic or Aspartic acid residues.[13] | 5-10% (v/v) |
| Thioanisole/Thiocresol | Particularly effective for protecting Tryptophan. | 2-5% (v/v) |
| Ethanedithiol (EDT) | Used for peptides containing Tryptophan, especially when the formyl protecting group is used.[21] | 1-2% (v/v) |
HF Cleavage Protocol (General Overview)
Safety Precaution: Anhydrous HF is extremely hazardous. This procedure must be performed in a dedicated, HF-resistant fume hood with appropriate personal protective equipment by trained personnel.
-
The N-terminal Boc group must be removed with TFA prior to HF cleavage.[21]
-
The dried peptide-resin is placed in a specialized HF-resistant reaction vessel.[13]
-
The appropriate scavenger cocktail is added to the resin.[13]
-
The vessel is cooled to approximately -5 to 0 °C.
-
Anhydrous liquid HF is distilled into the reaction vessel.[13]
-
The reaction is stirred at 0 °C for 1-2 hours.[21]
-
The HF is removed by evaporation under a vacuum.[13]
-
The crude peptide is precipitated by the addition of cold diethyl ether, which also helps to wash away the scavengers.[11][13]
-
The precipitated peptide is collected by filtration or centrifugation, washed several more times with cold ether, and then dried under vacuum.[11]
Alternative Cleavage Reagents
For laboratories not equipped for HF cleavage, other strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used, particularly for cleavage from MBHA resins.[12][21]
Peptide Purification and Analysis
Following cleavage and deprotection, the crude peptide product is a mixture of the target peptide and various deletion or modified sequences that arose from incomplete reactions or side reactions. Purification is therefore essential to obtain a product of high purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying synthetic peptides. The crude peptide is dissolved in an aqueous solvent and loaded onto a column containing a non-polar stationary phase (e.g., C18). The peptides are then eluted with a gradient of increasing organic solvent (typically acetonitrile).
-
Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (MS).
Troubleshooting Common Issues in Boc-SPPS
| Problem | Possible Cause(s) | Troubleshooting and Mitigation Strategies |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance: Bulky amino acids coupling to a hindered N-terminus. | Extend coupling time, use a more potent coupling agent (e.g., HATU), or double couple (repeat the coupling step). |
| Peptide aggregation: The growing peptide chain folds on itself, making the N-terminus inaccessible. | Use a less substituted resin, switch to a more polar solvent, or use "in situ neutralization".[8][18] | |
| Deletion Sequences in Final Product | Incomplete deprotection or coupling: Failure to completely remove the Boc group or to couple the next amino acid. | Ensure fresh, high-quality reagents. Optimize deprotection and coupling times. Implement a capping step after each coupling. |
| Side Reactions during Cleavage | Insufficient or incorrect scavengers: Reactive carbocations alkylating sensitive residues. | Choose the appropriate scavenger cocktail based on the peptide sequence.[23] Ensure scavengers are fresh. |
| Diketopiperazine (DKP) Formation | The N-terminal dipeptide (especially sequences with Proline or Glycine at the second position) cyclizes and cleaves from the resin. | Couple the third amino acid quickly after deprotecting the second. Use "in situ neutralization" to minimize the time the free N-terminus is exposed.[23] |
| Aspartimide Formation | The side chain of Aspartic acid can cyclize, particularly in Asp-Gly or Asp-Ser sequences, leading to a mixture of products. | Use side-chain protecting groups for Asp that are less prone to this side reaction. |
Conclusion: The Enduring Legacy of Boc-SPPS
While Fmoc-based SPPS has become the dominant methodology in many research settings due to its milder deprotection conditions, Boc-SPPS remains a powerful and highly relevant technique.[24][][26] For the synthesis of long or difficult sequences, particularly those prone to aggregation, the acidic deprotection step in Boc chemistry can be advantageous as it keeps the peptide chain protonated, which can disrupt interchain hydrogen bonding.[18][24] A thorough understanding of the principles and protocols of Boc-SPPS is an invaluable asset for any scientist involved in peptide chemistry and drug development, providing a robust tool for accessing a wide range of synthetic peptides.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]
-
Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184. Retrieved from [Link]
-
Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- The Auer Lab, Google Sites. (n.d.). Solid Phase Peptide Synthesis (SPPS).
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Hensen, M. N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
PubMed. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
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The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide for Researchers
In the precise science of constructing complex biomolecules for therapeutic and diagnostic applications, the ability to control chemical reactions in a stepwise and site-specific manner is paramount. The tert-butyloxycarbonyl (Boc) protecting group, when incorporated into bifunctional linkers, provides an essential tool for achieving this control. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the principles and applications of Boc-protected linkers in bioconjugation, complete with detailed protocols and technical insights.
Core Principles of Boc Protection in Bioconjugation
The primary function of the Boc group is to temporarily mask the reactivity of primary and secondary amines.[1] This protection is crucial for directing chemical modifications to other functional groups on a linker or the target biomolecule. The utility of the Boc group is rooted in its unique chemical stability and lability profile: it is resistant to basic and nucleophilic conditions, yet can be cleanly removed under mild acidic conditions.[1][2][3] This acid-labile nature is the cornerstone of its strategic use, enabling selective deprotection of the amine for subsequent conjugation steps.[2][3]
The mechanism of Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), typically in the presence of a base, to form a stable carbamate.[2][4] Deprotection is achieved by treatment with an acid, such as trifluoroacetic acid (TFA), which protonates the carbamate and leads to its decomposition into the free amine, carbon dioxide, and isobutene.[2]
Heterobifunctional linkers featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other are particularly valuable.[1] This architecture allows for a controlled, stepwise assembly of complex molecular structures, such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), preventing undesirable side reactions and ensuring the purity of the final bioconjugate.[1][4]
Strategic Advantages:
-
Controlled Sequential Conjugation: Boc protection facilitates a highly controlled sequence of conjugation events. For example, the non-Boc-protected end of a heterobifunctional linker can be reacted with a biomolecule first. Subsequently, the Boc group is removed to expose the amine for reaction with a second molecule, such as a therapeutic payload or a reporter molecule.[1]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is fundamental in complex multi-step syntheses, allowing for the selective removal of one protecting group without affecting others.[2]
-
Enhanced Solubility and Pharmacokinetics: The incorporation of polyethylene glycol (PEG) spacers within Boc-protected linkers can significantly improve the solubility and pharmacokinetic profile of the final bioconjugate.[4][5]
Experimental Protocols
Here, we provide detailed protocols for the key steps in utilizing Boc-protected linkers for bioconjugation.
Protocol 1: Boc Protection of an Amine-Terminated Linker
This protocol describes the general procedure for protecting a primary or secondary amine with a Boc group.
Materials:
-
Amine-containing linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing linker in the anhydrous organic solvent.
-
Add the base (DIPEA or TEA, typically 2-3 equivalents relative to the amine).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, typically 1.1-1.5 equivalents relative to the amine) to the solution.[1]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting Boc-protected linker by flash column chromatography if necessary.
Protocol 2: Boc Deprotection of a Linker or Bioconjugate
This protocol outlines the removal of the Boc protecting group to reveal the free amine.
Materials:
-
Boc-protected linker or bioconjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional, e.g., Triisopropylsilane (TIS))
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
pH paper or meter
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Under an inert atmosphere (nitrogen or argon), add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.[1][6]
-
If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (typically 2.5-5% v/v).[6][7]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.[6][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[6]
-
The resulting deprotected amine will be in the form of a TFA salt. For subsequent steps that require the free amine, dissolve the residue in a suitable buffer and adjust the pH to neutral or basic with a mild base (e.g., saturated sodium bicarbonate solution).[6]
-
Purify the deprotected product as needed, for example, by size-exclusion chromatography or dialysis for bioconjugates.[1]
Protocol 3: Sequential Conjugation using a Heterobifunctional Boc-Protected Linker
This protocol details the stepwise conjugation of two different molecules using a Boc-NH-PEG-NHS ester linker as an example.
Part 1: Conjugation of the NHS Ester Terminus
Materials:
-
Boc-NH-PEG-NHS ester linker
-
Biomolecule 1 (containing a primary amine, e.g., a protein or peptide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Dissolve Biomolecule 1 in the reaction buffer.
-
Dissolve the Boc-NH-PEG-NHS ester linker in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the solution of Biomolecule 1. The molar ratio of linker to biomolecule should be optimized, but a starting point is a 5-20 fold molar excess of the linker.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to react with any unreacted NHS esters.
-
Purify the Boc-protected conjugate (Biomolecule 1-Linker-Boc) using an appropriate method, such as size-exclusion chromatography, to remove excess linker and quenching reagents.[1]
Part 2: Boc Deprotection and Conjugation of the Second Molecule
Materials:
-
Purified Boc-protected conjugate from Part 1
-
Deprotection reagents (as in Protocol 2)
-
Biomolecule 2 (containing a reactive group that can be coupled to an amine, e.g., an activated carboxylic acid)
-
Coupling reagents (e.g., EDC/Sulfo-NHS for carboxyl groups)
-
Reaction buffer for the second conjugation (pH may need optimization based on the coupling chemistry)
Procedure:
-
Perform Boc deprotection on the purified conjugate following Protocol 2.
-
Purify the deprotected conjugate (Biomolecule 1-Linker-NH₂) to remove TFA and other deprotection reagents, typically by buffer exchange or dialysis.
-
Activate Biomolecule 2 if necessary (e.g., activate a carboxylic acid with EDC/Sulfo-NHS).
-
Add the activated Biomolecule 2 to the deprotected conjugate in the appropriate reaction buffer.
-
Allow the second conjugation reaction to proceed. Monitor the formation of the final bioconjugate (Biomolecule 1-Linker-Biomolecule 2) by a suitable analytical method (e.g., SDS-PAGE, LC-MS).
-
Purify the final bioconjugate to remove unreacted Biomolecule 2 and coupling reagents.
Data Presentation
Table 1: Common Reagents for Boc Protection and Deprotection
| Step | Reagent | Typical Equivalents/Concentration | Purpose | Reference(s) |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents | Boc group source | [1] |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2 - 3 equivalents | Base to facilitate the reaction | [1] | |
| Deprotection | Trifluoroacetic acid (TFA) | 20-50% (v/v) in DCM | Acid for Boc cleavage | [1][6] |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Alternative acid for Boc cleavage | [6] | |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Scavenger for tert-butyl cations | [6][7] |
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Characteristic | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Reference(s) |
| Lability | Acid-labile (cleaved by TFA) | Base-labile (cleaved by piperidine) | [2][3] |
| Stability | Stable to bases and nucleophiles | Stable to acids | [2] |
| Orthogonality | Orthogonal to Fmoc and Cbz groups | Orthogonal to Boc and Cbz groups | [3] |
| Typical Use | Solid-phase peptide synthesis, solution-phase synthesis | Solid-phase peptide synthesis | [][10] |
| Cleavage Byproducts | Isobutene and CO₂ | Dibenzofulvene-piperidine adduct | [1] |
Visualizations
Caption: Logical workflow for sequential bioconjugation.
Conclusion
Boc-protected linkers are indispensable tools in the field of bioconjugation, providing the necessary control for the synthesis of complex and well-defined biomolecules. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized protocols, is essential for the successful development of novel therapeutics and diagnostics. The strategic application of these linkers, particularly in sequential conjugation strategies, empowers researchers to construct sophisticated molecular architectures with high precision and purity.
References
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 14, 2026, from [Link]
-
Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 14, 2026, from [Link]
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025, December 29). Nanjing Tengxiang Import & Export Co. Ltd. Retrieved January 14, 2026, from [Link]
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
Enzymes are central to countless physiological processes, making them a major class of therapeutic targets.[1] The development of molecules that can selectively modulate enzyme activity is a cornerstone of modern drug discovery.[2][3] This guide provides an in-depth overview of the principles and methodologies involved in the discovery and characterization of enzyme inhibitors. We will journey through the entire workflow, from initial assay development and high-throughput screening to detailed mechanistic studies and biophysical validation. The protocols and insights provided herein are designed to equip researchers with the knowledge to design robust experiments, interpret complex data, and ultimately accelerate the development of novel enzyme inhibitors.
Introduction: The Rationale for Enzyme Inhibition
Enzymes are biological catalysts that accelerate chemical reactions essential for life.[4] In a disease state, the activity of a specific enzyme may be dysregulated—either hyperactive or contributing to the production of a pathological metabolite. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[5] This intervention can restore normal cellular function or block a disease-driving pathway, forming the therapeutic basis for a wide range of drugs, from statins that inhibit cholesterol synthesis to protease inhibitors used in antiviral therapies.[2][6]
The primary goal in developing an inhibitor is to create a molecule with high potency (it works at low concentrations) and high selectivity (it only affects the target enzyme, not others). Achieving this requires a systematic, multi-stage process.
The Enzyme Inhibitor Discovery Workflow
The path from identifying a target enzyme to developing a clinical candidate is a structured but iterative process. It involves screening large collections of compounds, characterizing the most promising "hits," and chemically optimizing them into "leads" with drug-like properties.
Caption: The Enzyme Inhibitor Discovery Workflow.
Phase 1: Assay Development and High-Throughput Screening (HTS)
The foundation of any inhibitor discovery campaign is a robust and reliable assay.[7] The goal is to create an experimental system that accurately measures the enzyme's activity and is sensitive enough to detect inhibition.
Principles of Assay Design
An effective enzyme assay must be:
-
Reproducible and Stable: All reagents, especially the enzyme, must be stable under assay conditions to ensure consistent results.[7]
-
Sensitive: The assay must generate a strong signal over background noise to reliably detect subtle changes in enzyme activity.
-
Amenable to HTS: For screening large compound libraries, the assay should be simple, fast, and cost-effective, typically conducted in 96- or 384-well plates.[8][9]
Causality Behind Experimental Choices: The choice of substrate concentration is critical. For screening, the substrate concentration is typically set at or below its Michaelis-Menten constant (Km).[7][10] This is because at high substrate concentrations, a competitive inhibitor (which competes with the substrate) would be easily outcompeted and its effect masked.[11] Using a substrate concentration near the Km provides a sensitive window for detecting various types of inhibitors.[3][10]
Common Assay Formats
The best format depends on the enzyme and substrate. Common detection methods include:
| Assay Type | Principle | Advantages | Disadvantages |
| Absorbance | Measures the change in light absorption by a substrate or product that is a chromophore. | Simple, inexpensive, widely available equipment. | Lower sensitivity, potential for compound interference. |
| Fluorescence | Measures light emitted by a fluorogenic substrate or product. | High sensitivity, wide dynamic range.[8][12] | Susceptible to light scattering and compound autofluorescence. |
| Luminescence | Measures light produced from a chemical reaction, often coupled to the primary enzyme reaction. | Extremely high sensitivity, low background. | Can require complex coupled enzyme systems.[2] |
| Radiometric | Measures the incorporation of a radiolabeled atom from a substrate into a product. | Highly sensitive and direct. | Requires handling of radioactive materials.[13] |
Phase 2: Hit Characterization - From Hit to Lead
Once HTS identifies initial "hits," the real work of characterization begins. The first step is to confirm their activity and determine their potency.
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[14] It is the most common metric for inhibitor potency.[15] A lower IC50 value indicates a more potent inhibitor.
Protocol: IC50 Determination
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable buffer. The final enzyme concentration in the assay should be significantly lower than the expected inhibitor binding constant (Ki) to avoid "tight binding" effects.[10][16]
-
Substrate Stock: Prepare a stock of the substrate. The final concentration should be held constant, typically at or near the Km value.[7][17]
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor. A 10-point, 3-fold dilution series is common, spanning a wide concentration range (e.g., 100 µM to 5 nM).[16]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of inhibitor dilution (or DMSO for controls) to each well.
-
Add 50 µL of enzyme solution and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 50 µL of substrate solution.
-
Include controls:
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_low_control) / (Rate_high_control - Rate_low_control))[16]
-
Plot % Inhibition versus the log [Inhibitor].
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[7][19]
-
Mechanism of Action (MoA) Studies: Understanding How an Inhibitor Works
Understanding the MoA is critical for drug development.[10] It reveals how an inhibitor interacts with the enzyme and its substrate, which can predict its behavior in a physiological setting.[20] The primary reversible inhibition modalities are Competitive, Non-competitive, and Uncompetitive.[4][5]
Caption: Reversible enzyme inhibition mechanisms.
Protocol: MoA Determination via Matrix Experiment
This experiment determines the MoA by measuring enzyme kinetics at various concentrations of both substrate and inhibitor.
-
Experimental Design: Create a matrix of conditions in a 96-well plate.
-
Rows: Vary the inhibitor concentration (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki).
-
Columns: Vary the substrate concentration (e.g., 0.25x Km, 0.5x Km, 1x Km, 2x Km, 4x Km, 8x Km).[10]
-
-
Assay and Data Collection: Run the enzyme assay under each condition in the matrix, measuring the initial reaction velocity (v₀).
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.[18][21] While not ideal for parameter calculation due to error distortion, it is excellent for visualizing the MoA.[21]
-
Alternatively, use non-linear regression to fit the velocity data directly to the Michaelis-Menten equations for each inhibition model. This is the more statistically robust method.
-
Interpreting the Results:
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Free Enzyme (E) only[10] | No change[4] | Increases[4] | Lines intersect on the y-axis.[18] |
| Non-competitive | E and ES complex[18] | Decreases[4] | No change[4] | Lines intersect on the x-axis.[11] |
| Uncompetitive | ES complex only[10][11] | Decreases[11] | Decreases[11] | Lines are parallel.[11] |
| Mixed | E and ES complex (unequal affinity) | Decreases | Varies | Lines intersect off-axis. |
Phase 3: Biophysical Validation and Lead Optimization
Kinetic assays show that an inhibitor works, but they don't prove it binds directly to the target. Biophysical methods confirm direct physical interaction and are crucial for the Structure-Activity Relationship (SAR) studies that drive lead optimization.[1][13]
Key Biophysical Techniques
-
Surface Plasmon Resonance (SPR): Immobilizes the enzyme on a sensor chip and flows the inhibitor over it. A change in the refractive index upon binding is measured in real-time, providing on-rates (ka), off-rates (kd), and the dissociation constant (KD).[13]
-
Isothermal Titration Calorimetry (ITC): Measures the minute heat changes that occur when an inhibitor binds to an enzyme.[13] It is the gold standard for determining the thermodynamics of binding (enthalpy, entropy) and stoichiometry.
-
Thermal Shift Assay (TSA): Measures the change in a protein's melting temperature upon ligand binding. A bound inhibitor generally stabilizes the protein, increasing its melting temperature.
These methods are invaluable because they are label-free and provide orthogonal validation of the kinetic data, ensuring that the observed inhibition is due to a direct interaction with the target enzyme.
Conclusion
The development of an enzyme inhibitor is a rigorous scientific discipline that blends biochemistry, kinetics, biophysics, and medicinal chemistry. The journey from a high-throughput screen to a viable drug candidate relies on a series of well-designed, validated experiments. By understanding the causality behind each protocol—from setting the substrate concentration in an IC50 assay to choosing the right biophysical method for validation—researchers can navigate this complex process with greater efficiency and confidence. The ultimate goal is to generate not just a potent molecule, but a selective and well-characterized therapeutic agent with a clear mechanism of action.
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). National Center for Biotechnology Information. [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Khan Academy. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Center for Biotechnology Information. [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024). TeachMePhysiology. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). National Center for Biotechnology Information. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015). ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]
-
Advances in Enzyme Inhibition: Biophysical and Experimental Approaches - MDPI. (2025). MDPI. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. National Center for Biotechnology Information. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. American Chemical Society Publications. [Link]
-
IC50 Determination - edX. edX. [Link]
-
Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. [Link]
-
Special Issue : Enzyme Inhibitors in Drug Discovery and Development - MDPI. MDPI. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. Pharmaguideline. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. National Center for Biotechnology Information. [Link]
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10.2: The Equations of Enzyme Kinetics - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024). American Chemical Society Publications. [Link]
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Enzyme inhibitor - Wikipedia. Wikipedia. [Link]
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IC50 - Wikipedia. Wikipedia. [Link]
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Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects - YouTube. (2020). YouTube. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry - eCampusOntario Pressbooks. eCampusOntario Pressbooks. [Link]
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High-Throughput Mechanism of Inhibition - PubMed. National Center for Biotechnology Information. [Link]
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Incorporation into PROTACs and ADCs: A Detailed Application Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practicalities of incorporating small molecules and payloads into Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for key experimental choices, ensuring a deeper understanding of these powerful therapeutic modalities.
Introduction: A New Paradigm in Targeted Therapeutics
The landscape of drug discovery is continually evolving, with a significant shift towards therapies that offer greater specificity and efficacy. PROTACs and ADCs represent two revolutionary approaches that harness the body's own cellular machinery or the targeting precision of antibodies to combat disease, particularly cancer.[1][2]
PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy to tackle previously "undruggable" targets.[3][5]
ADCs are a class of biopharmaceuticals that combine the exquisite targeting ability of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs.[1][2] This "magic bullet" approach allows for the selective delivery of a toxic payload to cancer cells, thereby minimizing collateral damage to healthy tissues and widening the therapeutic window.[6]
This application note will delve into the critical components and methodologies for the successful design, synthesis, and evaluation of both PROTACs and ADCs.
Part 1: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The Crucial Role of the Linker in PROTAC Design
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy.[8] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1][8]
Common Linker Chemistries:
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most frequently used linkers due to their synthetic accessibility and the ease with which their length can be modified.[] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[]
-
"Click Chemistry" Linkers: The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring is a popular strategy for PROTAC synthesis.[10] This method is highly efficient and offers excellent control over the final structure.[10]
Table 1: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Considerations |
| Alkyl Chains | Hydrocarbon chains of varying lengths. | Synthetically straightforward; allows for systematic length variation. | Can increase lipophilicity, potentially reducing solubility. |
| PEG Chains | Ethylene glycol units. | Increases hydrophilicity and solubility; can improve cell permeability.[] | May increase molecular weight significantly. |
| Triazoles | Formed via "click chemistry". | High stability; efficient synthesis.[10] | Can introduce rigidity into the linker. |
Synthesis of PROTACs: A Step-by-Step Approach
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. Both solution-phase and solid-phase synthesis strategies can be employed.[11]
Protocol 1: General Solid-Phase Synthesis of a PROTAC via CuAAC ("Click Chemistry")
This protocol outlines a general strategy for synthesizing a PROTAC on a solid support, which can simplify purification.[11]
-
Resin Preparation: Swell an appropriate resin (e.g., azide-functionalized resin) in a suitable solvent like dichloromethane (CH2Cl2) for 30 minutes. Wash the resin with dimethylformamide (DMF).
-
Attachment of POI Ligand: Dissolve the alkyne-functionalized POI ligand, a copper(I) source (e.g., CuI), and a base (e.g., N,N-diisopropylethylamine) in DMF. Add this mixture to the resin and shake for 24 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove unreacted reagents.
-
Attachment of E3 Ligase Ligand: Couple the E3 ligase ligand to the linker. This step will vary depending on the specific chemistry chosen. For example, if the linker now presents a carboxylic acid, a standard peptide coupling reaction can be used.
-
Cleavage from Resin: Cleave the completed PROTAC from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[12]
Characterization and In Vitro Evaluation of PROTACs
Rigorous characterization is essential to ensure the quality and activity of a synthesized PROTAC.
Key Analytical Techniques:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final PROTAC and any intermediates. Tandem MS can provide structural information.[12]
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the PROTAC molecule.[12]
In Vitro Assays for PROTAC Activity:
A suite of in vitro assays is necessary to confirm the mechanism of action and determine the potency of a PROTAC.[][14]
-
Ternary Complex Formation Assays: Techniques like surface plasmon resonance (SPR), microscale thermophoresis (MST), and fluorescence polarization (FP) can be used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase, and to confirm the formation of the ternary complex.[14][15] An in vitro pull-down assay can also qualitatively demonstrate ternary complex formation.[16]
-
Ubiquitination Assays: These assays confirm that the PROTAC can induce the ubiquitination of the POI. This can be assessed by western blotting for ubiquitin on the immunoprecipitated POI.
-
Protein Degradation Assays: The most critical assay for a PROTAC is to demonstrate the degradation of the target protein.[17] This is typically done by treating cells with the PROTAC and then measuring the levels of the POI by western blot.[18] The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters determined from these experiments.[]
Protocol 2: Western Blot for Measuring POI Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the POI. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[18]
-
Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.
Part 2: Antibody-Drug Conjugates (ADCs)
ADCs are composed of a monoclonal antibody, a cytotoxic payload, and a linker.[] The antibody provides specificity for a tumor-associated antigen, ensuring that the potent payload is delivered directly to the cancer cells.[6]
Linker and Payload Selection: The Heart of ADC Design
The choice of linker and payload is critical to the success of an ADC. The linker must be stable in circulation to prevent premature release of the payload but must efficiently release the payload once inside the target cell.[2]
Linker Types:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2][18]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload.[2]
Payload Classes:
A variety of highly potent cytotoxic agents are used as ADC payloads. Common classes include:
-
Tubulin Inhibitors: These agents, such as auristatins and maytansinoids, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
DNA-Damaging Agents: These payloads, including calicheamicins and duocarmycins, cause DNA damage that triggers cell death.
Table 2: Key Considerations for ADC Linker and Payload Selection
| Component | Key Considerations | Rationale |
| Linker | Cleavable vs. Non-cleavable | Determines the mechanism and location of payload release.[2] |
| Stability in circulation | Prevents premature payload release and off-target toxicity.[2] | |
| Payload | Potency (sub-nanomolar IC50) | Ensures efficacy even with a limited number of molecules delivered to the cell. |
| Mechanism of action | Should be effective against the target cancer cells. | |
| Solubility and stability | Important for the manufacturing and formulation of the ADC. |
ADC Synthesis: The Art of Bioconjugation
The synthesis of an ADC involves the covalent attachment of the linker-payload to the antibody. The two main approaches are stochastic and site-specific conjugation.[20]
Stochastic Conjugation: This method involves the random conjugation of the linker-payload to surface-exposed lysine or cysteine residues on the antibody.[20] This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).
Site-Specific Conjugation: This approach utilizes engineered antibodies with specific conjugation sites (e.g., engineered cysteines) to produce a homogeneous ADC with a defined DAR.[21]
Protocol 3: General Protocol for Cysteine-Based Site-Specific ADC Conjugation
This protocol describes the conjugation of a maleimide-containing linker-payload to an antibody with engineered cysteine residues.[][22]
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the reactive thiol groups of the engineered cysteines.[23]
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column.[23]
-
Conjugation Reaction: Add the maleimide-activated linker-payload to the reduced antibody solution. The reaction is typically carried out at a slightly basic pH (7.5-8.5) for 1-2 hours at room temperature.[]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or affinity chromatography.[]
-
Characterization: Characterize the final ADC for purity, DAR, and aggregation.
ADC Characterization: Ensuring Quality and Consistency
The characterization of ADCs is more complex than for traditional monoclonal antibodies due to their heterogeneity.
Key Analytical Techniques for ADC Characterization:
-
Size-Exclusion Chromatography (SEC-UV): This technique is used to assess the purity of the ADC and to quantify the amount of aggregation and fragmentation.[24][25]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the distribution of different drug-loaded species and to calculate the average DAR.[26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for determining the DAR and for identifying the sites of conjugation.[27]
Protocol 4: Determination of Average DAR by UV/Vis Spectroscopy
This is a simple and rapid method for estimating the average DAR.
-
Measure Absorbance: Measure the UV/Vis absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.
-
Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload to calculate their respective concentrations.
-
Determine DAR: The DAR is the molar ratio of the payload to the antibody.
In Vitro Cytotoxicity Assays for ADCs
The primary function of an ADC is to kill target cancer cells. Therefore, in vitro cytotoxicity assays are essential for evaluating their potency and specificity.[28][29]
Protocol 5: MTT Assay for ADC Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[30][31]
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to attach overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[30]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[28]
-
Data Analysis: Plot the cell viability versus the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for both cell lines. A potent and specific ADC will have a much lower IC50 for the antigen-positive cells.
Part 3: Challenges and Future Directions
Despite the immense promise of PROTACs and ADCs, their development is not without challenges. For PROTACs, achieving good oral bioavailability and understanding the complex pharmacokinetics and pharmacodynamics are key hurdles.[1][7] For ADCs, managing on-target, off-tumor toxicities and overcoming drug resistance are ongoing areas of research.[5]
Future innovations will likely focus on:
-
Expanding the E3 Ligase Toolbox for PROTACs: Identifying new E3 ligases with tissue-specific expression could lead to more targeted PROTACs with improved safety profiles.
-
Novel Payloads and Linkers for ADCs: The development of new payloads with different mechanisms of action and more sophisticated linkers will continue to improve the efficacy and safety of ADCs.
-
Combination Therapies: Combining PROTACs or ADCs with other therapeutic modalities, such as immunotherapy, holds great promise for achieving synergistic effects and overcoming drug resistance.
Conclusion
The incorporation of small molecules and payloads into PROTACs and ADCs is a complex but rewarding endeavor that is at the forefront of modern drug discovery. A thorough understanding of the principles of their design, synthesis, and evaluation, as outlined in this guide, is essential for the successful development of these next-generation therapeutics. By carefully considering the interplay between the targeting moiety, the linker, and the active molecule, researchers can unlock the full potential of these innovative platforms to address unmet medical needs.
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
ADC Mechanism of Action
Caption: Stepwise mechanism of action for an Antibody-Drug Conjugate.
References
-
Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody–Drug Conjugates Based on Size Exclusion Chromatography. ACS Publications. Available at: [Link]
-
Determination of ADC Cytotoxicity. Creative Biolabs. Available at: [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. Available at: [Link]
-
Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography. PubMed. Available at: [Link]
-
Cytotoxicity Testing of Antibody Drug Conjugates. A&M STABTEST. Available at: [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed. Available at: [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Available at: [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Linköping University Electronic Press. Available at: [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health. Available at: [Link]
-
(PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Available at: [Link]
-
Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Agilent. Available at: [Link]
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. Available at: [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]
-
Development Trends And Potential Challenges of PROTACs. openPR.com. Available at: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available at: [Link]
-
PROTACs: Opportunities and Challenges Ahead in the Field of Drug Discovery. Semantic Scholar. Available at: [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]
-
General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I). ResearchGate. Available at: [Link]
-
Application of PROTACs in target identification and validation. ScienceOpen. Available at: [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]
-
One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. Available at: [Link]
Sources
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- 4. scienceopen.com [scienceopen.com]
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- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
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- 31. testinglab.com [testinglab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
Introduction
The synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is a multi-step process pivotal for the development of various pharmacologically active agents. The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1] However, researchers frequently encounter challenges with low yields, particularly during the sequential N-alkylation steps, which demand precise control over regioselectivity and reaction conditions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My initial synthesis of the quinazoline-2,4-dione core from isatoic anhydride and urea results in a very low yield. What are the likely causes and solutions?
Answer: Low yield in the formation of the quinazoline-2,4-dione scaffold is a common issue often rooted in the quality of the starting material or suboptimal reaction conditions.
-
Plausible Cause 1: Degradation of Isatoic Anhydride. Isatoic anhydride is susceptible to hydrolysis, which opens the anhydride ring to form 2-aminobenzoic acid (anthranilic acid).[2] This hydrolysis can occur during storage in a humid environment. The resulting anthranilic acid may react differently or less efficiently under the reaction conditions designed for the anhydride.
-
Troubleshooting Protocol:
-
Verify Starting Material Quality: Check the melting point of your isatoic anhydride (decomposes around 243 °C).[3] Consider running an IR spectrum to ensure the characteristic anhydride carbonyl peaks (~1770 and 1730 cm⁻¹) are present and sharp.
-
Ensure Anhydrous Conditions: Dry your reaction flask and solvent (e.g., DMF or pyridine) thoroughly before use. Store isatoic anhydride in a desiccator.
-
Alternative Precursor: As an alternative to urea, you can use potassium cyanate with anthranilic acid, which proceeds through an intermediate urea derivative followed by cyclization.[4]
-
-
-
Plausible Cause 2: Incomplete Reaction/Cyclization. The condensation and cyclization require sufficient thermal energy to proceed to completion.
-
Troubleshooting Protocol:
-
Reaction Temperature & Time: Ensure the reaction is heated to the appropriate temperature (typically >130 °C for urea melts or in high-boiling solvents) for a sufficient duration.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a marginal increase in temperature or extended reaction time may be beneficial.
-
Consider an Alternative Method: A highly efficient, one-pot synthesis from 2-aminobenzamides using Boc anhydride and DMAP has been reported, which may offer a more reliable route to the core structure.[5]
-
-
Question 2: I am struggling with the first N-alkylation step. I'm getting a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products. How can I control the regioselectivity?
Answer: This is the most critical challenge in this synthesis. The quinazoline-2,4-dione scaffold has two acidic protons at the N1 and N3 positions, leading to competitive alkylation. Controlling regioselectivity is key to achieving a high yield.
-
Underlying Principle: Acidity and Steric Hindrance. The N3-proton is generally considered more acidic and less sterically hindered than the N1-proton, making the N3 position kinetically favored for alkylation.[6][7] Therefore, the first alkylation should be directed to the N3 position.
-
Troubleshooting Protocol for Regioselective N3-Alkylation:
-
Choice of Base and Stoichiometry: Use a slight excess (1.1 equivalents) of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. This favors the formation of the N3-anion without significantly deprotonating the N1 position. Stronger bases like sodium hydride (NaH) can deprotonate both sites, leading to mixtures.
-
Reaction Temperature: Perform the reaction at room temperature or slightly elevated temperatures (40-50 °C). Higher temperatures can overcome the kinetic barrier for N1 alkylation, reducing selectivity.
-
Order of Addition: Add the alkylating agent (e.g., tert-butyl (2-bromoethyl)carbamate) slowly to the mixture of the quinazolinedione and the base. This keeps the concentration of the electrophile low, favoring reaction at the more nucleophilic N3 site.
-
Confirm Structure: After the first alkylation, it is crucial to confirm the structure of the product using 2D NMR techniques (like HMBC/NOESY) to ensure the alkyl group is at the desired N3 position before proceeding.[7]
-
Question 3: The second alkylation at the N1 position with an ethyl bromoacetate equivalent is very slow and gives a low yield.
Answer: Once the N3 position is substituted, the N1 position becomes the primary site for the second alkylation. Low reactivity here is typically due to insufficient deprotonation or steric hindrance.
-
Plausible Cause 1: Insufficient Basicity. The N1-proton is less acidic than the initial N3-proton. A stronger base is required for complete deprotonation.
-
Troubleshooting Protocol:
-
Use a Stronger Base: Switch from K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or cesium carbonate (Cs₂CO₃). Use 1.2-1.5 equivalents to ensure full deprotonation.
-
Solvent Choice: Continue using an anhydrous polar aprotic solvent like DMF or THF.
-
Temperature: The reaction may require gentle heating (e.g., 60-80 °C) to overcome the activation energy barrier. Monitor carefully by TLC to avoid decomposition.
-
-
-
Plausible Cause 2: Steric Hindrance. The bulky Boc-aminoethyl group at the N3 position can sterically hinder the approach of the electrophile to the N1 position.
-
Troubleshooting Protocol:
-
Less Bulky Electrophile: While ethyl bromoacetate is standard, ensure it is high purity.
-
Optimize Conditions: Increasing the reaction time and temperature (as mentioned above) can help overcome steric effects.
-
-
Question 4: I'm observing premature loss of the Boc protecting group during my synthesis or workup. How can I prevent this?
Answer: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[8] Accidental exposure to acid, even mild or catalytic amounts, can lead to its cleavage.
-
Plausible Cause 1: Acidic Conditions During Reaction. Some reagents or byproducts may introduce acidity.
-
Troubleshooting Protocol:
-
Ensure Basic/Neutral Conditions: All reaction steps involving the Boc-protected intermediate must be run under basic or strictly neutral conditions.
-
Reagent Purity: Ensure your solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace HCl.
-
-
-
Plausible Cause 2: Acidic Workup. Using an acidic wash (e.g., dilute HCl) to neutralize excess base or remove byproducts is a common cause of deprotection.
-
Troubleshooting Protocol:
-
Use a Neutral or Basic Wash: During the aqueous workup, use saturated sodium bicarbonate (NaHCO₃) solution or brine instead of an acid wash.
-
Purification Method: When using silica gel chromatography, be aware that standard silica gel is slightly acidic. To prevent on-column deprotection, you can either neutralize the silica gel by preparing a slurry with 1% triethylamine in the eluent or use neutral alumina for purification.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best overall synthetic strategy for this molecule? The most reliable and highest-yielding strategy involves a sequential, three-step process after the formation of the quinazoline-2,4-dione core:
-
Regioselective N3-alkylation with a Boc-protected aminoethyl halide using a mild base (K₂CO₃).
-
N1-alkylation with an ester of a haloacetic acid (e.g., ethyl bromoacetate) using a strong base (NaH).
-
Saponification (hydrolysis) of the ester at the N1-position to yield the final carboxylic acid.
-
-
FAQ 2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective tool. Use a solvent system that provides good separation between your starting material, product, and any potential byproducts (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of methanol for more polar compounds). Staining with potassium permanganate or ninhydrin (if deprotection occurs) can help visualize spots. For definitive structural confirmation, LC-MS is invaluable for tracking the appearance of the desired mass peak.
-
FAQ 3: What are the best practices for purifying the intermediates and final product?
-
Intermediates: Flash column chromatography is typically required, especially to separate regioisomers from the first alkylation step. See the troubleshooting point above regarding the use of neutral silica gel or alumina if Boc deprotection is an issue.
-
Final Product: The final product is a carboxylic acid, which may complicate chromatography. Purification can often be achieved by an acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.
-
Section 3: Key Experimental Protocols & Visualizations
Overall Synthetic Pathway
Caption: Overall synthetic scheme for the target molecule.
Troubleshooting Flowchart: N-Alkylation Issues
Caption: Decision tree for troubleshooting N-alkylation steps.
Table 1: Recommended Conditions for Sequential N-Alkylation
| Step | Target Position | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
| 1st Alkylation | N3 | K₂CO₃ (1.1 eq) | DMF | 25 - 50 | Prioritizes kinetic product; avoids dialkylation. |
| 2nd Alkylation | N1 | NaH (1.2 eq) | Anhydrous THF/DMF | 25 - 60 | Stronger base needed for less acidic N1-H. |
References
- ResearchGate. (n.d.). Conceivable mechanism for the synthesis of quinazoline-2,4-diones. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Conceivable-mechanism-for-the-synthesis-of-quinazoline-2-4-diones_fig2_342928378]
- Benchchem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem. [URL: https://www.benchchem.com/product/boc-ethylenediamine]
- Organic Syntheses. (n.d.). Isatoic anhydride. Org. Synth. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0488]
- Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. Sciencemadness. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=37012]
- Wikipedia. (n.d.). Isatoic anhydride. Wikipedia. [URL: https://en.wikipedia.
- Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02932]
- Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride. Google Patents. [URL: https://patents.google.
- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1980-29110]
- Request PDF. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [URL: https://www.researchgate.
- Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo980128v]
- He, L., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit2/285.shtm]
- Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10370969/]
- Organic & Biomolecular Chemistry. (2016). Synthesis of ethylenediamine series. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01627e]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine. Google Patents. [URL: https://patents.google.
- ResearchGate. (2018). How to protect one amine group in ethylenediamine, it's possible?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_protect_one_amine_group_in_ethylenediamine_its_possible]
- National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6414138/]
- University of Washington. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Canvas. [URL: https://canvas.uw.edu/courses/1523397/files/86200417]
- Royal Society of Chemistry. (n.d.). Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01438a]
- Ha, H. J., et al. (2007). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910601131403]
- Molecules. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5999]
- Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555781.pdf]
- PubMed. (2018). Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/29763805/]
- ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [URL: https://www.researchgate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/organic-synthesis-chemistry/synthesis-reaction-guide/amine-protection-deprotection.html]
- National Institutes of Health. (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222830/]
- National Institutes of Health. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9866113/]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.htm]
- PubMed Central. (n.d.). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10646698/]
- ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00918]
- ResearchGate. (n.d.). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. [URL: https://www.researchgate.net/publication/336294726_Regiodivergent_enantioselective_C-H_functionalization_of_Boc-13-oxazinanes_for_the_synthesis_of_b2-_and_b3-amino_acids]
- National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869588/]
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [URL: https://jk-scientific.com/ws/TechPlus/details/BOC-Protection-and-Deprotection]
- ResearchGate. (n.d.). Synthesis of quinazoline-2,4(1 H,3 H)-diones from carbon dioxide and 2-aminobenzonitriles. [URL: https://www.researchgate.
-
ResearchGate. (n.d.). (PDF) Synthesis and biological screening of some 6-(substituted acridin-9-yl amino)-2, 3-dihydro-3-thioxo-[9][10][11] triazolo [4, 3-F][9][10][11] triazin-8 (5H)-one. [URL: https://www.researchgate.net/publication/282148782_Synthesis_and_biological_screening_of_some_6-substituted_acridin-9-yl_amino-2_3-dihydro-3-thioxo-1_2_4_triazolo_4_3-F1_2_4_triazin-8_5H-one]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 11. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Side Reactions During Boc Deprotection with TFA
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group strategy. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions that can occur during the final and critical step: Boc deprotection and cleavage from the resin using Trifluoroacetic Acid (TFA).
Our goal is to provide not just protocols, but a deep understanding of the underlying chemical mechanisms that cause these side reactions. By understanding the "why," you can make more informed decisions to prevent, troubleshoot, and solve challenges in your synthesis, leading to higher purity and yield of your target peptide.
Part 1: The Fundamentals of Boc Deprotection & The Origin of Side Reactions
This section addresses the core mechanism of TFA-mediated Boc deprotection and explains why side reactions are an inherent challenge.
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is a cornerstone of peptide synthesis due to its stability under various conditions and its facile removal with acid. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This protonation weakens the C-O bond, leading to its cleavage and the formation of a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into the desired free amine and carbon dioxide gas.[1][2][3][4]
The primary culprit behind nearly all side reactions during this process is the highly reactive tert-butyl cation (t-Bu⁺).[1][4][5] This potent electrophile will readily attack any available nucleophile on the peptide chain. Amino acid residues with electron-rich side chains are particularly vulnerable.[1][5] The goal of a well-designed cleavage protocol is to efficiently "scavenge" or trap these cations before they can cause unwanted modifications to your peptide.[4][6][7]
Caption: Mechanism of TFA-mediated Boc deprotection and the fate of the tert-butyl cation.
Part 2: Troubleshooting Guides for Specific Amino Acid Residues
Here we dive into the most common side reactions affecting specific amino acid residues, providing the mechanism, detection methods, and proven solutions for each.
Tryptophan (Trp)
Tryptophan's electron-rich indole ring makes it one of the most susceptible residues to modification during TFA cleavage.
Q2: My peptide has a +56 Da modification and a strange HPLC peak. What is happening to my Tryptophan residue?
A2: You are almost certainly observing tert-butylation of the tryptophan side chain. The tert-butyl cation generated during deprotection acts as an electrophile and can attack various positions on the indole ring.[8][9][10] This addition of a tert-butyl group results in a mass increase of +56 Da. Multiple additions can even occur, leading to +112 Da or +168 Da modifications.[9]
-
Mechanism: Electrophilic aromatic substitution on the indole ring.
-
Detection: A new peak in the HPLC chromatogram, often eluting later than the parent peptide due to increased hydrophobicity. Confirm with mass spectrometry (MS) by looking for the [M+56]⁺, [M+112]⁺, etc. signals.
-
Prevention: This side reaction is highly dependent on the cleavage conditions.[8] The use of effective scavengers is mandatory.
-
Primary Scavenger: Triisopropylsilane (TIS) is an excellent scavenger for the trityl cations from Cys(Trt) or His(Trt) and also helps reduce tert-butylation.
-
Thiol Scavengers: 1,2-Ethanedithiol (EDT) is highly effective at quenching tert-butyl cations.[11]
-
Indole Protection: For particularly sensitive sequences, protecting the indole nitrogen with a formyl group (Boc-Trp(CHO)-OH) can reduce side reactions.[12] However, this requires a separate deprotection step. Using Fmoc-Trp(Boc)-OH is a common strategy in Fmoc synthesis to prevent this issue.
-
Caption: Competing pathways for the tert-butyl cation: alkylation vs. scavenging.
Methionine (Met) & Cysteine (Cys)
The sulfur-containing side chains of Methionine and Cysteine are strong nucleophiles and are also susceptible to oxidation.
Q3: My Met-containing peptide shows a +56 Da modification, and my Cys-containing peptide shows a +56 Da modification after deprotection of Cys(Trt). What's the cause?
A3: This is S-tert-butylation, analogous to the issue with Tryptophan.[13][14] The nucleophilic sulfur atom of the methionine thioether or the cysteine thiol attacks the tert-butyl cation. This is a common issue, especially if scavengers are insufficient.[14] For cysteine, this can happen after the acid-labile Trityl (Trt) group is removed, exposing the free thiol which then gets alkylated.[14][15]
-
Mechanism: Nucleophilic attack by the sulfur atom on the t-Bu⁺ cation.
-
Detection: A +56 Da mass addition in MS. The modified peptide may co-elute or have a slightly different retention time in HPLC.
-
Prevention: Thiol scavengers are highly effective.
-
Recommended Scavengers: 1,2-Ethanedithiol (EDT) or 1,4-butanedithiol (BDT) are excellent choices.[16] Thioanisole also serves this purpose and can help with Arg(Tos) removal.[12]
-
Cocktail Approach: A combination of scavengers is often best. Water can help hydrolyze some cations, while TIS and a thiol scavenger handle different reactive species.[17]
-
Q4: My peptide mass is +16 Da, and I see a new peak in my HPLC. Is this oxidation?
A4: Yes, a +16 Da mass shift on a Met or Cys-containing peptide is the classic signature of oxidation. Methionine's thioether is oxidized to methionine sulfoxide, and the cysteine thiol can be oxidized to a sulfenic acid or further, or form disulfide bonds (+/- 2 Da for inter-chain disulfide).
-
Mechanism: Oxidation can be caused by air (oxygen) under the strong acidic conditions of cleavage, or by impurities like peroxides in older reagents (especially ether used for precipitation).
-
Detection: A +16 Da mass addition for Met(O). HPLC will show a new, typically more polar (earlier eluting) peak.
-
Prevention:
-
Reducing Agents: Include a reducing agent in your cleavage cocktail. Thioanisole or ethyl methyl sulfide (EMS) can help suppress Met oxidation.[18]
-
Specialized Cocktails: For highly sensitive peptides, "Reagent H" or similar cocktails containing DMS and ammonium iodide can be used to not only prevent oxidation but also reduce any Met(O) that has already formed.[18][19][20]
-
Good Lab Practice: Always use fresh, high-purity reagents. Degas solvents and use peroxide-free ether for precipitation. Perform the cleavage under an inert atmosphere (Nitrogen or Argon).
-
Aspartic Acid (Asp)
Aspartimide formation is a notorious side reaction, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Ala motifs.
Q5: My peptide yield is low, and I see a complex mixture of peaks around the target mass, some with a -18 Da modification. What is happening?
A5: This strongly suggests aspartimide formation . In Boc-SPPS, this is primarily an acid-catalyzed reaction that occurs during the final HF or strong TFA cleavage.[21][22] The side-chain carboxyl group is attacked by the backbone amide nitrogen of the C-terminal adjacent residue, forming a five-membered succinimide ring. This process involves the loss of water (-18 Da).[21]
The resulting aspartimide is unstable and can ring-open under cleavage or workup conditions to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide isomer.[23][24] Both isomers can also undergo racemization, leading to a complex and difficult-to-separate mixture of products.[22]
-
Mechanism: Acid-catalyzed intramolecular cyclization.
-
Detection: Look for a peak at [M-18]⁺ in the MS, which is the aspartimide intermediate. Also, look for isomeric peaks at the correct mass [M]⁺ in the HPLC, representing the α- and β-peptides.
-
Prevention:
-
Side-Chain Protection: Using the β-cyclohexyl ester (Asp-OcHex) instead of the more common benzyl ester (Asp-OBzl) has been shown to significantly reduce aspartimide formation during Boc-SPPS.[25]
-
Cleavage Conditions: Minimize cleavage time and temperature. Perform the reaction on ice if possible.
-
Alternative Strategies: While more common in Fmoc chemistry, newer protecting group strategies that mask the carboxylic acid with a stable C-C bond are being developed to completely avoid this issue.[23]
-
Caption: Pathway of acid-catalyzed aspartimide formation and subsequent side reactions.
Part 3: Practical Guides & Protocols
Scavenger Cocktails: A Comparative Summary
Choosing the right cleavage cocktail is the single most important factor in preventing side reactions.[11] A cocktail is a mixture of TFA and various scavengers designed to trap the reactive electrophiles generated during deprotection.[6][11]
| Scavenger | Target Side Reaction / Residue | Typical % (v/v) | Notes |
| Water (H₂O) | General cation scavenger (hydrolyzes t-Bu⁺) | 2.5 - 5% | Essential in most cocktails. Helps suppress tert-butylation of D, E, S, T, and Y residues.[26] |
| Triisopropylsilane (TIS) | Reduces carbocations (Trt⁺, Pbf⁺) | 1 - 2.5% | Very effective for Trp, Cys(Trt), and Arg(Pbf) containing peptides.[6][27] |
| 1,2-Ethanedithiol (EDT) | Traps t-Bu⁺, reduces Met oxidation | 2.5% | Excellent for Trp, Met, and Cys.[27] Has a strong odor. Prolonged exposure can modify Trp. |
| Thioanisole | Traps t-Bu⁺, prevents Met oxidation, aids Arg(Tos/Pbf) removal | 5% | A common component in "Reagent K".[26][28] Helps remove sulfonyl-based protecting groups.[12] |
| Phenol | Protects Tyr and Trp from oxidation and alkylation | 5% | Acts as a competing nucleophile. Turns pink/red upon oxidation.[27] |
| Dimethyl Sulfide (DMS) | Reduces Met(O) back to Met | 2% | Often used in combination with NH₄I in specialized cocktails like Reagent H for reducing existing sulfoxide.[18][19] |
| m-Cresol | Scavenger for Tyr-containing peptides | 5% | Helps prevent modifications to the tyrosine phenol ring.[29] |
Experimental Protocol: Standard TFA Cleavage & Deprotection
This protocol is a general guideline. Always adjust scavenger choice and reaction time based on the specific peptide sequence.
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe).
-
Prepare the cleavage cocktail immediately before use. For a general-purpose cleavage (Reagent K ), mix:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
-
-
Use approximately 10 mL of cocktail per 1 gram of resin.[28]
-
-
Cleavage Reaction:
-
Peptide Precipitation & Isolation:
-
Filter the TFA solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin beads with a small amount of fresh TFA and combine the filtrates.[28]
-
Add the TFA solution dropwise to a 10-fold excess of cold (0°C) diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and TFA.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze by Reverse-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (LC-MS).[30][31]
-
Monitor the chromatogram at 214 nm and 280 nm.[30]
-
Examine the mass spectrum for the expected molecular weight [M+H]⁺ and check for common side product masses (e.g., [M+16]⁺, [M+56]⁺, [M-18]⁺).
-
Part 4: Final FAQs
Q6: Can I reuse my cleavage cocktail?
A6: No. Scavengers are consumed during the reaction. Reusing the cocktail will lead to inefficient scavenging and a dramatic increase in side reactions. Always prepare the cleavage cocktail fresh for each use.
Q7: The cleavage solution turned dark purple/red. Should I be concerned?
A7: This is common when using scavengers like phenol or thioanisole, which can become oxidized during the reaction. It is generally not a cause for alarm and indicates the scavengers are doing their job. However, a very rapid, dark color change could indicate an issue with reagent quality.
Q8: How do I remove the strong odor of thiol scavengers like EDT?
A8: The odor is a significant drawback of thiol-based scavengers. Meticulous washing of the precipitated peptide with cold ether is the best way to remove them. Work in a well-ventilated chemical fume hood. For applications where odor is a major concern, scavenger cocktails like Reagent B (TFA/Phenol/Water/TIS) can be used, but be aware that it is less effective at preventing methionine oxidation.[19][26]
References
- Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (2025).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- PubMed. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)]. Hoppe Seylers Z Physiol Chem.
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- CEM. (2017).
- Aapptec Peptides. (n.d.). Cleavage Cocktail for Methionine Containing Peptides (Reagent H).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- ResearchGate. (n.d.).
- CDN. (n.d.). Cleavage Cocktail Selection.
- ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (n.d.).
- Benchchem. (2025). Troubleshooting incomplete deprotection of Boc-Cys-Ser-OH.
- Thieme. (n.d.). 2.6.6.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- PubMed. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)].
- Aapptec. (n.d.).
- ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl).
- Benchchem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Gyros Protein Technologies. (n.d.).
- PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides.
- Benchchem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides.
- Benchchem. (2025). Application Notes and Protocols for TFA Cleavage of Pbf-Protected Peptides.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- NIH. (n.d.).
- Benchchem. (2025).
- Biovera. (2024).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- PubMed. (1993). Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12.
- Agilent. (n.d.).
- ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?.
- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
- PubMed Central (PMC). (n.d.).
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Separation Science. (n.d.).
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
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- 15. Thieme E-Books & E-Journals [thieme-connect.de]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
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- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. cem.de [cem.de]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biovera.com.au [biovera.com.au]
- 31. agilent.com [agilent.com]
Technical Support Center: Purification of Quinazoline-2,4-dione Derivatives by HPLC
Welcome to the technical support center for the purification of quinazoline-2,4-dione derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve high-purity compounds.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the HPLC purification of quinazoline-2,4-dione derivatives.
Q1: What is the most suitable stationary phase for the purification of quinazoline-2,4-dione derivatives?
A1: Reversed-phase columns, particularly C18 (octadecyl-silica), are the most commonly used and versatile stationary phases for the separation of quinazoline-2,4-dione derivatives.[1][2] These non-polar stationary phases work well with the moderately polar to non-polar nature of many quinazoline scaffolds. For derivatives that exhibit strong basic properties, which can lead to peak tailing, consider using a C18 column with end-capping or a base-deactivated stationary phase to minimize interactions with residual silanol groups on the silica surface.[3]
Q2: How do I select an appropriate mobile phase for my quinazoline-2,4-dione derivative?
A2: Mobile phase selection is critical for achieving good separation.[4] A typical starting point for reversed-phase HPLC is a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[5] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[5] The ratio of the organic modifier to the aqueous phase will determine the retention time of your compound; a higher percentage of the organic solvent will generally lead to faster elution. For ionizable quinazoline-2,4-dione derivatives, controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate buffer) is crucial for obtaining reproducible results and symmetrical peak shapes.[5]
Q3: My quinazoline-2,4-dione derivative is showing significant peak tailing. What are the common causes and how can I fix it?
A3: Peak tailing is a frequent issue when purifying nitrogen-containing heterocyclic compounds like quinazoline-2,4-diones.[3][6] The primary cause is often the interaction between basic nitrogen atoms in the analyte and acidic residual silanol groups on the silica-based stationary phase.[3][6] This results in some analyte molecules being retained more strongly, leading to a "tailing" effect on the peak.[7] To mitigate this, you can:
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) can protonate the basic sites on your compound, reducing their interaction with the silanol groups.[3]
-
Use a mobile phase modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help to saturate the active silanol sites.[8]
-
Choose a different column: Employing an end-capped or base-deactivated column can significantly reduce peak tailing.[3]
Q4: I am not seeing any peaks on my chromatogram. What should I check?
A4: The absence of peaks can be due to several factors. A systematic check is the best approach:
-
Injection issue: Ensure the autosampler or manual injector is functioning correctly and the sample is being loaded. Check for leaks in the injection port.[9]
-
Detector settings: Verify that the detector is set to a wavelength where your compound absorbs UV light. Quinazoline derivatives typically have strong UV absorbance.[9] Also, ensure the detector lamp is on and has sufficient energy.[10]
-
Solubility issues: Your compound may have precipitated in the mobile phase or sample solvent. Ensure your sample is fully dissolved.[11]
-
Strong retention: Your compound might be too strongly retained on the column. Try increasing the percentage of the organic solvent in your mobile phase or using a stronger organic solvent.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving specific, complex issues you may encounter during your experiments.
Issue 1: Poor Peak Resolution
Symptom: Your chromatogram shows overlapping or co-eluting peaks, making it difficult to isolate your target compound.
Causality: Poor resolution means the column is not effectively separating the analyte from impurities. This can be due to insufficient column efficiency, suboptimal mobile phase composition, or inappropriate flow rate.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Selectivity:
-
Adjust Organic Solvent Ratio: If you are running an isocratic method, systematically vary the percentage of the organic modifier (e.g., acetonitrile) by 2-5% increments. This is often the most effective way to improve resolution.[8]
-
Change the Organic Solvent: If adjusting the ratio is insufficient, switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Modify Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
-
Decrease the Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation.[13] However, this will also increase the run time.
-
Enhance Column Efficiency:
-
Adjust the Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity.[10] Conversely, lowering the temperature can sometimes increase retention and improve the resolution of certain compounds.[13]
Issue 2: Peak Fronting
Symptom: The leading edge of your peak is steep, while the trailing edge is more sloped, resembling a shark fin.[14]
Causality: Peak fronting is most commonly caused by column overloading, where the concentration of the sample injected is too high for the stationary phase to handle, leading to saturation.[7][14] It can also be caused by poor sample solubility in the mobile phase.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample. A 10-fold dilution is a good starting point.[14] Re-inject the diluted sample and observe the peak shape.
-
Decrease Injection Volume: If diluting the sample is not desirable, reduce the volume of the sample you are injecting onto the column.[12]
-
Check Sample Solubility: Ensure your sample is completely dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase.[15] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Use a Higher Capacity Column: For preparative purification where high sample loads are necessary, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[8]
Issue 3: Fluctuating Retention Times
Symptom: The retention time of your target peak is not consistent across multiple injections.
Causality: Drifting retention times can be caused by a variety of factors, including an unequilibrated column, changes in mobile phase composition, temperature fluctuations, or issues with the HPLC pump.[10]
Troubleshooting Table:
| Potential Cause | Explanation | Recommended Solution | Reference |
| Inadequate Column Equilibration | The column has not reached a stable state with the mobile phase before injection. | Increase the column equilibration time between runs, especially for gradient methods. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase. | [10] |
| Mobile Phase Inconsistency | The composition of the mobile phase is changing over time due to evaporation of the more volatile component or improper mixing. | Prepare fresh mobile phase daily. Keep mobile phase reservoirs covered to minimize evaporation. If using an on-line mixer, ensure it is functioning correctly. | [10] |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention times. | Use a column oven to maintain a constant and stable temperature for the column. | [10][13] |
| Pump Malfunction | The HPLC pump is not delivering a consistent flow rate or mobile phase composition. | Check for air bubbles in the pump and degas the mobile phase.[10] If the problem persists, the pump seals or check valves may need to be replaced.[15] | |
| Column Degradation | The stationary phase is degrading, leading to changes in its retention characteristics. | If the column is old or has been used with aggressive mobile phases, it may need to be replaced. | [16] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key HPLC workflows.
Protocol 1: Generic Method Development for a Novel Quinazoline-2,4-dione Derivative
Objective: To develop a robust analytical HPLC method for a new quinazoline-2,4-dione derivative.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Sample of quinazoline-2,4-dione derivative dissolved in a suitable solvent (e.g., acetonitrile or methanol)
Procedure:
-
Initial Column and Mobile Phase Setup:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Thoroughly degas both mobile phases.
-
-
Scouting Gradient Run:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound is known to absorb (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Run a fast gradient to determine the approximate elution conditions. A typical scouting gradient is:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
Inject a small volume (e.g., 5 µL) of your sample.
-
-
Method Optimization:
-
Analyze the chromatogram from the scouting run. Based on the retention time of your peak of interest, you can either develop an isocratic method or a more optimized gradient method.
-
For an Isocratic Method: If your peak elutes at a certain percentage of mobile phase B in the scouting run, you can try an isocratic method with a slightly lower percentage of B to achieve a good retention time (typically between 3 and 10 minutes).
-
For an Optimized Gradient Method: If the scouting run shows multiple components with a wide range of polarities, a gradient method is more suitable. Adjust the gradient slope around the elution point of your target compound to improve resolution from nearby impurities. For example, if your peak eluted at 7 minutes in the scouting run (which corresponds to ~50% B), you could try a shallower gradient from 40% to 60% B over 10 minutes.
-
-
Final Method Validation:
-
Once you have an optimized method, assess its performance by checking for peak symmetry, resolution from impurities, and reproducibility of retention times over multiple injections.
-
Section 4: References
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024). Retrieved from
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (2025). Retrieved from
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). Journal of Liquid Chromatography & Related Technologies, 29(16). Retrieved from
-
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023). Retrieved from
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies, 29, 2367–2385. Retrieved from
-
HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (2025). Retrieved from
-
Technical Support Center: HPLC Methods for Quinazolinone Compounds - Benchchem. (2025). Retrieved from
-
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. (2025). Retrieved from
-
Tailing and Fronting of Chromatographic Peaks. (2013). Retrieved from
-
Fronting and Tailing | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Retrieved from
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Retrieved from
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). Retrieved from
-
4 Common Mistakes to Avoid in HPLC - Chromatography Today. (2023). Retrieved from
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025). Retrieved from
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023). Retrieved from
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024). Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. asdlib.org [asdlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Navigating Solubility Challenges of Boc-Protected Compounds
Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common yet frustrating hurdles in organic synthesis: the solubility of tert-butyloxycarbonyl (Boc)-protected compounds. The introduction of a Boc group is intended to mask the reactivity of an amine, but it simultaneously alters the molecule's physicochemical properties, often leading to unexpected and problematic solubility behavior. This resource offers in-depth, question-and-answer-based troubleshooting guides to help you overcome these challenges in your daily experimental work.
Understanding the "Boc Solubility Problem"
The Boc group, being large and lipophilic, significantly changes the polarity and crystal packing ability of the parent molecule, be it an amino acid, amine, or a more complex scaffold. While it can sometimes improve solubility in less polar organic solvents, it can also lead to several common issues:
-
Increased Lipophilicity: The bulky tert-butyl group can render small, polar molecules insoluble in aqueous or highly polar organic solvents.
-
Disruption of Hydrogen Bonding: By capping the amine, the Boc group eliminates a key hydrogen bond donor site, which can decrease solubility in protic solvents.
-
Crystallinity Issues: Many Boc-protected compounds are notoriously difficult to crystallize, often isolating as viscous oils or amorphous solids that are challenging to handle and purify.[1]
-
Zwitterionic Character Suppression: For amino acids, the Boc group neutralizes the positive charge on the amine, disrupting the zwitterionic nature that contributes to their solubility in water.[2]
This guide will address these issues with practical, field-proven advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My starting amine is insoluble in the solvent for my Boc protection reaction. What should I do?
This is a very common issue, especially with highly polar or zwitterionic starting materials like free amino acids.
Causality: The starting amine's solubility is governed by its own unique structure. Standard anhydrous organic solvents like THF or acetonitrile may not be suitable for polar substrates.
Solutions & Protocols:
-
Use a Biphasic or Aqueous System: For many amines, especially salts, using water as a co-solvent is highly effective.[3][4] The presence of a base like sodium bicarbonate or sodium hydroxide not only facilitates the reaction but also helps to dissolve the starting material by forming the corresponding salt.[2][5]
-
Employ Polar Aprotic Solvents: Solvents like DMF or NMP can be excellent choices for dissolving a wide range of substrates, though they can complicate workup due to their high boiling points.[8]
-
Methanol as a Co-solvent: A mixture of methanol and a less polar solvent like dichloromethane (DCM) can often dissolve stubborn compounds.[5] However, be aware that methanol can slowly react with Boc₂O, so this is best for relatively fast reactions.
Q2: My Boc-protection reaction is sluggish and incomplete. Could this be a solubility issue?
Yes, poor solubility is a primary cause of incomplete reactions.[9] If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the interaction between the amine and the Boc₂O.
Troubleshooting Workflow:
The following workflow provides a systematic approach to addressing solubility-related reaction issues.
Caption: Decision workflow for troubleshooting incomplete Boc protection.
Q3: My Boc-protected product has "oiled out" during workup or purification. How can I get it to solidify?
This is a classic problem. Many Boc-protected compounds, especially those derived from hydrophobic amino acids like valine or tyrosine, initially form oils.[1]
Causality: The compound may be impure, hygroscopic, or simply have a low melting point or a high barrier to crystallization. Residual solvent can also prevent solidification.
Solutions & Protocols:
-
High Vacuum Drying: First, ensure all residual solvents are removed by drying the oil under high vacuum, sometimes with gentle heating (e.g., 40-60 °C) if the compound is stable.[10]
-
Trituration/Pulping: This is the most common and effective method.
-
Protocol: Add a weak, non-polar solvent in which the product is insoluble (but the impurities might be soluble). Common choices are n-hexane, cyclohexane, or diethyl ether.[11] Stir or sonicate the mixture vigorously. The oil will often transform into a white solid. The solid can then be collected by filtration.
-
-
Seed Crystallization: If you have a small amount of solid material from a previous batch, use it to seed the oil.
-
Protocol: Add a tiny seed crystal to the oil.[12] If needed, dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-polar co-solvent (like hexane) until it becomes cloudy. Add the seed crystal and let it stand.
-
-
pH Adjustment (for compounds with acidic/basic groups): For Boc-amino acids, ensure the workup pH is correctly adjusted. The compound should be fully protonated (acidic workup) to be extracted into an organic solvent and exist as a neutral species for crystallization.[1]
Q4: I need to run a Boc deprotection, but my protected substrate is poorly soluble in DCM. What are my options?
While the classic deprotection cocktail is trifluoroacetic acid (TFA) in DCM, poor substrate solubility can halt the reaction.[9]
Causality: The fully protected molecule may have a unique polarity that doesn't match well with DCM. This is common with larger, more complex molecules or peptides.
Solutions & Protocols:
-
Use Alternative "Greener" Solvents: Ethers like 1,4-dioxane, tetrahydrofuran (THF), or 2-MeTHF are excellent alternatives to DCM for dissolving many substrates and are compatible with acidic deprotection using HCl.[13]
-
Protocol: Dissolve the Boc-protected compound in 4M HCl in dioxane and stir at room temperature. The deprotected amine hydrochloride salt often precipitates directly from the solution and can be isolated by filtration.[9]
-
-
Add a Co-solvent: If you must use TFA, consider adding a co-solvent to the DCM to aid dissolution. Small amounts of methanol can be effective, but be mindful that TFA can form methyl trifluoroacetate.
-
Thermal Deprotection in Different Solvents: For certain substrates, thermal deprotection in solvents like methanol or trifluoroethanol (TFE) under continuous flow conditions has been shown to be effective, especially where solubility is a challenge.[14]
-
Acidic Deep Eutectic Solvents: An emerging eco-friendly option involves using Brønsted acidic deep eutectic solvents (DES), such as a mixture of choline chloride and p-toluenesulfonic acid (pTSA), which can act as both the solvent and the catalyst.[15]
Data Summary: General Solubility of Boc-Amino Acids
The solubility of a Boc-protected amino acid is fundamentally tied to the character of its side chain.[16][] The following table provides a general guide for common laboratory solvents. (S = Soluble; P = Partially Soluble; I = Insoluble).
| Boc-Amino Acid Type (Example) | Side Chain | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Tetrahydrofuran (THF) | Methanol (MeOH) | Water | Hexanes |
| Aliphatic/Hydrophobic (Boc-Val-OH) | Non-polar | S | S | S | S | I | P/I |
| Aromatic (Boc-Phe-OH) | Non-polar | S | S | S | S | I | I |
| Polar, Uncharged (Boc-Ser(Bzl)-OH) | Polar | S | S | S | S | P/I | I |
| Acidic (Boc-Asp(OBn)-OH) | Acidic | S | S | S | S | I | I |
| Basic (Boc-Lys(Z)-OH) | Basic | S | P | P | S | I | I |
Note: This table is a generalization. Solubility can be highly dependent on the specific side-chain protecting group and the crystalline form of the solid.
Experimental Workflow: Systematic Solvent Selection for Boc Deprotection
When facing a new Boc-protected compound with unknown solubility for deprotection, a systematic approach is more efficient than random trials.
Caption: Systematic workflow for solvent selection in Boc deprotection.
By methodically addressing solubility, researchers can save time, conserve valuable materials, and improve the overall efficiency and success rate of their synthetic endeavors.
References
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). BOC Deprotection: Specific solvent issues. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Dahabpour, J., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5969-5978.
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
- Di Salvo, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1184-1192.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Boc Protected Compounds [bzchemicals.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalysts | Free Full-Text | A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 16. biosynth.com [biosynth.com]
Technical Support Center: Optimizing Carboxymethyl Group Coupling Reactions
Welcome to the technical support center for optimizing the covalent coupling of carboxymethyl (-COOH) groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to navigate the nuances of bioconjugation. Here, you will find scientifically grounded troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your carboxymethyl coupling experiments, presented in a question-and-answer format to help you quickly identify and resolve your issues.
Question 1: Why is my coupling efficiency consistently low or non-existent?
Answer:
Low coupling efficiency is one of the most common challenges and can stem from several factors related to your reagents, reaction conditions, or the molecules you are trying to conjugate.
-
Suboptimal pH: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges.[1]
-
Activation Step: The activation of the carboxyl group by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2][3] A common buffer choice for this step is MES (2-(N-morpholino)ethanesulfonic acid).[4]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.2-8.5 .[5][] Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable for this stage.[4] Performing the entire reaction at a single, non-optimal pH can significantly reduce your yield.
-
-
Inactive Reagents: EDC and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1] Improper storage or handling can lead to hydrolysis and a loss of activity.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules for reaction with EDC or the NHS-ester, respectively, thereby reducing conjugation efficiency.[1][8]
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions.[9] This competing reaction regenerates the original carboxyl group and inactivates the coupling reagents. The rate of NHS-ester hydrolysis increases significantly with pH.[10][11]
Question 2: I'm observing precipitation of my protein/molecule during or after the coupling reaction. What's causing this and how can I prevent it?
Answer:
Precipitation is a sign of instability, which can be induced by the reaction conditions or modifications to the molecule itself.
-
High Degree of Conjugation: Excessive modification of a protein's surface residues can alter its solubility and lead to aggregation.[1]
-
Solution: Reduce the molar excess of the activating reagents (EDC/NHS) or the molecule being coupled.[1] This will result in a lower degree of labeling and should help maintain the solubility of your conjugate.
-
-
Incorrect Buffer Conditions: The buffer might not be suitable for maintaining the stability and solubility of your protein, especially if the reaction causes a pH shift.
-
Solution: Ensure your protein is in a buffer that maintains its stability throughout the reaction. Also, be mindful of your protein's isoelectric point (pI) and select a buffer pH that is at least 1-2 units away from the pI to maintain sufficient surface charge and prevent aggregation.[12]
-
-
Excess EDC: High concentrations of EDC can sometimes lead to protein precipitation.[13] If you observe this, try reducing the amount of EDC used in the reaction.
Question 3: My results are inconsistent between experiments, even when I follow the same protocol. How can I improve reproducibility?
Answer:
Inconsistent results often point to subtle variations in reaction parameters, particularly pH control and reagent handling.
-
Poor pH Control: Using a buffer outside of its effective buffering range can lead to significant pH shifts when reagents are added.[12]
-
Solution: Always use a high-quality buffer within its optimal pH range. It's good practice to verify the pH of the reaction mixture after all components have been added.[14]
-
-
Reagent Preparation: EDC and NHS should be prepared fresh for each experiment due to their susceptibility to hydrolysis.[15] Using stock solutions that have been stored for extended periods can introduce variability.
Frequently Asked Questions (FAQs)
Q1: What is the role of NHS in an EDC-mediated coupling reaction?
A1: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[17] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.[7] NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[17][18] This two-step process increases the overall efficiency of the conjugation reaction by providing a longer-lived intermediate for the primary amine to react with.[19]
Q2: Can I perform the coupling as a one-pot reaction instead of a two-step procedure?
A2: Yes, a one-pot reaction is possible, but it involves a compromise on pH. A pH range of 6.0-7.5 is often used.[12] The lower end of this range favors the EDC activation step, while the higher end favors the amine coupling. However, at pH 7.5, the hydrolysis of the NHS-ester becomes more significant, creating a trade-off between amine reactivity and intermediate stability.[12] A two-step protocol, where the activation and coupling steps are performed at their respective optimal pHs, generally yields better results.[2][13]
Q3: How do I quench the reaction once it's complete?
A3: Quenching is important to deactivate any remaining reactive NHS-esters and prevent unintended reactions.[17] Common quenching agents are small molecules containing primary amines, such as Tris, glycine, ethanolamine, or hydroxylamine, typically added to a final concentration of 10-50 mM. It's important to note that these quenching agents will modify any remaining activated carboxyl groups.[13]
Q4: What are the key differences between NHS and Sulfo-NHS?
A4: The primary difference is solubility. Sulfo-NHS contains a sulfonate group (SO3-), which makes it water-soluble.[20] Standard NHS is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction.[5] The water-soluble nature of Sulfo-NHS can be advantageous for reactions involving proteins that are sensitive to organic solvents. Additionally, Sulfo-NHS is membrane-impermeable, making it ideal for labeling cell surface proteins.[20]
Visualizing the Workflow: EDC/NHS Coupling
To better understand the reaction sequence, the following diagrams illustrate the chemical mechanism and the experimental workflow.
Caption: Chemical mechanism of EDC/NHS-mediated amide bond formation.
Caption: Recommended two-step experimental workflow for optimal coupling.
Quantitative Data for Protocol Optimization
The efficiency of your coupling reaction is influenced by several quantitative parameters. The following tables summarize key data points to aid in your experimental design.
Table 1: Influence of pH on NHS-Ester Stability
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | Minutes |
This table clearly demonstrates that as the pH increases, the rate of hydrolysis of the NHS-ester accelerates, reducing its stability. This underscores the importance of proceeding with the amine coupling step promptly after activation.
Table 2: Recommended Molar Ratios & Concentrations
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice.[4] |
| Coupling pH | 7.2 - 8.5 | PBS or HEPES buffers are suitable. Avoid amine-containing buffers like Tris.[1] |
| Molar Ratio (EDC:NHS) | 1:1 to 1:2.5 (often EDC:NHS is ~1:2.5) | A common starting point for protein coupling is a molar ratio of Protein:EDC:NHS of 1:10:25.[22] |
| Molar Excess (Reagents:Molecule) | 10-100 fold excess of EDC/NHS over carboxyl groups | This needs to be optimized for each specific application to avoid precipitation.[14] |
| Activation Time | 15 - 30 minutes at Room Temperature | [1] |
| Coupling Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can improve yield and reduce aggregation risk.[1] |
Detailed Experimental Protocol: Two-Step Coupling
This protocol provides a general guideline for the covalent conjugation of a carboxyl-containing molecule to a primary amine-containing protein. Optimization for your specific molecules is recommended.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2[13]
-
Carboxyl-containing molecule
-
Amine-containing protein
-
EDC (FW: 191.7)
-
Sulfo-NHS (FW: 217.14)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[13]
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[7]
-
Prepare fresh solutions of EDC and Sulfo-NHS in either ultrapure water or Activation Buffer immediately before use.
-
-
Carboxyl Group Activation:
-
Dissolve your carboxyl-containing molecule in Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the carboxyl-containing molecule. A common starting point is a 2 mM final concentration of EDC and a 5 mM final concentration of Sulfo-NHS.[13]
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing.[13]
-
-
Removal of Excess Reagents (Recommended):
-
To stop the EDC activation and remove excess reagents, immediately apply the reaction mixture to a desalting column equilibrated with Coupling Buffer (pH 7.2).[13]
-
Collect the fractions containing your activated molecule.
-
-
Amine Coupling:
-
Immediately add the purified activated molecule to your amine-containing protein (which should be in Coupling Buffer).
-
If you skipped the desalting step, you must raise the pH of the activation mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer before adding your protein.[13]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][13]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[13]
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Final Purification:
-
Purify the final conjugate from quenching reagent and other byproducts using a desalting column, dialysis, or size-exclusion chromatography appropriate for your molecule's size.
-
References
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
pH dependence of the rate of EDC hydrolysis. ResearchGate. [Link]
-
Protein Cross-Linking & Protein Modification Reagents. G-Biosciences. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS. ResearchGate. [Link]
-
NHS / sulfo-NHS. Interchim. [Link]
-
Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). European Physical Journal E. [Link]
-
Is there any other suitable buffer for EDC/NHS reaction beside MES buffer?. ResearchGate. [Link]
-
What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate. [Link]
-
Overview of the main methods used to combine proteins with nanosystems: absorption, bioconjugation, and encapsulation. National Institutes of Health (NIH). [Link]
-
Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ?. ResearchGate. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. cytodiagnostics.com [cytodiagnostics.com]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 21. interchim.fr [interchim.fr]
- 22. covachem.com [covachem.com]
Technical Support Center: Preventing Racemization During Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during peptide coupling, ensuring the stereochemical integrity of your synthetic peptides. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, providing you with self-validating protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical problem?
A1: Racemization (or epimerization) is the loss of stereochemical integrity at the α-carbon of an amino acid during the synthesis process.[1] This converts a pure L-amino acid into a mixture of L- and D-enantiomers. The incorporation of even a small amount of the incorrect D-amino acid can drastically alter the peptide's three-dimensional structure, which in turn can diminish or completely change its biological activity and therapeutic efficacy.[1][2] Furthermore, the resulting diastereomeric impurities are often very difficult to separate from the target peptide due to their similar physical characteristics, complicating purification efforts.[1][3]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
A2: Racemization during peptide coupling is a base-catalyzed process that primarily occurs through two mechanisms:
-
Oxazolone Formation (Path B): This is the most predominant pathway.[1] The activated carboxyl group of the N-protected amino acid is intramolecularly attacked by the carbonyl oxygen of the protecting group, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is easily abstracted by a base. Reprotonation can occur from either face, leading to a racemic mixture.[1][4][5] Urethane-based protecting groups (Fmoc, Boc) are designed to suppress this pathway, but it can still occur under harsh conditions.[4][6]
-
Direct Enolization (Path A): This mechanism involves the direct abstraction of the α-proton by a base to form an enolate intermediate.[1][7] This pathway is less common but can be significant for certain amino acid residues with acidic α-protons, especially when strong bases are used.[1]
Q3: Which experimental factors have the greatest influence on the rate of racemization?
A3: Several factors must be carefully controlled:
-
Coupling Reagents: The choice of coupling reagent dictates the nature of the activated intermediate, directly impacting its susceptibility to racemization.[7][8]
-
Base: The type and amount of base used are critical. Both basicity and steric hindrance play a role.[7][9]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates involved in racemization pathways.[1][10]
-
Temperature: Higher temperatures accelerate reaction rates, including the rate of racemization.[11][12]
-
Amino Acid Structure: Certain amino acids, notably Cysteine and Histidine, are intrinsically more prone to racemization.[9][13]
-
Reaction Time: Longer activation times increase the opportunity for the activated intermediate to racemize before the coupling reaction occurs.[14]
Q4: What are the best "go-to" coupling reagents and additives for minimizing racemization?
A4: The modern standard is to use a coupling reagent in combination with a racemization-suppressing additive.
-
Onium Salts (Phosphonium/Aminium): Reagents like HBTU, HATU, HCTU, and PyBOP are highly efficient but require a base for activation.[4] They should always be used with additives. HATU (based on HOAt) is generally superior to HBTU (based on HOBt).[4][7] COMU, which incorporates Oxyma, is an excellent modern reagent that is highly efficient, soluble, and has a low tendency for racemization.[8][15]
-
Carbodiimides: DIC and EDC are classic coupling reagents.[4][10] They must be used with an additive like HOBt, HOAt, or, preferably, Oxyma to prevent significant racemization.[4][7] The combination of DIC with Oxyma or HOBt is considered one of the best methods for sensitive residues like Cysteine, as it can be run under base-free conditions.[4]
-
Additives: Additives like HOBt, HOAt, and Oxyma work by forming an active ester intermediate that reacts rapidly with the amine component, outcompeting the intramolecular cyclization to the oxazolone.[7][13] Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[4][8]
Q5: How does the choice of base impact racemization?
A5: The choice of tertiary amine base is a critical decision. A common mistake is to use a strong, unhindered base like diisopropylethylamine (DIPEA), which can readily abstract the α-proton.
-
N,N-Diisopropylethylamine (DIPEA): High basicity (pKa ~10.1), contributes significantly to racemization.[7]
-
N-Methylmorpholine (NMM): A weaker base (pKa ~7.4), offering a better balance and reduced racemization compared to DIPEA.[7][16]
-
2,4,6-Collidine (TMP): A sterically hindered base (pKa ~7.4). Its bulkiness inhibits the abstraction of the α-proton, making it an excellent choice for suppressing racemization, especially during the coupling of sensitive residues like Cysteine.[7][9][11][17]
Troubleshooting Guides
Guide 1: Diagnosing and Solving General Racemization
This guide addresses unexpected diastereomeric impurities observed during routine peptide synthesis.
Symptom: HPLC or LC-MS analysis reveals a significant shoulder or a distinct, poorly resolved peak adjacent to your main product peak, suggesting the presence of a diastereomer.
Workflow for Troubleshooting:
Guide 2: Managing Racemization-Prone Residues (Cysteine & Histidine)
Cysteine is notoriously susceptible to racemization, particularly when it is the C-terminal residue attached to the resin.[9][18] Standard coupling protocols often lead to unacceptable levels of the D-Cys diastereomer.[19]
-
Primary Cause: High acidity of the α-proton, exacerbated by the electron-withdrawing effect of the protected sulfur side chain.
-
Validated Solution: A multi-factor approach is required for the safe incorporation of Cysteine.[9][19]
-
Coupling Reagent/Additive: Use DIC/HOBt or DIC/Oxyma. This combination does not require a base, minimizing the primary catalyst for racemization.[4][18]
-
Base: If a base is absolutely required (e.g., for onium salt activation), use the sterically hindered base 2,4,6-trimethylpyridine (TMP, collidine).[9][17]
-
Solvent: Use a less polar solvent mixture like CH₂Cl₂-DMF (1:1) instead of neat DMF.[9][19]
-
Pre-activation: Avoid pre-activation. Add the coupling reagents to the amino acid and immediately add the mixture to the resin.[9][14]
-
Resin Choice (for C-terminal Cys): Use a 2-chlorotrityl (2-CTC) type resin. Wang-type resins can exacerbate racemization and other side reactions for C-terminal Cys.[18]
-
The imidazole side chain of Histidine can act as a base, catalyzing its own racemization.[13]
-
Primary Cause: Intramolecular base catalysis by the imidazole ring.
-
Validated Solution:
-
Side-Chain Protection: Always use a side-chain protecting group. The trityl (Trt) group on the τ (pi) nitrogen is highly effective at suppressing racemization.[13]
-
Coupling Reagent: While standard reagents can work with Trt protection, (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) is reported to be exceptionally effective for coupling Fmoc-His(Trt)-OH with minimal racemization.[4]
-
Temperature Control: If using microwave-assisted synthesis, lower the coupling temperature to 50°C or below for Histidine residues.[11]
-
Data Summaries & Key Mechanisms
The Oxazolone Mechanism of Racemization
The formation of an oxazolone intermediate is the principal pathway for the loss of chiral integrity during peptide coupling. Understanding this mechanism is key to preventing it.
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent Class | Examples | Relative Racemization Risk | Recommended Additive |
| Carbodiimides | DIC, EDC | High (when used alone) | Oxyma , HOAt, HOBt[4][7] |
| Aminium Salts | HBTU, HATU, HCTU | Medium to Low | Included (HOBt or HOAt)[4] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Medium to Low | Included (HOBt or HOAt)[4][15] |
| Immonium Salts | COMU | Very Low | Included (Oxyma)[8][15] |
| Specialty | DEPBT | Very Low (esp. for His) | Included (HOOBt)[4] |
Table 2: Impact of Common Tertiary Amines on Racemization
| Base | Abbreviation | pKa | Steric Hindrance | Racemization Potential |
| N,N-Diisopropylethylamine | DIPEA | ~10.1 | Medium | High [7] |
| N-Methylmorpholine | NMM | ~7.4 | Low | Medium[7][16] |
| 2,4,6-Collidine (TMP) | TMP | ~7.4 | High | Low [7][9] |
Experimental Protocols
Protocol: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH
This protocol is optimized for the manual stepwise incorporation of Cysteine using Fmoc/tBu solid-phase peptide synthesis (SPPS) to minimize racemization.
Materials:
-
Fmoc-protected peptide-resin (1 eq)
-
Fmoc-Cys(Trt)-OH (4 eq)
-
1-Hydroxybenzotriazole (HOBt) (4 eq) or Oxyma (4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq)
-
Solvent: Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1, v/v)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM/DMF (1:1) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Preparation: In a separate reaction vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq) and HOBt (or Oxyma) (4 eq) in a minimal amount of DMF. Add DCM to bring the final solvent ratio to approximately 1:1 DCM/DMF.
-
Activation and Coupling (Critical Step):
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling reaction for completion using a Kaiser test or TNBS test.
-
Washing: Once the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.
-
Proceed: Continue with the next deprotection and coupling cycle of the peptide synthesis.
References
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides. National Institutes of Health. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University. [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. Royal Society of Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pnas.org [pnas.org]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 15. peptide.com [peptide.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for managing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose, troubleshoot, and overcome challenges associated with "difficult sequences." Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What exactly is on-resin peptide aggregation in SPPS?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which leads to the creation of stable secondary structures like β-sheets.[1][2] As these structures form, the peptide chains collapse and become poorly solvated, rendering the N-terminus of the growing chain inaccessible to reagents for subsequent coupling and deprotection steps.[3] This can range from a subtle slowing of reaction rates to a complete synthesis failure.
Q2: What are the primary signs of on-resin aggregation during synthesis?
A2: Several key indicators can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: A primary visual cue is the failure of the peptide-resin to swell properly; in some cases, the resin bed may appear to shrink.[2][4] This indicates poor solvation of the peptide chains.
-
Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[1][2] Similarly, Fmoc-deprotection monitoring may show a flattened and broadened profile, suggesting sluggish or incomplete removal of the protecting group.
-
Physical Changes: The resin beads may clump together, losing their free-flowing character.
-
Unreliable Tests: In cases of severe aggregation, standard amine tests like the Kaiser test can become unreliable and may even yield false negatives because the reactive sites are completely inaccessible.
Q3: Which types of peptide sequences are most susceptible to aggregation?
A3: While precise prediction is difficult, certain sequence characteristics are known to increase the likelihood of aggregation.[4] Peptides containing a high number of hydrophobic and β-branched amino acids, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe), are highly prone to aggregation.[3] Additionally, sequences that can form strong hydrogen bonds, involving residues like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation is generally not a significant issue before the fifth or sixth residue but can become severe for longer chains.[4]
Q4: Can I predict if my peptide sequence will aggregate before starting the synthesis?
A4: While no method is foolproof, several computational tools and prediction algorithms are available that can help identify potentially "difficult sequences".[5][6] These tools analyze parameters like hydrophobicity and secondary structure propensity to estimate the aggregation potential.[5][7] Using these predictors can help you proactively select a more robust synthesis strategy from the outset, rather than troubleshooting a failing synthesis later.[6]
Visualizing the Problem: Solvated vs. Aggregated Peptides
The diagram below illustrates the core problem. In an ideal synthesis, peptide chains are well-solvated, allowing reagents free access to the reactive N-terminus. During aggregation, these chains collapse into β-sheet structures, physically blocking reagents and halting the synthesis.
Caption: Ideal synthesis vs. aggregation-impaired synthesis on the solid support.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving aggregation-related issues based on common symptoms observed during SPPS.
Issue 1: Incomplete Coupling or Deprotection
-
Symptoms: A positive Kaiser or TNBS test after coupling indicates unreacted free amines.[1] Mass spectrometry analysis of the final crude product reveals the presence of significant deletion sequences (n-1, n-2, etc.).[1] UV monitoring of Fmoc deprotection shows slow or incomplete removal.
-
Causality: These symptoms are the direct result of the N-terminal amine being inaccessible due to the formation of secondary structures. The aggregated peptide chains physically prevent coupling reagents or the deprotection base (piperidine) from reaching the reaction site.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the duration for both coupling and deprotection steps.[8]
-
Double Couple: Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[8]
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-75°C), often with the aid of a microwave peptide synthesizer.[1][4] Increased thermal energy can disrupt hydrogen bonds and improve reaction kinetics.
-
-
Improve Solvation Environment:
-
Change Solvents: Switch from standard DMF to more potent, hydrogen-bond-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the reaction mixture.[4] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can also be effective for highly hydrophobic peptides.[9]
-
Use Chaotropic Salts: Add salts like LiCl or KSCN to the coupling and/or deprotection solutions.[4][8] These salts disrupt the organized structure of the solvent and interfere with the intermolecular hydrogen bonds causing aggregation.
-
-
Incorporate Backbone Modifications:
-
Pseudoproline Dipeptides: Strategically insert a pseudoproline dipeptide at Ser or Thr residues.[4] These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the formation of linear β-sheet structures. The native Ser/Thr residue is regenerated during the final TFA cleavage.[10]
-
Dmb/Hmb Derivatives: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a glycine or other amino acid residue.[4] These bulky groups prevent the peptide backbone from participating in hydrogen bonding. They are also removed during final cleavage.
-
Issue 2: Poor Resin Swelling and Physical Clumping
-
Symptoms: The resin bed volume visibly decreases during the synthesis. The resin beads no longer appear as a free-flowing slurry and may stick to the walls of the reaction vessel.
-
Causality: Resin swelling is a function of the solvation of both the resin matrix and the attached peptide chains. As peptides aggregate and collapse, they expel solvent, leading to a de-swelling of the entire resin bead. This is a strong physical indicator of on-resin aggregation.[4][5]
Solutions:
-
Change the Solid Support:
-
Low-Loading Resin: Re-synthesize the peptide on a resin with a lower substitution (loading) capacity (e.g., 0.1-0.4 mmol/g).[8] This increases the distance between growing peptide chains, sterically hindering their ability to interact and aggregate.
-
High-Swelling Resin: Switch to a resin matrix known for superior swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaSyn® TG) or a low cross-linked polystyrene (PS) resin.[8] These resins help to keep the peptide chains better solvated and separated.
-
-
Employ Disruptive Washes:
-
Before coupling, perform extensive washes with solutions containing chaotropic salts (e.g., 0.8 M NaClO₄ in DMF) or solvent mixtures designed to break up aggregates (e.g., the "Magic Mixture").
-
Sonication during wash, deprotection, or coupling steps can physically disrupt aggregated clumps.[4]
-
Troubleshooting Workflow
When synthesis problems arise, this decision-making workflow can guide your troubleshooting process.
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.[2]
Data Summary: Comparison of Anti-Aggregation Strategies
The following table summarizes and compares the primary methods used to combat on-resin aggregation, allowing for an informed choice based on the severity of the problem and available resources.
| Strategy | Principle of Action | Advantages | Disadvantages | Best For |
| Elevated Temperature / Microwave | Increases kinetic energy, disrupting intermolecular H-bonds and accelerating reactions.[4][11] | Fast, effective for many sequences, compatible with most chemistries. | Requires specialized equipment; may increase risk of side reactions (e.g., racemization) if not optimized. | Overcoming moderate aggregation and speeding up slow couplings. |
| Chaotropic Salts (e.g., LiCl) | Disrupts the ordered structure of solvents and H-bonds between peptide chains.[4][11] | Easy to implement, inexpensive, no modification to peptide sequence needed. | Must be thoroughly washed out to avoid interference with subsequent steps; can be corrosive. | Initial troubleshooting for unexpected aggregation. |
| Alternative Solvents (NMP, DMSO) | Better solvating properties for aggregated structures compared to DMF.[4][9] | Simple to substitute; can be highly effective. | More viscous (can be problematic for automated synthesizers), higher cost. | Sequences with known difficulty or high hydrophobicity. |
| Pseudoproline Dipeptides | Introduces a backbone "kink", physically preventing β-sheet formation.[4][10] | Highly effective, structure-specific disruption. The native sequence is restored upon cleavage. | Only applicable at Ser or Thr residues; requires purchase of specialized dipeptide building blocks. | Difficult sequences containing Ser or Thr at strategic locations (approx. every 6-7 residues). |
| Hmb/Dmb Backbone Protection | A bulky group attached to the backbone nitrogen sterically hinders H-bond formation.[4] | Very effective at preventing aggregation and can also block aspartimide formation.[4] | Coupling onto the Hmb/Dmb-protected amine can be slow and require stronger coupling reagents. | Very difficult sequences, especially those prone to both aggregation and aspartimide formation. |
| Low-Loading / PEG Resins | Increases the physical distance between peptide chains, reducing inter-chain interactions.[8] | Fundamentally reduces the probability of aggregation; PEG resins improve solvation. | Lower overall yield per batch due to lower loading; higher cost for specialized resins. | Long peptides (>30 residues) or sequences known to be extremely aggregation-prone from the start. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for implementing key anti-aggregation strategies.
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pre-formed Fmoc-Xxx-Yyy(ψPro)-OH dipeptide.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)[1]
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)[1]
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)[1]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents for monitoring
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[1]
-
Add DIPEA to the solution and mix thoroughly.[1]
-
Immediately add the activated dipeptide solution to the peptide-resin and agitate the mixture for 1-2 hours at room temperature.[1]
-
Perform a TNBS or Kaiser test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[1]
-
Once complete, wash the resin thoroughly with DMF (3x) and proceed to the next Fmoc-deprotection step.
-
Protocol 2: Microwave-Assisted SPPS Cycle
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.
-
Materials:
-
Peptide-resin in the reaction vessel of a microwave synthesizer
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
-
Procedure:
-
Deprotection: Add the deprotection solution to the resin. Apply microwave energy to reach the target temperature (e.g., 75°C) and hold for 3-5 minutes.[1]
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5x).
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave energy to reach the target temperature (e.g., 75°C) and hold for 5-10 minutes.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5x).
-
Repeat the deprotection and coupling cycles for the entire sequence.
-
Protocol 3: Using Chaotropic Salt Washes
This protocol describes the use of a chaotropic salt solution to disrupt aggregation prior to a difficult coupling step.
-
Materials:
-
Fmoc-deprotected, aggregated peptide-resin
-
Chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF)
-
Activated amino acid solution (as per standard coupling protocols)
-
DMF for washing
-
-
Procedure:
-
After Fmoc deprotection and standard DMF washes, add the chaotropic salt solution to the resin.
-
Agitate for 15-30 minutes to disrupt aggregates.
-
Drain the salt solution and wash the resin thoroughly with DMF (at least 5x) to remove all residual salt.
-
Immediately proceed with the addition of the pre-activated amino acid solution and couple as per your standard protocol.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Dedkova, L. M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research. [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025). Request PDF. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Krchňák, V., et al. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Troubleshooting Incomplete Amide Bond Formation
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. Amide bond formation is a cornerstone of organic and medicinal chemistry, yet its successful execution can be impeded by a variety of factors.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and an exploration of the underlying chemical principles to help you overcome challenges related to incomplete amide coupling reactions.
Part 1: Troubleshooting Common Issues in Amide Bond Formation (Q&A)
This section addresses the most frequently encountered problems during amide synthesis in a direct question-and-answer format.
Question 1: My reaction shows low to no yield of the desired amide product. What are the likely causes?
Answer: A low or nonexistent yield in an amide coupling reaction can stem from several issues, primarily revolving around substrate reactivity, reagent choice, and reaction conditions.[2][3]
-
Inefficient Carboxylic Acid Activation: The first crucial step in most amide bond formations is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] If the coupling reagent is not potent enough, is used in stoichiometric insufficiency, or has degraded, the activation will be incomplete, leading to poor conversion.[3]
-
Reduced Amine Nucleophilicity: The amine must be a competent nucleophile. Its reactivity can be diminished by a few factors:
-
Protonation: A simple acid-base reaction between the carboxylic acid and the amine can form an ammonium salt, rendering the amine non-nucleophilic.[3][5] The presence of a suitable non-nucleophilic base is critical to prevent this.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the two reactants, slowing down or preventing the reaction.[3][6][7][8]
-
-
Hydrolysis of Activated Intermediates: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with carbodiimides) back to the starting carboxylic acid.[3][9] It is imperative to use anhydrous solvents and reagents.
-
Side Reactions: Undesired reaction pathways can consume starting materials or intermediates. A common side reaction with carbodiimide reagents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[9][10]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction rate and overall yield.[3]
Question 2: I am recovering a significant amount of my starting materials. How can I drive the reaction to completion?
Answer: Recovering starting materials indicates that the reaction has either not initiated effectively or has stalled. Here are strategies to improve conversion:
-
Re-evaluate Your Coupling Reagent: The choice of coupling reagent is paramount. For sterically hindered or electronically deactivated substrates, a more powerful activating agent may be necessary. Reagents are broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HATU, HBTU).[2][4] Aminium/uronium and phosphonium reagents are generally more effective for challenging couplings than carbodiimides alone.[2][11]
-
Optimize Stoichiometry: While a 1:1 stoichiometry of acid to amine is ideal in theory, using a slight excess (1.1-1.5 equivalents) of one of the reactants (usually the less expensive or more readily available one) can help drive the reaction to completion. The amount of coupling reagent and base should also be optimized, typically using 1.0-1.5 equivalents of the coupling reagent and 2.0-3.0 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3][4]
-
Increase Reaction Temperature: Many amide coupling reactions are run at room temperature.[4] If the reaction is sluggish, gently heating it (e.g., to 40-60 °C) can increase the rate. However, be cautious, as higher temperatures can also promote side reactions and epimerization of chiral centers.[2]
-
Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, pre-activating the carboxylic acid can be beneficial. This involves stirring the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[3] This ensures the activated species is formed in high concentration before the nucleophile is introduced.
Question 3: My main problem is the formation of a major side product. How can I identify and minimize it?
Answer: Side product formation is a common challenge. The identity of the side product, often determined by LC-MS and NMR, provides clues to the underlying issue.
-
N-acylurea Formation (with carbodiimides): As mentioned, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[9][10]
-
Solution: The addition of activating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can mitigate this. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine.[2][11][12]
-
-
Epimerization/Racemization: For chiral carboxylic acids (especially α-amino acids), loss of stereochemical integrity is a significant concern.[2]
-
Guanidinium By-product (with aminium/uronium reagents): The amine can sometimes react directly with the coupling reagent (e.g., HATU) to form a guanidinium by-product.
-
Solution: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.
-
Part 2: Key Reaction Parameters & Optimization
A deeper understanding of the role of each component is essential for effective troubleshooting and optimization.
The Role of the Coupling Reagent
The coupling reagent's function is to convert the hydroxyl group of the carboxylic acid into a good leaving group.[5] The choice of reagent can dramatically affect the outcome of the reaction.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate.[10] | Readily available, cost-effective. | Prone to N-acylurea side reaction, risk of racemization.[2][9] By-products can be difficult to remove (e.g., DCU).[11] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Reacts with the carboxylate to form a reactive phosphonium ester. | High reactivity, low racemization.[2] | By-products can be carcinogenic (HMPA from BOP). |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Forms an active ester with the carboxylic acid, often via an OBt or OAt intermediate.[2] | Very efficient, fast reaction times, low racemization.[2][11] | Can react with the amine to form guanidinium by-products. |
The Importance of the Base
A base is typically required in amide coupling reactions for two main reasons:[13]
-
To deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.
-
To neutralize any acidic by-products generated during the reaction (e.g., HCl from acyl chlorides, or the protonated amine salt), driving the equilibrium towards product formation.[4][14]
A non-nucleophilic, sterically hindered base like DIPEA or triethylamine (TEA) is commonly used to avoid competition with the primary or secondary amine for reaction with the activated carboxylic acid.[4]
Solvent Selection
The choice of solvent is critical for ensuring all reactants are soluble and for influencing the reaction rate.[15]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are the most common solvents for amide coupling.[4][15] They are generally good at solvating the various polar intermediates and reagents.
-
Greener Alternatives: Due to safety and environmental concerns, there is a push to replace traditional solvents.[15][16] Studies have shown that solvents like ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) can be effective replacements for DCM and DMF in many cases.[17]
-
Water: While often considered detrimental, some modern protocols have been developed for amide bond formation in aqueous media, particularly for bioconjugation.[9][18] These often rely on water-soluble coupling reagents like EDC.
Part 3: Protocols & Workflows
Standard Protocol for Amide Coupling using HATU
This protocol is a general guideline for a robust amide coupling reaction.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Add a non-nucleophilic base like DIPEA (2.0 equivalents), followed by the coupling reagent HATU (1.0-1.5 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[3]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][19]
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[1][20]
Workflow for Troubleshooting an Incomplete Reaction
This logical workflow can help diagnose and solve issues with incomplete amide bond formation.
Caption: A decision tree for troubleshooting incomplete amide bond formation.
Visualizing the Carbodiimide Mechanism and Common Pitfalls
The following diagram illustrates the key steps in a carbodiimide-mediated coupling and highlights where common failures occur.
Caption: Mechanism of carbodiimide coupling showing desired and undesired pathways.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available from: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available from: [Link]
-
S.A. Creative. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. S.A. Creative. Available from: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
Cui, L., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available from: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. Available from: [Link]
-
De-la-Torre, A., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available from: [Link]
-
De-la-Torre, A., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ResearchGate. Available from: [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. ResearchGate. Available from: [Link]
-
McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. Available from: [Link]
-
Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. ResearchGate. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Available from: [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. ResearchGate. Available from: [Link]
-
Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles. Thieme. Available from: [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
-
Royal Society of Chemistry. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Royal Society of Chemistry. Available from: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available from: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available from: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 18. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotage.com [biotage.com]
Technical Support Center: A Guide to Removing Impurities from Synthetic Quinazoline Derivatives
Welcome to the Technical Support Center for the purification of synthetic quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of these vital heterocyclic compounds. The purity of quinazoline derivatives is paramount for their intended biological and pharmaceutical applications, as even minor impurities can significantly impact experimental outcomes and therapeutic efficacy.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will delve into common purification techniques, address specific issues you might face, and provide expert guidance to optimize your purification workflows.
Section 1: Identifying the Enemy - Common Impurities and Analytical Techniques
Before embarking on a purification strategy, it is crucial to identify the nature and extent of the impurities in your crude product. Common impurities in quinazoline synthesis often arise from unreacted starting materials, reagents, or the formation of side products.[1]
Frequently Asked Questions (FAQs) - Impurity Identification
Q1: What are the typical impurities I should expect in my crude quinazoline product?
A1: Common impurities often include:
-
Unreacted Starting Materials: Such as anthranilic acid derivatives or 2-aminobenzonitriles.[1][2]
-
Byproducts: Formation of alternative heterocyclic systems like benzimidazoles can occur depending on reaction conditions, particularly solvent polarity.[3]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or excess reagents used in the synthesis.[4][5]
-
Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive impurity profile:
-
Thin Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the number of components and their relative concentrations.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the desired product and any significant impurities.[6][7] It can provide a comprehensive profile of all molecules present.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in identifying the mass of impurities, offering clues to their structures.[6][8]
Workflow for Impurity Identification
Caption: A generalized workflow for the identification of impurities in synthetic quinazoline derivatives.
Section 2: The Art of Purification - Techniques and Troubleshooting
The choice of purification method is contingent on the physicochemical properties of your quinazoline derivative (e.g., polarity, solubility, crystallinity) and the nature of the impurities.[9]
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree of purity, based on differences in solubility at varying temperatures.[1]
Troubleshooting Guide: Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated.- Cooling is too rapid.- Presence of impurities inhibiting crystal lattice formation. | - Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Consider a preliminary purification by another method to remove inhibitors.[1] |
| Low yield of recrystallized product. | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Too much solvent was used for dissolution. | - Choose a solvent in which the compound has lower solubility at low temperatures, or use a two-solvent system.[1]- Preheat the filtration apparatus (funnel, filter paper, receiving flask).[1]- Use the minimum amount of hot solvent necessary for complete dissolution.[1] |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. |
| Colored impurities remain in the final product. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Experimental Protocol: Single-Solvent Recrystallization [1]
-
Solvent Selection: Test the solubility of a small amount of your crude quinazoline derivative in various solvents to find one in which it is highly soluble at the boiling point and sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[9]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[1]
When to Use a Two-Solvent Recrystallization System
A two-solvent system is employed when no single solvent has the ideal solubility characteristics.[1] In this method, the compound is dissolved in a "good" solvent (in which it is soluble) at an elevated temperature, and a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy, indicating saturation.[10] The solution is then clarified by adding a few drops of the good solvent and allowed to cool.[10]
Column Chromatography: The Workhorse of Separation
Silica gel column chromatography is a versatile technique for separating compounds based on their differential adsorption to the stationary phase.[9] It is particularly effective for separating compounds with different polarities.[1]
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. If Rf is too high, decrease eluent polarity; if too low, increase polarity.[1]- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without air bubbles or cracks.[1] |
| Compound is not eluting from the column. | - The eluent is not polar enough.- The compound has decomposed on the silica gel. | - Gradually increase the polarity of the solvent system.[1]- Test the stability of your compound on a small amount of silica gel before performing chromatography.[11] Consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[2] |
| Cracking of the silica gel bed. | - The column ran dry.- Heat generated from the interaction of a polar solvent with the silica gel. | - Always keep the solvent level above the top of the silica gel.- When switching to a more polar solvent system, do so gradually to avoid excessive heat generation.[1] |
| Tailing of peaks in collected fractions. | - The compound is interacting with active sites on the silica gel.- The sample is not soluble in the eluent. | - Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.- Load the sample by dissolving it in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the "dry loading" method.[12] |
Experimental Protocol: Flash Column Chromatography [1]
-
Stationary Phase and Eluent Selection: Use silica gel (230-400 mesh) as the stationary phase. Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point for quinazoline derivatives.[1]
-
Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Ensure uniform packing and add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is an issue, dissolve it in a stronger solvent and adsorb it onto a small amount of silica gel, then load the dry powder onto the column (dry loading).[12]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[9]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification method for quinazoline derivatives.
Acid-Base Extraction: Exploiting Chemical Properties
If your quinazoline derivative possesses basic nitrogen atoms, acid-base extraction can be a highly effective method to separate it from non-basic impurities.[9]
Experimental Protocol: Acid-Base Extraction [9]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic quinazoline will be protonated and move into the aqueous layer as its salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or NaHCO₃) until the solution is basic. The pure quinazoline will precipitate out.
-
Final Extraction: Extract the basified aqueous layer with an organic solvent to recover the purified quinazoline.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Section 3: High Purity and Complex Mixtures - Preparative HPLC
For achieving very high purity (>99%) or for separating closely related analogues, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1]
FAQs - Preparative HPLC
Q1: When should I consider using preparative HPLC?
A1: Preparative HPLC is ideal when:
-
You require exceptionally high purity for biological assays or clinical studies.
-
You need to separate a complex mixture of closely related isomers or byproducts that are difficult to resolve by column chromatography.
-
You are working with small quantities of material where high recovery of the pure compound is critical.
Q2: What is a typical setup for purifying quinazolinones by preparative HPLC?
A2: A common setup involves:
-
Column: A C18 reverse-phase preparative column.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Method Development: It is crucial to first develop a suitable gradient elution method on an analytical scale to ensure good separation before scaling up to the preparative column.[1]
References
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- BenchChem. (2025). Technical Support Center: Purification of 4(3H)
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
- Wang, D. Z., Yan, L., & Ma, L. (2022).
- Shaikh, R., Khan, M., & Siddiqui, Z. N. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 663.
- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
- Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- Al-Suhaibani, S. S., & El-Sayed, N. N. E. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
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- Zhang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Chinese Chemical Letters.
- ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- MIT OpenCourseWare. 8.
- University of Southampton. (2016). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
- Organic Chemistry Portal. Quinazoline synthesis.
- Asadi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20139.
- National Institutes of Health. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules.
- ResearchGate. (2025). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals.
- Al-Abdullah, E. S., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Hameed, A., et al. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 23(8), 1993.
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Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione , a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] As a Senior Application Scientist, this document is structured to not only present the spectral data but also to provide a comparative analysis with related quinazoline-2,4-dione derivatives, offering insights into the structure-spectra correlations that are critical for researchers in the field.
The Compound of Interest: Structure and Potential
This compound (CAS 215190-30-0) belongs to the quinazoline-2,4-dione class of compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The subject molecule is characterized by a quinazoline-2,4-dione core functionalized at the N1 and N3 positions. The N1 position bears a carboxymethyl group, while the N3 position is substituted with a Boc-protected aminoethyl chain. These modifications are anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar structures reported in the literature.[4][5][8]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.70 | t | 1H | Ar-H |
| ~7.25 | m | 2H | Ar-H |
| ~6.90 | t | 1H | Boc-NH |
| ~4.80 | s | 2H | N1-CH₂ |
| ~4.10 | t | 2H | N3-CH₂ |
| ~3.30 | q | 2H | CH₂-NH |
| ~1.35 | s | 9H | Boc-(CH₃)₃ |
| ~12.5 | br s | 1H | COOH |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | COOH |
| ~162.0 | C4=O |
| ~155.5 | Boc C=O |
| ~150.0 | C2=O |
| ~140.0 | Ar-C |
| ~135.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~123.0 | Ar-CH |
| ~115.0 | Ar-C |
| ~114.0 | Ar-CH |
| ~78.0 | Boc-C(CH₃)₃ |
| ~45.0 | N1-CH₂ |
| ~40.0 | N3-CH₂ |
| ~38.0 | CH₂-NH |
| ~28.0 | Boc-(CH₃)₃ |
Mass Spectrometry Data
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is expected to yield the protonated molecule [M+H]⁺ as the base peak.
Table 3: Predicted ESI-MS Data
| m/z | Ion |
| 364.15 | [M+H]⁺ |
| 386.13 | [M+Na]⁺ |
| 308.13 | [M-C₄H₈+H]⁺ or [M-56+H]⁺ |
| 264.10 | [M-Boc+H]⁺ |
The fragmentation of the Boc group (loss of isobutylene, 56 Da, or the entire Boc group, 100 Da) is a characteristic feature in the mass spectra of Boc-protected compounds.[9] Further fragmentation of the quinazoline ring system can also be expected.[10]
Comparative Analysis with Quinazoline-2,4-dione Analogs
To provide context to the predicted data, a comparison with experimentally determined data for other quinazoline-2,4-dione derivatives is essential.
Table 4: Comparison of ¹H NMR Chemical Shifts (Ar-H) for Substituted Quinazoline-2,4-diones
| Compound | Ar-H (δ ppm) | Reference |
| Quinazoline-2,4(1H,3H)-dione | 7.92 (d), 7.66 (t), 7.22-7.19 (m) | [5] |
| 3-(4-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione | 7.95 (dd), 7.70-7.66 (m), 7.28-7.15 (m) | [5] |
| 1,3-Bis((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | 8.13 (d), 7.83 (t), 7.64 (d), 7.39 (t) | [4] |
| Predicted for Target Compound | ~7.95 (d), ~7.70 (t), ~7.25 (m) | - |
The aromatic proton signals of the quinazoline core are expected to be in a similar region for the target compound as for the unsubstituted and N3-substituted analogs. The electron-withdrawing nature of the substituents will influence the precise chemical shifts.
Experimental Protocols
The following are detailed, standard protocols for the acquisition of NMR and mass spectrometry data for compounds of this class.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
ESI-MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Tandem MS (MS/MS) Acquisition (for fragmentation analysis):
-
Select the protonated molecule ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon).
-
Vary the collision energy to observe the formation of different fragment ions.
-
Acquire the product ion spectrum.
-
Visualizing Fragmentation
The fragmentation pattern in mass spectrometry provides valuable structural information. Below is a diagram illustrating the predicted fragmentation pathway for this compound.
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound, grounded in the established spectral characteristics of the quinazoline-2,4-dione chemical class. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery.
References
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]
-
A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. Royal Society of Chemistry. [Link]
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]
-
Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthetic Quinazoline Compounds
For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility and biological versatility of this privileged structure are, however, intrinsically linked to a critical analytical challenge: ensuring its purity. Impurities, arising from unreacted starting materials, side-products, or degradation, can significantly impact the safety, efficacy, and regulatory approvability of a drug candidate.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of synthetic quinazoline compounds. We will delve into the causality behind methodological choices, compare HPLC with advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide actionable, field-proven protocols. Every recommendation is grounded in the principles of scientific integrity, ensuring that the described methods are self-validating systems for robust and reliable impurity profiling.
The Criticality of Purity in Quinazoline-Based Drug Candidates
Quinazoline derivatives, such as the blockbuster oncology drugs Gefitinib, Erlotinib, and Lapatinib, often feature complex substitution patterns. Their multi-step syntheses can introduce a variety of process-related impurities, including isomers, N-oxide derivatives, and products of incomplete reactions or side-reactions.[1][2] Furthermore, the quinazoline core can be susceptible to degradation under stress conditions like acid, base, oxidation, and photolysis, leading to the formation of new impurities during storage or formulation.[3][4]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances.[1] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities, often at levels below 0.1%.
Comparative Analysis of Chromatographic Techniques for Quinazoline Purity
While traditional HPLC remains a workhorse in many quality control laboratories, advancements in liquid chromatography offer significant improvements in speed, resolution, and sensitivity. This section compares the performance of conventional HPLC with UPLC and the expanded capabilities of LC-MS for the analysis of a representative quinazoline compound, Gefitinib.
Data Presentation: A Quantitative Comparison
The following table summarizes the typical performance characteristics of HPLC, UPLC, and LC-MS methods for the purity analysis of a synthetic quinazoline, using Gefitinib and its known impurities as a model.
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-UPLC | Method C: UPLC-MS/MS |
| Column | C18, 5 µm, 4.6 x 250 mm[5] | C18, 1.7 µm, 2.1 x 100 mm[6] | C18, 1.7 µm, 2.1 x 100 mm[6] |
| Mobile Phase | Isocratic: Acetonitrile:Ammonium Acetate Buffer[5] | Gradient: Acetonitrile and 0.1% Formic Acid in Water[6] | Gradient: Acetonitrile and 0.1% Formic Acid in Water[6] |
| Flow Rate | 1.0 mL/min[5] | 0.4 mL/min[6] | 0.4 mL/min[6] |
| Typical Run Time | ~30-45 minutes[7] | ~10-15 minutes[6] | ~10-15 minutes[6] |
| Resolution | Good for major impurities[5] | Excellent for trace and isomeric impurities | Excellent, with mass-based confirmation |
| Sensitivity (LOD/LOQ) | ~0.01-0.03 µg/mL[5] | Substantially lower than HPLC | Picogram to femtogram levels |
| Key Advantage | Robust, widely available, established methods | High throughput, superior resolution, reduced solvent use | Unambiguous impurity identification and structural elucidation[7] |
| Key Disadvantage | Longer run times, may not resolve all minor impurities | Requires specialized high-pressure instrumentation | Higher cost, matrix effects can influence ionization |
Diving Deeper: The "Why" Behind the Method
Expertise & Experience in Method Selection:
-
HPLC: The choice of a longer C18 column with a larger particle size (5 µm) in traditional HPLC is a classic approach favoring robustness and broad applicability.[5] The isocratic mobile phase, often a buffered aqueous solution with acetonitrile, provides stable and reproducible separations, which is ideal for routine quality control where the impurity profile is well-established.[5] However, this simplicity comes at the cost of longer analysis times and potentially co-eluting minor impurities.
-
UPLC: The transition to UPLC leverages sub-2 µm particle columns, which dramatically increases separation efficiency. This allows for faster flow rates and shorter columns without sacrificing, and often improving, resolution.[6] The use of a gradient elution, starting with a higher aqueous composition and ramping up the organic solvent, is crucial for resolving impurities with a wide range of polarities, from early-eluting starting materials to late-eluting dimeric byproducts. This high-resolution capability is indispensable during process development and for complex impurity profiles.
-
LC-MS: Coupling UPLC with mass spectrometry, particularly tandem MS (MS/MS), is the gold standard for impurity identification. While UV detection provides quantitative data based on chromophores, MS provides mass-to-charge ratio information, allowing for the determination of molecular weights of unknown impurities.[7] The fragmentation patterns generated in MS/MS experiments can provide definitive structural information, which is critical for meeting regulatory requirements for impurity characterization.[7]
Visualizing the Process: Impurity Profiling Workflow
The following diagram illustrates a comprehensive workflow for the purity analysis of synthetic quinazoline compounds, integrating chromatographic separation with mass spectrometric identification.
Caption: A typical workflow for the purity analysis and impurity identification of synthetic quinazolines.
Common Impurities in Quinazoline Synthesis
Understanding the synthetic route is key to anticipating potential impurities. Many medicinally important quinazolines are synthesized via methods like the Niementowski reaction or multi-component reactions involving 2-aminobenzonitriles or 2-aminobenzophenones.[8][9][10]
The diagram below illustrates the general structure of a quinazoline core and highlights potential sites for common process-related impurities.
Caption: Common types of impurities related to the synthesis and degradation of quinazoline compounds.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Purity Assessment of Gefitinib
This protocol is adapted for routine quality control of Gefitinib bulk drug.[5][11]
1. Instrumentation and Columns:
-
HPLC system with a PDA detector.
-
Inertsil ODS-3V column (250 x 4.6 mm, 5 µm particle size).[5]
2. Mobile Phase Preparation:
-
Prepare a 130 mM ammonium acetate buffer and adjust the pH to 5.0 with acetic acid.
-
The mobile phase is a mixture of the ammonium acetate buffer and acetonitrile in a 63:37 (v/v) ratio.[5]
-
Filter and degas the mobile phase prior to use.
3. Sample Preparation:
-
Accurately weigh and dissolve the Gefitinib sample in the mobile phase to a final concentration of 1 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
5. Analysis:
-
Inject the sample and record the chromatogram for at least 30 minutes.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study of a Quinazoline Compound
This protocol outlines a general procedure for conducting forced degradation studies to establish the stability-indicating nature of a purity method, based on studies of Gefitinib.[3][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of the quinazoline compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl and heat at 65°C for 2 hours. Neutralize with 1N NaOH before injection.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and heat at 65°C for 2 hours. Neutralize with 1N HCl before injection.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature for 2 hours.[3]
-
Thermal Degradation: Heat the solid drug substance at 65°C for 24 hours.[3] Then prepare a solution for injection.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines. Then prepare a solution for injection.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method alongside an unstressed control sample.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Trustworthiness: A Self-Validating System
The robustness of any analytical method lies in its validation. A comprehensive method validation protocol for a quinazoline purity analysis should, in accordance with ICH guidelines, include the following parameters:
-
Specificity: Demonstrated through forced degradation studies and analysis of blank samples (diluent) and known impurities. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Assessed over a range of concentrations (e.g., from the reporting limit to 120% of the specification limit for each impurity) to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Determined by spiking the drug substance with known amounts of impurities at different concentration levels and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
By rigorously validating the analytical method against these parameters, a self-validating system is established, ensuring the trustworthiness and reliability of the purity data generated.
Conclusion: Selecting the Optimal Analytical Strategy
The choice between HPLC, UPLC, and LC-MS for the purity analysis of synthetic quinazoline compounds depends on the specific requirements of the analytical task.
-
For routine quality control of a well-characterized drug substance with a known impurity profile, a validated HPLC method provides a robust and cost-effective solution.
-
In a drug development setting, where speed, resolution, and the detection of trace-level impurities are paramount, UPLC is the superior choice, offering significant gains in throughput and analytical performance.
-
For the definitive identification and structural elucidation of unknown impurities, a crucial step in regulatory submissions and for ensuring drug safety, LC-MS is an indispensable tool.
By understanding the principles behind each technique and implementing rigorous, validated protocols, researchers and drug development professionals can ensure the purity, safety, and efficacy of their synthetic quinazoline compounds, paving the way for the successful development of novel therapeutics.
References
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-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Retrieved from [Link]
-
Reddy, B. P., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Lapatinib Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Ramesh, T., & Rao, P. (2012). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Journal of Pharmacy Research, 5(8), 4345-4349.
-
SciTechnol. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Retrieved from [Link]
-
Wang, Z., et al. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. RSC Advances, 8(63), 36083-36093. Retrieved from [Link]
-
Reddy, B. P., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. Retrieved from [Link]
-
Shaikh, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 515-535. Retrieved from [Link]
-
Veeprho. (n.d.). Lapatinib Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatogram of gefitinib spiked with 25 ppm of each impurity. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. Retrieved from [Link]
-
ResearchGate. (2025). Isolation, Characterization, and Structural Assessment of Novel Isomeric Dimer Impurities Discovered During the Manufacture of Lapatinib Ditosylate Using Preparative HPLC, HRMS, and NMR Techniques. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Retrieved from [Link]
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Maiden, T. M., et al. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(40), 14342-14346. Retrieved from [Link]
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Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Retrieved from [Link]
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Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Lapatinib-impurities. Retrieved from [Link]
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SynZeal. (n.d.). Lapatinib Impurities. Retrieved from [Link]
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ProQuest. (n.d.). A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent. Retrieved from [Link]
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National Institutes of Health. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]
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Frontiers. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
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Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
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Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Novel Analytical Method Development, Validation and Stability Study of Anticancer Drug Erlotinib in Tablet Dosage Form by RP-UFLC. Retrieved from [Link]
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MDPI. (n.d.). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparing Boc and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone technique, enabling the creation of peptides for a vast array of applications, from fundamental research to the development of novel therapeutics. The success of this methodology is critically dependent on the choice of protecting group strategy for the α-amino group of the amino acids. Two strategies have dominated the field for decades: the classic tert-butyloxycarbonyl (Boc) protection and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach.
This guide provides a comprehensive, in-depth comparison of these two seminal strategies. As Senior Application Scientists, our goal is to move beyond a simple list of pros and cons, and instead, delve into the causality behind experimental choices, providing you with the field-proven insights necessary to select the optimal strategy for your specific synthetic challenge.
The Core Principle: Orthogonality in Peptide Synthesis
At the heart of SPPS lies the principle of orthogonal protection.[1] This strategy utilizes protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain with high fidelity.[2] A successful SPPS strategy requires a temporary protecting group for the Nα-amino group, which is removed at each cycle, and "permanent" protecting groups for the reactive side chains of the amino acids, which are removed at the end of the synthesis during the final cleavage from the solid support.
The fundamental difference between the Boc and Fmoc strategies lies in their distinct orthogonal schemes, which dictate the reagents, reaction conditions, and ultimately, the scope and limitations of each method.
A Tale of Two Chemistries: Boc vs. Fmoc
The Boc/Bzl Strategy: The Robust Workhorse
The Boc strategy, pioneered by R.B. Merrifield, was the foundation of SPPS.[3] It relies on a graduated acid lability scheme.
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA).[3]
-
Side-Chain Protection: Typically benzyl (Bzl)-based ethers, esters, and carbamates, which are stable to TFA but are cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4]
This "quasi-orthogonal" system, where both protecting groups are acid-labile but at different strengths, has proven to be incredibly robust, particularly for the synthesis of long and complex peptides.[4]
The Fmoc/tBu Strategy: The Milder Alternative
Developed as a milder alternative to the harsh conditions of the Boc/Bzl strategy, the Fmoc approach utilizes a different chemical orthogonality.[][6]
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][]
-
Side-Chain Protection: Primarily tert-butyl (tBu)-based protecting groups, which are stable to piperidine but are cleaved by moderate acids like TFA.[][]
This truly orthogonal system, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), offers significant advantages in terms of compatibility with sensitive functionalities and amenability to automation.[6][]
Head-to-Head Comparison: Performance and Applications
The choice between Boc and Fmoc chemistry is not merely a matter of preference but a strategic decision based on the specific characteristics of the target peptide.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | 50% TFA in DCM[3] | 20% Piperidine in DMF[] |
| Final Cleavage | Anhydrous HF or TFMSA[4] | TFA with scavengers[8] |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[4] | Fully orthogonal (base vs. acid lability)[] |
| Typical Crude Purity | 75-85% for standard peptides. Can be higher for hydrophobic sequences.[9] | 70-90% for standard peptides.[9] |
| Common Impurities | Truncated & deletion sequences, incomplete deprotection of Bzl groups, alkylation of sensitive residues.[9] | Deletion sequences, aspartimide formation, piperidine adducts, dibenzofulvene adducts.[9] |
| Advantages | - Effective for long and "difficult" hydrophobic sequences prone to aggregation.[2][10]- Acidic deprotection helps to disrupt secondary structures and improve solvation.[2] | - Milder deprotection conditions are compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[6]- Readily automated and amenable to high-throughput synthesis.[11]- Avoids the use of highly corrosive and hazardous HF.[6] |
| Disadvantages | - Harsh final cleavage conditions can degrade sensitive residues.[6]- Requires specialized, HF-resistant equipment.[4]- Corrosive reagents pose safety concerns.[11] | - Aggregation can be a significant issue for hydrophobic or β-sheet-forming sequences.[12]- Potential for side reactions like aspartimide formation and piperidine adducts.[9] |
Experimental Data: A Glimpse into Performance
While direct, side-by-side comparisons of the same peptide synthesized by both methods are not abundant in the literature, we can infer performance from available data.
Synthesis of "Difficult" Sequences
For sequences prone to aggregation, such as hydrophobic peptides or those with a tendency to form β-sheets, the Boc strategy often provides a significant advantage. The repetitive TFA deprotection steps protonate the N-terminus of the growing peptide chain, disrupting inter-chain hydrogen bonding and improving solvation, which can lead to higher purity of the crude product.[2] For example, in the synthesis of hydrophobic transmembrane peptides, Boc-based SPPS has been shown to yield a product where Fmoc-based strategies failed to produce any desired peptide.[10]
A study on the synthesis of four different hydrophobic "difficult sequence" peptides (VAVAG, VIVIG, QVGQVELG, and VQAAIDYING) using both Boc and Fmoc chemistry on a specialized resin support demonstrated that both methods could yield peptides of high homogeneity, suggesting that with optimized conditions, challenges can be overcome in both strategies.[13]
Synthesis of Proline-Containing Peptides
Proline's unique cyclic structure can present challenges in SPPS. A head-to-head comparison of Boc-L-proline and Fmoc-L-proline in SPPS highlights the trade-offs:
| Metric | Boc-L-proline | Fmoc-L-proline |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences | ~70-95% (highly sequence-dependent) |
| Overall Yield (%) | ~20-50% | ~30-60% |
| Coupling Efficiency | Generally high | Can be challenging, may require double coupling |
| Data adapted from a comparative guide on Boc-L-proline and Fmoc-L-proline in SPPS.[14] |
The acidic deprotection in the Boc strategy can help mitigate aggregation issues that may arise in proline-rich sequences.
Experimental Workflows: A Visual Guide
To better understand the practical differences between the two methodologies, the following diagrams illustrate the cyclical nature of each synthesis.
Caption: The cyclical workflow of Boc-SPPS, characterized by acidic deprotection and neutralization steps.
Caption: The streamlined cyclical workflow of Fmoc-SPPS, featuring a base-labile deprotection step.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for manual Boc and Fmoc solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, scale, and available equipment.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2-5 minutes.[3]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents).[3]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test (a negative result indicates complete coupling).
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Carefully transfer the resin to a specialized HF-resistant apparatus.
-
Add scavengers (e.g., anisole) to the resin.[15]
-
Distill anhydrous HF into the reaction vessel at low temperature.
-
Allow the cleavage reaction to proceed for 1-2 hours at 0°C.[15]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 1-2 hours with gentle agitation.[16]
-
Drain the solvent.
-
-
Nα-Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, 2.9-4.5 equivalents) in DMF.[16]
-
Add a hindered base like DIEA (6-10 equivalents) to the activated amino acid solution.[16]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Cycle:
-
Repeat steps 2-3 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[8]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[16]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and well-established methodologies for peptide synthesis. The choice between them is a critical decision that should be guided by the specific properties of the target peptide and the available resources.
The Fmoc strategy has rightfully become the method of choice for routine peptide synthesis. Its milder reaction conditions, compatibility with a wide range of sensitive functionalities, and amenability to automation make it a versatile and efficient approach for a broad spectrum of peptides.[6]
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an indispensable tool in the peptide chemist's arsenal. For the synthesis of long, complex, and particularly hydrophobic peptides prone to aggregation, the Boc approach often provides a more robust and successful route to the desired product.[2][10]
Ultimately, a thorough understanding of the underlying chemical principles and practical considerations of both Boc and Fmoc SPPS is paramount for any researcher, scientist, or drug development professional in the field. This knowledge empowers the informed decision-making necessary to successfully navigate the challenges of peptide synthesis and achieve the desired target molecule with high purity and yield.
References
- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Benchchem. Accessed January 11, 2026.
- A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries. Benchchem. Accessed January 11, 2026.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. Accessed January 11, 2026.
- Peptide Synthesis - FAQ. AAPPTEC. Accessed January 11, 2026.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Published December 13, 2007.
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Published July 2013.
- Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. PubMed. Accessed January 11, 2026.
- tBoc and Fmoc Peptide Synthesis Protocol. Scribd. Published November 22, 2016.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem. Accessed January 11, 2026.
- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem. Accessed January 11, 2026.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Accessed January 11, 2026.
- A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides. Benchchem. Accessed January 11, 2026.
- Advances in Fmoc solid‐phase peptide synthesis. PMC. Accessed January 11, 2026.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Accessed January 11, 2026.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Accessed January 11, 2026.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem. Accessed January 11, 2026.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Accessed January 11, 2026.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Published March 4, 2020.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. Accessed January 11, 2026.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Published June 5, 2023.
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. Accessed January 11, 2026.
- (PDF) Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support.
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"biological activity of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione vs analogs"
In the landscape of medicinal chemistry, the quinazoline-2,4-dione scaffold stands out as a privileged structure, serving as the foundation for a diverse array of biologically active compounds.[1][2][3] While Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is a key intermediate in the synthesis of novel pharmaceuticals, this guide delves into the comparative biological activities of its more complex analogs, which have shown significant promise in various therapeutic areas.[4] This document will provide researchers, scientists, and drug development professionals with an in-depth analysis of the structure-activity relationships (SAR), experimental validation, and therapeutic potential of these fascinating molecules.
The Quinazoline-2,4-dione Core: A Versatile Scaffold
The quinazoline-2,4-dione core is a bicyclic heterocyclic system that offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The core structure itself is a key element for interaction with various biological targets. The versatility of this scaffold has led to the development of compounds with a wide spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2][3][5]
Comparative Biological Activities of Quinazoline-2,4-dione Analogs
The true potential of the quinazoline-2,4-dione scaffold is realized through the strategic attachment of various functional groups at the N-1 and N-3 positions, as well as on the benzene ring. These modifications significantly influence the compound's interaction with specific biological targets.
Antibacterial Activity: Targeting Bacterial DNA Gyrase
A significant class of quinazoline-2,4-dione analogs has been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][6][7] These compounds often mimic the action of fluoroquinolone antibiotics, offering a potential avenue to combat bacterial resistance.[1][6]
Key Structural Features for Antibacterial Activity:
-
Substitutions at N-1 and N-3: The nature of the substituents at these positions is critical for antibacterial potency. For instance, the introduction of triazole moieties at both the 1- and 3-positions has been shown to confer broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings can enhance the binding affinity to the target enzymes.
Table 1: Comparative Antibacterial Activity of Quinazoline-2,4-dione Analogs
| Compound/Analog | Target Organism(s) | Mechanism of Action | Reported Activity (e.g., MIC, Inhibition Zone) | Reference |
| Compound 13 (with triazole moieties) | Staphylococcus aureus, Escherichia coli | DNA Gyrase/Topoisomerase IV Inhibition | Moderate to potent, with inhibition zones comparable to reference drugs against E. coli.[1] | [1] |
| Compound 15 | Gram-positive and Gram-negative strains | DNA Gyrase/Topoisomerase IV Inhibition | Broad bioactive spectrum.[1] | [1] |
| 3-Hydroxyquinazoline-2,4-diones | E. coli | DNA Gyrase Inhibition | Excellent potency against E. coli gyrase.[8] | [8] |
| Acylthiourea and Pyrazole Derivatives | S. aureus, B. subtilis | DNA Gyrase Inhibition | Significant inhibition of S. aureus DNA gyrase.[9] | [9] |
Antifungal Activity: Inhibition of Chitin Synthase
Certain quinazoline-2,4-dione derivatives have emerged as potent inhibitors of chitin synthase (CHS), an essential enzyme for fungal cell wall integrity.[10][11] This specific mode of action makes them attractive candidates for the development of selective antifungal agents with potentially lower toxicity to humans.[11]
Key Structural Features for Antifungal Activity:
-
N-1 Methylation: A methyl group at the N-1 position appears to be a common feature in potent chitin synthase inhibitors.[10][11]
-
N-3 Side Chain: The nature of the substituent at the N-3 position, often an acetamido-linked amino acid, is crucial for inhibitory activity.[10]
Table 2: Comparative Antifungal Activity of Quinazoline-2,4-dione Analogs
| Compound/Analog | Target Enzyme | Target Organism(s) | Reported Activity (IC50/MIC) | Reference |
| Compound 7 (acetamido acid derivative) | Chitin Synthase (CHS) | Aspergillus fumigatus | IC50 of 0.166 mmol/L against CHS.[10] | [10] |
| Compound 5c (1-methyl-3-substituted) | Chitin Synthase (CHS) | Various fungi | IC50 of 0.08 mmol/L against CHS.[11] | [11] |
| Compounds 5g, 5l, 5o | Not specified | Aspergillus flavus | 16-fold stronger activity than fluconazole.[11] | [11] |
Anticancer Activity: Targeting Key Signaling Pathways
The quinazoline-2,4-dione scaffold has been extensively explored in oncology, leading to the discovery of inhibitors of various cancer-related targets, including PARP enzymes and the Wnt signaling pathway.[5][12]
-
PARP Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair.[12] These inhibitors have shown IC50 values in the nanomolar range for PARP-1.[12]
-
Wnt Pathway Inhibition: A series of quinazoline-2,4-diones have been developed as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers.[5] Medicinal chemistry efforts have led to lead compounds with improved pharmacokinetic profiles and in vivo efficacy in glioblastoma models.[5]
Experimental Methodologies
The biological evaluation of these quinazoline-2,4-dione analogs involves a range of standard and specialized assays.
Antibacterial Susceptibility Testing
A common method to assess antibacterial activity is the Agar Well Diffusion Method .
Protocol: Agar Well Diffusion Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with the bacterial inoculum.
-
Well Creation: Sterile wells are punched into the agar using a cork borer.
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Workflow: Antibacterial Activity Screening
Caption: Workflow for the agar well diffusion antibacterial assay.
Enzyme Inhibition Assays
To determine the specific molecular target of a compound, enzyme inhibition assays are crucial. For example, a Chitin Synthase Inhibition Assay .
Protocol: Chitin Synthase Inhibition Assay
-
Enzyme Preparation: Chitin synthase is isolated and purified from a relevant fungal source.
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the purified enzyme, the substrate (UDP-N-acetylglucosamine), and the necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound are added to the wells. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at an optimal temperature for a specific period.
-
Quantification of Product: The amount of chitin formed is quantified. This can be done using various methods, such as radiolabeling the substrate and measuring the incorporated radioactivity, or by colorimetric methods.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: Wnt Pathway Inhibition
Caption: Simplified Wnt signaling pathway and potential points of inhibition by quinazoline-2,4-dione analogs.
Conclusion and Future Directions
The quinazoline-2,4-dione scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its analogs underscore the importance of continued structure-activity relationship studies. While significant progress has been made in identifying potent antibacterial, antifungal, and anticancer compounds, further research is needed to optimize their pharmacokinetic and safety profiles for clinical development. The use of the core intermediate, this compound, will undoubtedly continue to facilitate the synthesis and exploration of novel analogs with enhanced potency and selectivity.
References
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A Senior Application Scientist's Guide to In Vitro Evaluation of Quinazoline-2,4-dione Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Among these, the quinazoline-2,4-dione moiety stands out as a "privileged scaffold," consistently appearing in compounds with significant therapeutic potential.
This guide provides a comparative analysis of in vitro assay results for various quinazoline-2,4-dione derivatives, grounded in recent experimental data. We will dissect their performance as anticancer, antimicrobial, and specific enzyme-inhibiting agents, explain the causality behind the chosen experimental assays, and provide detailed protocols to ensure the reproducibility and validation of these findings in your own research.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinazoline-2,4-diones have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell signaling and survival. The most common in vitro method to assess this is through cytotoxicity assays on various cancer cell lines.
The foundational assay for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay provides a quantitative measure of cell viability. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, measured via spectrophotometry, is directly proportional to the number of viable cells. The primary endpoint of this assay is the IC50 value—the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the cytotoxic activity of various quinazoline-2,4-dione derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Series/Derivative | Target Cell Line | IC50 (µM) | Key Structural Features / Target | Reference |
| Compound 11 | MX-1 (Breast) | 3.02 | PARP-1/2 Inhibitor | [3] |
| Compound 10 | MX-1 (Breast) | < 3.12 | PARP-1/2 Inhibitor | [3] |
| Compound 8a | MCF-7 (Breast) | 15.85 | EGFR Inhibitor | [4] |
| Compound 8a | SW480 (Colon) | 17.85 | EGFR Inhibitor | [4] |
| Compound 4 | Caco-2 (Colon) | 23.31 | AKT Inhibitor | [5] |
| Compound 4 | HepG2 (Liver) | 53.29 | AKT Inhibitor | [5] |
| Compound 7 | MDA-MB-231 (Breast) | 8.79 | EGFR Inhibitor | [6] |
| Compound 6 | MDA-MB-231 (Breast) | 10.62 | EGFR Inhibitor | [6] |
| Compound 13e | SKLU-1 (Lung) | 9.48 | Not Specified | [7] |
| Compound 6d | NCI-H460 (Lung) | 0.789 | EGFR Inhibitor | [8] |
Expert Analysis: The data clearly demonstrates that the anticancer activity is highly dependent on the specific substitutions on the quinazoline-2,4-dione core. For instance, derivatives designed as PARP inhibitors (Compounds 10, 11) show potent activity in the low micromolar range.[3] Similarly, derivatives targeting the Epidermal Growth Factor Receptor (EGFR) exhibit significant cytotoxicity, with compound 6d showing a particularly potent sub-micromolar GI50 value against a lung cancer cell line.[8] This highlights the success of rational drug design in tuning the scaffold for specific oncological targets.
Workflow for In Vitro Anticancer Screening
The process of identifying and characterizing potential anticancer compounds follows a logical and systematic workflow.
Caption: Workflow for screening quinazoline-2,4-dione derivatives for anticancer activity.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinazoline-2,4-dione derivatives have shown promise in this area, with some acting as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolones.[1][9]
The initial screening of antimicrobial activity is typically performed using diffusion methods, such as the Agar Well Diffusion Method . This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth. A standardized microbial inoculum is spread over an agar plate, and wells are punched into the agar. The test compound is placed in the well, and the plate is incubated. If the compound is effective, it will diffuse into the agar and create a clear "zone of inhibition" around the well where the microorganism cannot grow. The diameter of this zone is proportional to the compound's activity.
For a more quantitative measure, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are performed.[10] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death.
Comparative Antibacterial Activity
| Compound Series/Derivative | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 13 | Escherichia coli | 65 | - | Triazole moieties at N-1 and N-3 |[1] | | Compound 14a | Staphylococcus aureus | 70 | - | Oxadiazole moiety |[1] | | Compound 14b | Staphylococcus aureus | 75 | - | Thiadiazole moiety |[1] | | Compound 2b | S. haemolyticus | 10 | 13 | Thia/tri/tetr-azocine moiety |[11] | | Compound 2c | S. aureus | 11 | - | Thia/tri/tetr-azocine moiety |[11] | | Compound 3a | S. aureus | - | 10 | Acylthiourea/amide/dithiolan-4-one |[12] | | Compound 4d | S. aureus | - | 11 | Phenylthiazolidin-4-one |[12] |
Expert Analysis: The antibacterial efficacy is strongly influenced by the heterocyclic systems integrated into the quinazoline-2,4-dione nucleus. The incorporation of triazole, oxadiazole, or eight-membered nitrogen heterocycles (azocines) appears essential for activity.[1][12] Notably, compounds 2b and 2c demonstrated promising activity against Gram-positive bacteria, with MIC values as low as 10-11 mg/mL.[11] This suggests that molecular hybridization—combining the quinazoline-2,4-dione scaffold with other known bioactive moieties—is a fruitful strategy for developing novel antibacterial agents.
III. Specific Enzyme Inhibition: Elucidating the Mechanism of Action
The broad biological activities observed for quinazoline-2,4-diones are often rooted in their ability to selectively inhibit specific enzymes. Understanding this interaction is crucial for optimizing lead compounds and predicting potential therapeutic applications.
A. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a tyrosine kinase that is frequently overexpressed in various cancers, including non-small-cell lung cancer (NSCLC).[8][13] Its abnormal signaling promotes uncontrolled cell proliferation.[8] The quinazoline core is a well-established scaffold for EGFR inhibitors, with drugs like gefitinib and erlotinib being prime examples.[13][14] However, resistance often develops, primarily through mutations like T790M and C797S.[13][15]
Recent research has focused on developing quinazoline-2,4-dione derivatives that can overcome this resistance. Some function as allosteric inhibitors, binding to a site other than the ATP-binding pocket, making them effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[13][15]
Caption: Inhibition of EGFR signaling by a quinazoline-2,4-dione derivative.
B. Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[16][17] The 3-hydroxy-1H-quinazoline-2,4-dione scaffold has been identified as a potent and selective inhibitor of these isoforms, while showing little activity against cytosolic CAs (I and II), which reduces potential side effects.[16][17]
| Compound Derivative | Target Enzyme | Ki (nM) | Selectivity Profile | Reference |
| Series 1-29 | hCA IX | Nanomolar range | Selective vs hCA I & II | [16][17] |
| Series 1-29 | hCA XII | Nanomolar range | Selective vs hCA I & II | [16][17] |
| Compound 4d | hCA-II | 14.25 µM (Ki) | Competitive Inhibitor | [18][19] |
Expert Analysis: The discovery of quinazoline-2,4-diones as selective inhibitors of tumor-associated CAs is a significant finding. Derivatives showing nanomolar activity against hCA IX and XII, coupled with a lack of inhibition of off-target cytosolic isoforms, represent promising leads for developing novel anticancer therapies that target the tumor microenvironment.[16][17]
C. Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP-1 is a key enzyme in the DNA repair process, making it a valuable target for anticancer drugs, especially in combination with DNA-damaging agents.[20] Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as highly potent PARP-1/2 inhibitors, with IC50 values in the nanomolar range.[3][20] These compounds have been shown to strongly potentiate the cytotoxicity of agents like temozolomide (TMZ) in xenograft tumor models, demonstrating their potential in combination chemotherapy.[3]
IV. Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used for in vitro evaluation must be robust and well-defined.
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 value of a test compound against an adherent cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the quinazoline-2,4-dione derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Agar Well Diffusion for Antibacterial Screening
This protocol provides a method for the initial screening of antibacterial activity.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well. Also include a positive control (a standard antibiotic) and a negative control (solvent only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.
Conclusion and Future Directions
The in vitro data compellingly supports the quinazoline-2,4-dione scaffold as a versatile and potent platform for drug discovery. Its derivatives have demonstrated significant activity against cancer cells and pathogenic bacteria through the targeted inhibition of key enzymes like EGFR, PARP, and carbonic anhydrases. The structure-activity relationship studies consistently show that the biological effect can be finely tuned by modifying the substituents at various positions on the quinazoline ring.[1][2][21]
Future research should focus on optimizing lead compounds to enhance their potency and selectivity, thereby improving their therapeutic index. Further exploration of their mechanisms of action, particularly against drug-resistant cancer cell lines and bacterial strains, will be critical for advancing these promising derivatives toward clinical application.
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A Senior Application Scientist's Guide to Bioconjugation Linkers: A Comparative Analysis
In the intricate landscape of biopharmaceutical development and molecular research, the covalent attachment of molecules—a process known as bioconjugation—is a cornerstone technology. From the targeted delivery of potent cancer therapeutics via antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for cellular imaging, the success of these sophisticated applications hinges on the chemical bridge that joins the biomolecule to its partner: the linker. This guide provides an in-depth, objective comparison of different linker technologies, grounded in experimental principles to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Lynchpin of Bioconjugation: Understanding the Role of the Linker
A linker is far more than a simple molecular tether. Its chemical identity dictates the stability, reactivity, and even the biological activity of the resulting bioconjugate. The choice of linker can profoundly impact the therapeutic index of an ADC, the signal-to-noise ratio in a diagnostic assay, or the structural integrity of an immobilized enzyme. Therefore, a deep understanding of the available linker chemistries is paramount.
Linkers can be broadly classified into two major categories: non-cleavable and cleavable . Non-cleavable linkers provide a stable, permanent connection, releasing the payload only upon the complete degradation of the parent biomolecule (e.g., an antibody in the lysosome).[][2][][4] In contrast, cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of endosomes, the presence of specific enzymes, or a reducing intracellular environment.[][2][][5]
A Comparative Look at Common Bioconjugation Chemistries
The selection of a linker is intrinsically tied to the functional groups available on the biomolecules to be conjugated. Here, we compare the most prevalent and impactful linker chemistries.
Amine-Reactive Linkers: The Workhorse of Bioconjugation
The abundance of primary amines on the side chains of lysine residues and the N-terminus of proteins makes them a frequent target for bioconjugation.[6][7]
-
N-Hydroxysuccinimide (NHS) Esters: These are among the most widely used amine-reactive reagents.[6][7][8] They react with primary amines at a mildly alkaline pH (7.5-8.5) to form a stable amide bond.[6] While highly efficient, a key consideration is the potential for multiple labeling sites on a single protein, which can lead to heterogeneous products.[5]
Thiol-Reactive Linkers: Precision and Stability
Cysteine residues, with their sulfhydryl (-SH) groups, offer a more specific target for conjugation due to their lower abundance compared to lysines.
-
Maleimides: These linkers exhibit high selectivity for sulfhydryl groups, forming a stable thioether bond.[6] The reaction is most efficient at a pH range of 6.5-7.5.[9] However, the stability of the resulting thioether bond can be a concern in vivo, as it can undergo a retro-Michael reaction, leading to premature payload release.
"Click Chemistry": The Advent of Bioorthogonality
"Click chemistry" encompasses a class of reactions that are highly efficient, selective, and biocompatible, occurring without interfering with native biological processes.[10][][12]
-
Azide-Alkyne Cycloadditions: The copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are prime examples of click chemistry.[10][] These reactions form a highly stable triazole ring.[13] SPAAC has the advantage of being copper-free, making it particularly suitable for applications in living systems.[10] The high specificity and reaction rates of these "bioorthogonal" reactions allow for precise control over the conjugation site.[14]
Enzymatic Ligation: Site-Specific and Biocompatible
Enzymatic methods offer unparalleled specificity in bioconjugation.
-
Sortase-Mediated Ligation (SML): This technique utilizes the transpeptidase sortase A (SrtA) from Staphylococcus aureus.[15][16] SrtA recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine, subsequently ligating it to a molecule containing an N-terminal oligoglycine motif.[15][17] This method allows for the site-specific and stoichiometric conjugation of proteins and other molecules.[18][19]
Visualizing the Chemistries: Reaction Mechanisms
To better understand the covalent bond formation, the following diagrams illustrate the core reaction mechanisms of these key linker technologies.
Figure 1: NHS Ester reaction with a primary amine.
Figure 2: Maleimide reaction with a sulfhydryl group.
Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Figure 4: Sortase-Mediated Ligation (SML).
Quantitative Comparison of Linker Characteristics
The choice of linker is a multi-parameter optimization problem. The following table summarizes key characteristics to guide the selection process.
| Linker Chemistry | Target Functional Group | pH Range | Reaction Speed | Bond Stability | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amine (-NH₂) | 7.5 - 8.5[6] | Moderate to Fast | High (Amide) | Readily available reagents, well-established protocols.[7] | Potential for heterogeneity, hydrolysis of NHS ester in aqueous solution.[9] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[9] | Fast | Moderate (Thioether) | High specificity for thiols.[6] | Potential for retro-Michael addition, hydrolysis at pH > 7.5.[9] |
| SPAAC (Click) | Azide (-N₃) & Alkyne | Physiological (7.4) | Very Fast[14] | Very High (Triazole)[13] | Bioorthogonal, high specificity, copper-free.[10] | Requires introduction of non-native functional groups. |
| Sortase Ligation | LPXTG & (Gly)n motifs | Physiological (7.4) | Slow to Moderate | High (Amide) | Site-specific, stoichiometric conjugation.[18][19] | Requires genetic engineering of proteins, enzyme cost. |
Experimental Protocols: A Practical Guide
To translate theory into practice, here are condensed, exemplary protocols for two common bioconjugation strategies.
Protocol 1: Two-Step Amine-to-Thiol Bioconjugation Using NHS-Ester-PEG-Maleimide
This protocol is ideal for conjugating an amine-containing protein to a thiol-containing molecule, such as a peptide.[20]
Objective: To conjugate Protein-NH₂ to Molecule-SH.
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH in an appropriate buffer
-
NHS-Ester-PEG-Maleimide crosslinker
-
Desalting column
Methodology:
-
Reaction of NHS Ester with Protein-NH₂:
-
Dissolve the NHS-Ester-PEG-Maleimide crosslinker in an organic solvent (e.g., DMSO) and add a 10- to 20-fold molar excess to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature. The causality here is to ensure sufficient reaction of the NHS ester with the primary amines on the protein before significant hydrolysis of the linker occurs.
-
-
Removal of Excess Crosslinker:
-
Pass the reaction mixture through a desalting column to remove non-reacted crosslinker. This step is critical to prevent the maleimide end of the free crosslinker from reacting with the Molecule-SH in the next step.
-
-
Reaction of Maleimide with Molecule-SH:
-
Immediately add the maleimide-activated protein to the Molecule-SH solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The maleimide-thiol reaction is highly specific and proceeds efficiently under these conditions.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted components.
-
Protocol 2: SPAAC-Mediated Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized fluorescent dye.
Objective: To fluorescently label Protein-N₃.
Materials:
-
Protein-N₃ in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-Dye (e.g., DBCO-Fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reaction Setup:
-
Dissolve the Cyclooctyne-Dye in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add a 2- to 5-fold molar excess of the Cyclooctyne-Dye to the Protein-N₃ solution. The use of a molar excess drives the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. The reaction kinetics of SPAAC are typically fast, but the optimal time and temperature may vary depending on the specific reactants.[10]
-
-
Purification:
-
Remove the excess, unreacted Cyclooctyne-Dye by size-exclusion chromatography or dialysis. This self-validating step ensures that the measured fluorescence is solely from the labeled protein.
-
Conclusion: Navigating the Future of Bioconjugation
The field of bioconjugation is in a constant state of evolution, with novel linker technologies continually emerging to address the demand for more stable, specific, and efficient bioconjugates.[21][22] The choice of a linker is a critical decision that requires a thorough understanding of the underlying chemistry and the specific demands of the application. By carefully considering the factors outlined in this guide—reactivity, stability, and the nature of the biomolecules involved—researchers can strategically design and synthesize bioconjugates with optimal performance, paving the way for the next generation of targeted therapeutics, advanced diagnostics, and powerful research tools.
References
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Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (URL: [Link])
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Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (URL: [Link])
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The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization - Crown Bioscience Blog. (URL: [Link])
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Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine - ACS Publications. (URL: [Link])
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Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Linkers for ADCs - NJ Bio, Inc. (URL: [Link])
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Recent Advances in ADCs - NJ Bio, Inc. (URL: [Link])
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Sortase-mediated protein ligation: a new method for protein engineering - PubMed. (URL: [Link])
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1,3-Disubstituted Quinazoline-2,4-diones
The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities. The strategic placement of substituents at the N-1 and N-3 positions offers a powerful tool to modulate the biological profile of these molecules, leading to the development of potent and selective agents for various therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,3-disubstituted quinazoline-2,4-diones, offering insights into the chemical nuances that drive their efficacy as anticancer, antibacterial, anticonvulsant, and anti-inflammatory agents.
The Quinazoline-2,4-dione Core: A Foundation for Diverse Bioactivity
The rigid, bicyclic structure of quinazoline-2,4-dione provides a stable platform for the precise orientation of functional groups in three-dimensional space. The two nitrogen atoms at positions 1 and 3 are key handles for chemical modification, allowing for the introduction of a wide array of substituents that can influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, dictate the molecule's interaction with its biological target, leading to a diverse range of pharmacological effects.
A Comparative Analysis of SAR Across Therapeutic Areas
The following sections delve into the specific SAR of 1,3-disubstituted quinazoline-2,4-diones for different biological activities, supported by experimental data from the literature.
Anticancer Activity: Targeting Proliferative Pathways
The quinazoline-2,4-dione scaffold has been extensively explored for the development of novel anticancer agents. The SAR studies in this area reveal that the nature of the substituents at N-1 and N-3 is critical for cytotoxic activity against various cancer cell lines.
A series of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their in vitro cytotoxicities against a panel of three human cancer cell lines.[1] Among these, compound 7 , with a 4-chlorobenzyl group on the piperazine ring, demonstrated the highest activity against HUH-7, MCF-7, and HCT-116 cell lines, with IC50 values of 2.5, 6.8, and 4.9 µM, respectively.[1] This suggests that an electron-withdrawing substituent on the N-3 side chain is favorable for anticancer potency.
In another study, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as PARP-1/2 inhibitors, which are crucial enzymes in DNA repair and a key target in cancer therapy.[2] These compounds exhibited potent inhibitory activity, highlighting the importance of a nitrogen-containing heterocycle at the N-3 position for this specific target.
Table 1: Anticancer Activity of Representative 1,3-Disubstituted Quinazoline-2,4-diones
| Compound | N-1 Substituent | N-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | H | 2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl | HUH-7 | 2.5 | [1] |
| MCF-7 | 6.8 | [1] | |||
| HCT-116 | 4.9 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of quinazoline-2,4-diones.
Antibacterial Activity: Targeting Bacterial Processes
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. 1,3-Disubstituted quinazoline-2,4-diones have emerged as a promising class of compounds with potent antibacterial activity. SAR studies indicate that the introduction of heterocyclic moieties at both the N-1 and N-3 positions is a key strategy for enhancing antibacterial efficacy.
In a study exploring quinazoline-2,4-dione derivatives as potential fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, it was found that compounds with triazole moieties at both the 1- and 3-positions of the quinazoline-2,4-dione backbone showed significant activity.[4] For instance, compound 13 in the study, which features triazole groups, displayed a broad bioactive spectrum against both Gram-positive and Gram-negative strains.[4] Another promising compound, 15 , also showed broad-spectrum activity.[4]
Table 2: Antibacterial Activity of Representative 1,3-Disubstituted Quinazoline-2,4-diones
| Compound | N-1 Substituent | N-3 Substituent | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
| 13 | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | Staphylococcus aureus | 9 | - | [4] |
| Escherichia coli | 15 | 65 | [4] |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
This method is used to assess the antimicrobial activity of a substance.
-
Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a known concentration of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Logical Flow for Antibacterial Activity Evaluation
Caption: Evaluation of antibacterial activity of quinazolinediones.
Anticonvulsant Activity: Modulating Neuronal Excitability
Quinazoline-2,4-diones have also been investigated for their anticonvulsant properties. The substituents at the N-1 and N-3 positions play a crucial role in modulating the activity of these compounds, likely by influencing their ability to cross the blood-brain barrier and interact with central nervous system targets.
A study comparing two series of 2,3-disubstituted quinazolin-4(3H)-ones revealed interesting SAR trends.[5] The "a" series, with an allyl group at the N-3 position, generally exhibited higher anticonvulsant activity compared to the "b" series, which had a benzyl group at the same position.[5] This was particularly evident when the substituent at the 2-position was an electron-donating group and had a bulkier nucleus.[5] This suggests that a smaller, more flexible substituent at N-3 might be beneficial for anticonvulsant activity.
Table 3: Anticonvulsant Activity of Representative 1,3-Disubstituted Quinazolin-4(3H)-ones
| Series | N-3 Substituent | R1 at C-2 | Activity Comparison | Reference |
| a | Allyl | p-Br-C6H4- | 1a > 1b | [5] |
| b | Benzyl | p-Br-C6H4- | [5] | |
| a | Allyl | C6H5- | 2a > 2b | [5] |
| b | Benzyl | C6H5- | [5] | |
| a | Allyl | p-CH3-O-C6H4- | 7a > 7b | [5] |
| b | Benzyl | p-CH3-O-C6H4- | [5] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
The PTZ model is a widely used preclinical screen for identifying compounds with potential anticonvulsant activity, particularly those that may be effective against absence seizures.
-
Animal Preparation: Use male Swiss albino mice, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
PTZ Injection: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).[6]
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and record the latency to the onset of clonic convulsions and the duration of seizures.
-
Protection Assessment: The ability of the test compound to prevent or delay the onset of PTZ-induced seizures is considered a measure of its anticonvulsant activity.
Decision Tree for Anticonvulsant Screening
Caption: Screening process for anticonvulsant quinazolinediones.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinazoline-2,4-diones have also shown promise as anti-inflammatory agents. The introduction of specific substituents at the N-1 and N-3 positions can influence their ability to inhibit key inflammatory mediators.
One study investigated guanidine derivatives of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones as NHE-1 inhibitors, which can play a role in inflammation. The results suggested that the introduction of a guanidine moiety to the 1,3-disubstituted quinazoline-2,4(1H,3H)-dione scaffold is a promising approach for developing anti-inflammatory agents. Furthermore, derivatives containing a conformationally rigid 5-amino-1,2,4-triazole, a "guanidine mimic," were found to be more active, suggesting that rigidity in this part of the molecule is favorable for activity.
Conclusion and Future Perspectives
The 1,3-disubstituted quinazoline-2,4-dione scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The ability to fine-tune the biological activity through strategic modifications at the N-1 and N-3 positions has been clearly demonstrated across a range of therapeutic areas. For anticancer activity, electron-withdrawing groups and heterocyclic moieties on the N-3 side chain appear beneficial. In the antibacterial realm, the presence of heterocyclic rings at both N-1 and N-3 is a key determinant of broad-spectrum activity. For anticonvulsant effects, smaller, flexible substituents at N-3 seem to enhance potency. Finally, for anti-inflammatory action, the incorporation of guanidine or rigid guanidine mimics is a promising strategy.
Future research in this area should focus on exploring a wider diversity of substituents at the N-1 and N-3 positions, including the use of computational modeling to guide the design of more potent and selective inhibitors. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action for these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the SAR of 1,3-disubstituted quinazoline-2,4-diones holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
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A Senior Application Scientist's Guide to Cytotoxicity Evaluation of Novel Quinazoline Compounds
Introduction: The Quinazoline Scaffold in Oncology and the Imperative for Rigorous Cytotoxicity Profiling
Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, most notably their potent anti-cancer effects.[1] Many quinazoline-based compounds have been developed as targeted chemotherapeutic agents, inhibiting key players in cancer progression such as dihydrofolate reductase (DHFR), topoisomerase, and various protein kinases like the epidermal growth factor receptor (EGFR).[2][3] Given the continuous emergence of novel quinazoline analogues from drug discovery pipelines, a robust and systematic evaluation of their cytotoxic potential is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cytotoxicity studies for this promising class of compounds. We will delve into the causality behind experimental choices, compare and contrast key assays, and provide detailed, field-proven protocols to ensure the generation of reliable and reproducible data.
Comparative Analysis of Core Cytotoxicity Assays
The initial assessment of a novel compound's anticancer potential hinges on its ability to kill or inhibit the proliferation of cancer cells. Several in vitro assays are available to quantify this cytotoxic effect. The choice of assay is critical and depends on the specific research question, the compound's potential mechanism of action, and the cell types involved. Here, we compare the three most widely adopted methods: MTT, LDH, and apoptosis-based assays.
| Assay | Principle | Advantages | Limitations | Best For |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][5][6] | Well-established, cost-effective, high-throughput, sensitive.[7] | Indirect measure of viability; can be affected by changes in cellular metabolism not related to cytotoxicity; formazan crystals are insoluble and require a solubilization step.[6][7] | Initial high-throughput screening of large compound libraries to determine IC50 values.[8] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membrane integrity.[9][10][11] | Direct measure of cell lysis (necrosis); non-radioactive; suitable for high-throughput screening.[10] | Less sensitive for detecting apoptosis, as membrane integrity can be maintained in early stages; background LDH from serum can interfere.[7] | Assessing compound-induced necrosis or late-stage apoptosis; useful for multiplexing with other assays.[12] |
| Apoptosis Assays (e.g., Annexin V, Caspase Activity) | Detects specific hallmarks of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) or the activation of executioner caspases (Caspase-3/7).[13][14] | Provides mechanistic insight into the mode of cell death; can distinguish between apoptosis and necrosis.[13] | More complex and expensive than MTT or LDH assays; may require specialized equipment (e.g., flow cytometer). | Elucidating the mechanism of action of lead compounds; confirming that cytotoxicity is mediated by apoptosis. |
Experimental Workflows and Detailed Protocols
A logical and well-defined experimental workflow is crucial for the successful evaluation of novel quinazoline compounds. The following diagram illustrates a typical screening cascade.
Caption: Potential signaling pathways modulated by novel quinazoline compounds.
Comparative Data of Novel Quinazoline Compounds
The following table presents hypothetical yet representative data from a cytotoxicity screen of novel quinazoline compounds against various cancer cell lines, with a standard chemotherapeutic agent for comparison.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Selectivity Index (Normal vs. Cancer Cells) |
| Novel Quinazoline A | 2.5 | 5.1 | 3.8 | >10 |
| Novel Quinazoline B | 15.2 | 22.5 | 18.9 | 2.5 |
| Novel Quinazoline C | 0.8 | 1.2 | 0.9 | >20 |
| Doxorubicin (Standard) | 0.5 | 0.9 | 0.7 | 1.5 |
Selectivity Index = IC50 in normal cells / IC50 in cancer cells. A higher index indicates greater selectivity for cancer cells.
Interpretation: In this example, "Novel Quinazoline C" demonstrates high potency, comparable to Doxorubicin, but with a significantly better selectivity index, suggesting it may have a wider therapeutic window. "Novel Quinazoline A" also shows promise with good potency and selectivity. "Novel Quinazoline B" is less potent and selective, making it a lower priority candidate for further development.
Conclusion and Future Directions
The comprehensive evaluation of cytotoxicity is a critical step in the preclinical development of novel quinazoline compounds. [8]By employing a tiered approach, starting with high-throughput screening using robust assays like MTT, followed by confirmatory assays such as LDH release, and culminating in mechanistic studies of apoptosis, researchers can build a strong data package to support the advancement of promising candidates. The ultimate goal is to identify compounds that not only exhibit potent anticancer activity but also a high degree of selectivity for cancer cells over normal cells, thereby promising a more effective and less toxic therapeutic agent. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by the most promising quinazoline derivatives to further optimize their design and clinical application.
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A Comparative Guide to the Antimicrobial Properties of Quinazoline-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the quinazoline-2,4-dione core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of various quinazoline-2,4-dione analogs, delving into their structure-activity relationships, mechanisms of action, and the experimental data supporting their antimicrobial potential.
The Quinazoline-2,4-dione Scaffold: A Versatile Pharmacophore
The quinazoline-2,4-dione skeleton, a fused heterocyclic system, offers multiple sites for chemical modification, primarily at the N-1 and N-3 positions of the pyrimidine ring and on the benzene ring. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery.[3] Numerous studies have reported the synthesis of diverse analogs with significant antibacterial and antifungal activities.[1][4][5][6]
Comparative Antimicrobial Activity of Quinazoline-2,4-dione Analogs
The antimicrobial efficacy of quinazoline-2,4-dione derivatives is highly dependent on the nature and position of substituents. This section compares the performance of various analogs against a range of pathogenic bacteria and fungi, with supporting experimental data summarized in the tables below.
Antibacterial Activity
Quinazoline-2,4-dione analogs have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to be similar to that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][7][8]
Key Structural Modifications and Their Impact:
-
Substitutions at N-1 and N-3: The introduction of various heterocyclic moieties, such as oxadiazole, triazole, and pyrazole, at the N-1 and N-3 positions has been shown to significantly influence antibacterial potency.[1][8] For instance, analogs bearing triazole moieties have demonstrated moderate activity against Staphylococcus aureus and significant activity against Escherichia coli.[7]
-
Incorporation of Amide and Acylthiourea Moieties: The hybridization of the quinazoline-2,4-dione scaffold with amide, acylthiourea, and eight-membered nitrogen heterocycles has yielded compounds with good antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Staphylococcus haemolyticus.[4][9] The presence of a cyanomethyl group has also been identified as a contributor to enhanced activity.[4]
-
Aryl Substituents: The nature of the substituent on the phenyl ring attached to the core structure can modulate activity. Electron-withdrawing groups, such as nitro and chloro groups, have been shown to enhance antibacterial efficacy.[10][11]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Quinazoline-2,4-dione Analogs
| Compound/Analog | Staphylococcus aureus | Staphylococcus haemolyticus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Analog 2b | - | 10 | - | - | [4] |
| Analog 2c | 11 | - | - | - | [4] |
| Analog 13 | 9 (inhibition zone in mm) | - | 15 (inhibition zone in mm) | - | [7] |
| Analog 14a | 12 (inhibition zone in mm) | - | - | - | [1] |
| Analog 3c | Potent | - | Potent | Potent | [8][11] |
| Ciprofloxacin | - | - | Potent | Potent | [8] |
Note: Direct comparison of MIC values can be challenging due to variations in experimental conditions between studies. The data presented here is for illustrative purposes.
Antifungal Activity
Several quinazoline-2,4-dione derivatives have also been investigated for their antifungal properties. A notable mechanism of action is the inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity.[5][12] This selective target offers the potential for developing antifungal agents with minimal effects on bacteria.[5][12]
Key Structural Modifications and Their Impact:
-
Substitutions at N-1 and N-3: The introduction of a methyl group at the N-1 position and various substituted benzyl groups at the N-3 position has led to compounds with potent antifungal activity against a range of pathogenic fungi.[5]
-
Correlation with Chitin Synthase Inhibition: A positive correlation has been observed between the antifungal activity of these compounds and their ability to inhibit chitin synthase.[5][12]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Quinazoline-2,4-dione Analogs
| Compound/Analog | Candida albicans | Aspergillus flavus | Cryptococcus neoformans | Reference |
| Analog 5g | 8-fold stronger than fluconazole | 16-fold stronger than fluconazole | - | [5][12] |
| Analog 5k | 8-fold stronger than fluconazole | - | - | [5][12] |
| Analog 5l | - | 16-fold stronger than fluconazole | Comparable to fluconazole | [5][12] |
| Analog 5o | - | 16-fold stronger than fluconazole | - | [5][12] |
| Analog 14a | 12 (inhibition zone in mm) | - | - | [1] |
| Fluconazole | Standard | Standard | Standard | [5][12] |
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies allows for the deduction of key structure-activity relationships for the antimicrobial activity of quinazoline-2,4-dione analogs.
Caption: Key structure-activity relationships for antimicrobial quinazoline-2,4-dione analogs.
Proposed Mechanisms of Action
The antimicrobial activity of quinazoline-2,4-dione analogs is attributed to their interaction with specific microbial targets.
Antibacterial Mechanism: DNA Gyrase and Topoisomerase IV Inhibition
A significant number of quinazoline-2,4-dione derivatives are designed as fluoroquinolone-like compounds that target bacterial DNA gyrase and topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Their inhibition leads to the disruption of these essential processes and ultimately bacterial cell death.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Antifungal Mechanism: Chitin Synthase Inhibition
For antifungal analogs, a primary target is chitin synthase.[5][12] This enzyme is responsible for the synthesis of chitin, a vital component of the fungal cell wall. By inhibiting chitin synthase, these compounds disrupt cell wall formation, leading to osmotic instability and fungal cell lysis. The absence of chitin in mammalian cells makes this a highly selective and attractive target for antifungal drug development.
Experimental Protocols
This section provides a general overview of the methodologies used for the synthesis and antimicrobial evaluation of quinazoline-2,4-dione analogs. For specific reaction conditions and characterization data, it is imperative to consult the primary literature.
General Synthesis of Quinazoline-2,4-dione Analogs
A common synthetic route to quinazoline-2,4-diones involves the reaction of anthranilic acid or its derivatives with a source of carbonyl, such as urea or phosgene, followed by cyclization.[13] Further modifications at the N-1 and N-3 positions are typically achieved through alkylation or acylation reactions.
Example: One-pot synthesis of N-substituted quinazolin-2,4-diones:
-
Step 1: Benzoxazinone formation: Anthranilic acid is reacted with an acyl chloride in a suitable solvent (e.g., pyridine) to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.[13]
-
Step 2: Aminolysis and Cyclization: The benzoxazinone intermediate is then reacted with a primary amine. This leads to the opening of the oxazinone ring followed by an intramolecular cyclization to yield the desired N-substituted quinazolin-4-one.
-
Step 3: Further derivatization: The resulting quinazolinone can be further modified at other positions through various chemical reactions to generate a library of analogs.[4][9][14]
Caption: General workflow for the synthesis of quinazoline-2,4-dione analogs.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed visually or by measuring absorbance using a microplate reader.[9]
Conclusion and Future Perspectives
Quinazoline-2,4-dione analogs represent a promising class of antimicrobial agents with the potential to address the challenge of drug resistance. The versatility of their core structure allows for extensive chemical modifications, leading to compounds with potent and selective activity against a wide range of pathogens. Structure-activity relationship studies have provided valuable insights for the rational design of more effective derivatives.[2][4] Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as on exploring novel mechanisms of action to combat emerging resistance. The continued investigation of this scaffold holds significant promise for the development of the next generation of antimicrobial drugs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
This document provides a detailed protocol for the safe handling and disposal of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione. As a specialized quinazoline derivative likely used in targeted drug discovery and development, this compound must be managed with the assumption of biological activity and potential hazards. This guide is designed to provide researchers, scientists, and laboratory managers with the necessary procedural information to ensure personnel safety and environmental compliance.
The following procedures are grounded in established principles from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach treating it as a hazardous chemical waste is mandatory.
Hazard Assessment and Waste Characterization
Before handling or disposal, a thorough understanding of the potential risks is essential. The structure of this compound suggests several potential hazards.
-
Biological Activity: The quinazoline-2,4-dione core is a well-established scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Therefore, this compound should be handled as a potentially bioactive and toxic substance.
-
Chemical Reactivity: While the Boc protecting group and the carboxymethyl side chain are generally stable, the overall molecule's reactivity with common laboratory chemicals may be unknown. It is crucial to avoid mixing this waste with other chemical streams to prevent unforeseen reactions.[3][4]
-
Environmental Hazard: Many complex organic molecules can be harmful to aquatic life and may persist in the environment.[5] As such, disposal via the sewer system is strictly prohibited.
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7] Without specific data, any research chemical like this must be managed as hazardous waste to ensure full compliance.[8]
Personal Protective Equipment (PPE) and Safe Handling
Proper PPE is the first line of defense against chemical exposure. All personnel handling this compound, whether in pure form or as waste, must adhere to the requirements outlined in OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents dermal absorption, a potential route of exposure for bioactive molecules. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. | Use a certified respirator if there is a risk of inhaling dust or aerosols, or if exposure limits are exceeded.[10][12] |
Safe Handling Practices:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Avoid generating dust if handling the solid form.
-
Prevent contact with skin, eyes, and clothing.[13]
-
Ensure an eyewash station and safety shower are immediately accessible.
Step-by-Step Waste Collection and Disposal Protocol
Proper segregation and containment are the cornerstones of safe chemical waste disposal. Follow these steps meticulously.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab, at or near the point of waste generation, to store the waste container.[4][14]
-
This area must be under the control of laboratory personnel and clearly marked.[15]
Step 2: Select an Appropriate Waste Container
-
Compatibility: Use a container made of a material compatible with the waste. For solutions containing organic solvents, a high-density polyethylene (HDPE) or glass bottle is appropriate. Avoid metal containers for acidic solutions.[15]
-
Integrity: The container must be in good condition, with no leaks, cracks, or rust.[16]
-
Closure: It must have a secure, screw-top lid to prevent spills and evaporation. Keep the container closed at all times except when adding waste.[3][6]
Step 3: Label the Waste Container
-
Proper labeling is a critical regulatory requirement.[4] Before any waste is added, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full, unabbreviated chemical name: "this compound".
-
A list of all other constituents in the container (e.g., solvents like Methanol, water) with their approximate percentages.
-
The date when waste was first added.
-
Step 4: Segregate and Accumulate Waste
-
Collect waste this compound in its dedicated container.
-
DO NOT mix this waste with other streams such as halogenated solvents, strong acids/bases, or oxidizers unless their compatibility is known and approved by EHS.[3][4]
-
Place the liquid waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[3][16]
Step 5: Arrange for Final Disposal
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[15]
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your EHS office to schedule a waste pickup.[7][8]
-
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [3]
Spill Management and Decontamination
Accidents can happen, and a clear plan is necessary to manage them safely. These procedures are for small, manageable laboratory spills.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Contain the Spill: If the compound is a solid, gently cover it with an absorbent material to prevent it from becoming airborne. For liquids, surround the spill with absorbent pads or sand.
-
Collect Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleanup materials (wipes, gloves) in a sealed bag or container labeled as hazardous waste.[17]
Decontamination of Labware:
-
Glassware or equipment contaminated with this compound must be decontaminated before being washed for reuse.
-
The initial rinse should be done with a suitable solvent (e.g., ethanol, acetone).
-
This first rinsate must be collected and disposed of as hazardous chemical waste. [3][18]
-
Subsequent rinses with soap and water can then be performed.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow for a Novel Research Chemical.
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A Senior Application Scientist's Guide to Handling Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 215190-30-0). As a complex heterocyclic molecule and a key intermediate in pharmaceutical synthesis, its safe handling is paramount.[1] This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety in your laboratory.
Hazard Identification: A Risk-Based Approach
Understanding the molecule is the first step in a robust safety protocol. The hazard profile of this compound is not exhaustively documented in a single Safety Data Sheet (SDS). Therefore, our risk assessment is built by deconstructing the molecule into its key functional components and analyzing data from structurally similar compounds.
-
Quinazoline-2,4-dione Core: This scaffold is common in medicinal chemistry and is found in many pharmacologically active compounds.[2][3] While many derivatives are explored for therapeutic benefits like anticancer or anti-inflammatory properties, the core structure warrants careful handling as a potentially bioactive substance.[2][4][5] An SDS for a related compound, 1,3-dimethylquinazoline-2,4-dione, indicates risks of skin, eye, and respiratory irritation, and notes it is harmful if swallowed.[6]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines.[7] While the protected amine is generally stable, the primary hazard emerges during the common downstream deprotection step. This reaction often uses strong acids like trifluoroacetic acid (TFA), which liberates isobutylene and carbon dioxide gas.[7][8][9] These reactions must never be performed in a sealed vessel.[7] The intermediate t-butyl cation can also cause unwanted side reactions.[8][10][11]
-
Carboxymethyl and Aminoethyl Groups: These functional groups increase the compound's polarity and potential for biological interaction. The underlying aminoethyl structure, if unprotected, can be a skin sensitizer and corrosive.[12]
Table 1: Hazard Profile Summary Based on Structural Analogs
| Hazard Category | Potential Risk | Rationale & Source |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Based on GHS classification for 1,3-dimethylquinazoline-2,4-dione.[6] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | Based on GHS classification for 1,3-dimethylquinazoline-2,4-dione and N-(2-Aminoethyl)piperazine.[6][12] |
| Eye Irritation | Causes serious eye irritation. | Based on GHS classification for 1,3-dimethylquinazoline-2,4-dione.[6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | Based on GHS classification for 1,3-dimethylquinazoline-2,4-dione.[6] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of protection are robust engineering and administrative controls.[13]
-
Ventilation: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[12] This is critical to minimize inhalation of airborne particulates and vapors.
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.
-
Eyewash and Safety Shower: Facilities storing or utilizing this material must be equipped with an eyewash fountain and a safety shower, both of which should be tested regularly.[6]
Personal Protective Equipment (PPE) Protocol
A risk assessment dictates that a comprehensive PPE strategy is required.[13] The following table outlines the minimum requirements for various laboratory tasks involving this compound.
Table 2: Recommended PPE for Laboratory Operations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport | Safety glasses with side shields.[13][14] | Single pair of nitrile gloves. | Fire-retardant lab coat, fully buttoned.[15] | Not typically required. |
| Weighing (Solid) | Safety goggles.[13][16] | Double-layered nitrile gloves.[13] | Fire-retardant lab coat, fully buttoned.[15] | Recommended if weighing >100mg outside of a balance enclosure. |
| Solution Preparation | Safety goggles and face shield.[13][16] | Double-layered nitrile gloves.[13] | Chemical-resistant apron over lab coat. | Not required if performed in a fume hood. |
| Boc Deprotection | Safety goggles and face shield.[13][16] | Double-layered nitrile gloves.[13] | Chemical-resistant apron over lab coat. | Not required if performed in a fume hood. |
Step-by-Step PPE Donning and Doffing Workflow
Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled with clean items.
Caption: PPE Donning and Doffing Workflow.
Operational Plans: From Bench to Disposal
Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment.
-
Aliquotting: For weighing, use a balance inside the fume hood or a dedicated powder containment enclosure. Use disposable weigh boats.
-
Technique: Handle the solid material with a spatula. Avoid generating dust.[6] If dust is generated, allow it to settle within the hood before proceeding.
-
Closure: Keep the container tightly closed when not in use.[6][17]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] A desiccated environment at 0–6°C is recommended to prevent hydrolysis of the Boc group.[18] Avoid exposure to moisture and strong acids/bases.[18]
Emergency Procedures: Spill and Exposure
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Management
In the event of a spill, your immediate actions are dictated by its size and location.
Caption: Spill Response Decision Tree.
Spill Cleanup Procedure:
-
Evacuate & Alert: Ensure unprotected personnel are kept away.[6]
-
Ventilate: Ensure adequate ventilation, typically by working within the fume hood.
-
Contain: Prevent further spread. For solids, gently cover with a damp paper towel to avoid raising dust. For liquids, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or vacuum the material into a suitable, labeled disposal container.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Manage all cleanup materials as hazardous waste.
First Aid and Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[6][17] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[15] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[17] Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the full chemical name, and associated hazards (Irritant, Harmful).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour waste down the drain or dispose of it in regular trash.[6]
By integrating this expert-level guidance into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work.
References
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Safety & PPE. BOC Shop. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits. University of the Witwatersrand, Johannesburg. [Link]
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed, National Library of Medicine. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Assessment of Acute Toxicity of Quinazoline Derivative... ResearchGate. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents... MDPI. [Link]
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC, National Library of Medicine. [Link]
-
Synthesis of Novel 2,4 (1H, 3H)-quinazolinedione Derivatives With Analgesic and Anti-Inflammatory Activities. PubMed, National Library of Medicine. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 2,4 (1H, 3H)-quinazolinedione derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
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- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 10. BOC deprotection [ms.bzchemicals.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. youtube.com [youtube.com]
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- 18. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
